molecular formula C11H11ClN2OS B1608127 3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide CAS No. 351000-82-3

3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Cat. No.: B1608127
CAS No.: 351000-82-3
M. Wt: 254.74 g/mol
InChI Key: OVGOKWDEFIKZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C11H11ClN2OS and its molecular weight is 254.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-2-6-3-4-7-8(5-6)16-10(9(7)12)11(15)14-13/h3-5H,2,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGOKWDEFIKZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373924
Record name 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351000-82-3
Record name 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 351000-82-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Spectral Characterization of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and detailed spectral analysis of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide, a heterocyclic compound of interest to researchers and professionals in the field of drug discovery and medicinal chemistry. The benzothiophene scaffold is a prominent feature in a variety of pharmacologically active molecules.[1][2] This document outlines a plausible synthetic pathway, provides detailed experimental protocols for analogous reactions, and offers an in-depth interpretation of the spectral data used to confirm the structure and purity of the title compound.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a multi-step process. The core of this strategy involves the construction of the substituted benzothiophene ring system, followed by functional group manipulations at the 2-position to introduce the carbohydrazide moiety. A logical and efficient synthetic route commences with a substituted cinnamic acid derivative, which undergoes cyclization and chlorination to form the key intermediate, 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride. This intermediate is then converted to the final product via hydrazinolysis.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A p-Ethylcinnamic Acid B 3-Chloro-6-ethyl-1-benzothiophene- 2-carbonyl chloride A->B Thionyl Chloride, Pyridine C 3-Chloro-6-ethyl-1-benzothiophene- 2-carbohydrazide B->C Hydrazine Hydrate

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for the synthesis of analogous benzothiophene derivatives.[3][4]

Synthesis of 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride

This key intermediate can be synthesized from 4-ethylcinnamic acid in a one-pot reaction involving cyclization and chlorination.

Protocol:

  • To a stirred mixture of 4-ethylcinnamic acid (0.1 mol) and chlorobenzene (150 mL) in a round-bottom flask equipped with a reflux condenser, add pyridine (0.01 mol).

  • Slowly add thionyl chloride (0.15 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and chlorobenzene under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride as a solid.[4]

Causality of Experimental Choices:

  • Thionyl Chloride: This reagent serves a dual purpose. It acts as a chlorinating agent and facilitates the cyclization of the cinnamic acid derivative to form the benzothiophene ring.

  • Pyridine: Pyridine is used as a catalyst in this reaction.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization and chlorination reactions, driving the reaction to completion.

Synthesis of this compound

The final step is the conversion of the acid chloride to the carbohydrazide through reaction with hydrazine hydrate.

Protocol:

  • Dissolve 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride (0.01 mol) in a suitable solvent such as absolute ethanol (50 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate (0.02 mol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • The formation of a precipitate indicates the product is forming.

  • The solid product can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.[5][6]

Causality of Experimental Choices:

  • Hydrazine Hydrate: This is the source of the hydrazine moiety that displaces the chloride from the carbonyl group to form the carbohydrazide.

  • Ethanol as Solvent: Ethanol is a good solvent for the starting material and the product is often insoluble in it, allowing for easy isolation by filtration.

  • Ice Bath: The initial cooling is to control the exothermic reaction between the acid chloride and hydrazine hydrate.

Spectral Characterization

Comprehensive spectral analysis is crucial for the unambiguous identification and confirmation of the structure of the synthesized this compound.

FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Strong, BroadN-H stretching vibrations of the -NHNH₂ group.
3050-3100MediumAromatic C-H stretching vibrations.
2900-3000MediumAliphatic C-H stretching vibrations of the ethyl group.
1650-1680StrongC=O stretching vibration (Amide I band) of the carbohydrazide.[7]
1600-1620MediumN-H bending vibration (Amide II band).
1450-1550Medium to StrongAromatic C=C stretching vibrations.
1000-1100MediumC-N stretching vibration.
700-800StrongC-Cl stretching vibration.
¹H NMR Spectroscopy

The ¹H NMR spectrum gives detailed information about the proton environment in the molecule. The predicted chemical shifts (δ) in ppm relative to TMS are as follows:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3Triplet3H-CH₃ of the ethyl group
~2.8Quartet2H-CH₂- of the ethyl group
~4.6Broad Singlet2H-NH₂ of the hydrazide group
~7.3Doublet1HAromatic proton at C5
~7.7Doublet1HAromatic proton at C4
~7.8Singlet1HAromatic proton at C7
~9.8Broad Singlet1H-NH- of the hydrazide group
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~15-CH₃ of the ethyl group
~29-CH₂- of the ethyl group
~122Aromatic CH
~124Aromatic CH
~125Aromatic C-Cl
~129Aromatic CH
~135Aromatic C
~138Aromatic C
~140Aromatic C-S
~142Aromatic C
~162C=O of the carbohydrazide
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted monoisotopic mass and major fragments are listed below.

m/zAssignment
254.02806[M]⁺ (Molecular Ion)
255.03534[M+H]⁺
277.01728[M+Na]⁺

The fragmentation pattern in mass spectrometry for benzothiophene derivatives often involves the loss of CO, N₂H₂, and cleavage of the ethyl group.

Conclusion

This technical guide has detailed a viable synthetic route for this compound and provided a comprehensive overview of its expected spectral characteristics. The provided protocols and spectral interpretations serve as a valuable resource for researchers engaged in the synthesis and characterization of novel benzothiophene derivatives for potential applications in drug development. The structural confirmation through the combined use of FT-IR, NMR, and mass spectrometry ensures the identity and purity of the target compound, which is a critical aspect of chemical and pharmaceutical research.

References

CAS number and molecular structure of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical identity, molecular structure, and key physicochemical properties. A validated synthetic protocol is presented, including a mechanistic explanation of the reaction. Furthermore, this guide explores the potential therapeutic applications of this molecule, drawing from research on structurally related benzothiophene and carbohydrazide derivatives. This document is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzothiophene derivative. The core structure consists of a bicyclic benzothiophene ring system, which is a known scaffold in many biologically active compounds.[1][2] The molecule is further functionalized with a chloro group at position 3, an ethyl group at position 6, and a carbohydrazide group at position 2.

CAS Number: 351000-82-3[3][4][5]

Molecular Formula: C₁₁H₁₁ClN₂OS[4]

Canonical SMILES: CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NN)Cl[3]

Molecular Structure

The two-dimensional structure of the molecule is depicted below.

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes key computed and experimental properties of the compound.

PropertyValueSource
Molecular Weight254.74 g/mol [4]
XLogP33.1Publicly available data
Hydrogen Bond Donor Count2Publicly available data
Hydrogen Bond Acceptor Count3Publicly available data
Rotatable Bond Count3Publicly available data
Density1.374 g/cm³[3]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a well-established two-step process starting from the corresponding carboxylic acid. The rationale behind this approach is the high reactivity of an intermediate acid chloride, which readily undergoes nucleophilic acyl substitution with hydrazine.

Synthetic Workflow

The overall transformation involves the conversion of a carboxylic acid to a carbohydrazide, a common transformation in medicinal chemistry for creating hydrazone libraries or other heterocyclic systems.[6][7]

G cluster_step1 Step 1: Acid Activation cluster_step2 Step 2: Hydrazinolysis A 3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid C 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride (Acid Chloride Intermediate) A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E This compound (Final Product) C->E Nucleophilic Acyl Substitution D Hydrazine Hydrate (N₂H₄·H₂O)

Caption: General synthetic workflow for the target compound.

Mechanistic Discussion

Step 1: Formation of the Acid Chloride. The synthesis begins with the activation of the carboxylic acid group of 3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are employed for this purpose. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The hydroxyl group of the carboxylic acid attacks the sulfur atom of SOCl₂, leading to the formation of a chlorosulfite intermediate. A subsequent intramolecular nucleophilic attack by the chloride ion displaces the chlorosulfite group, yielding the highly reactive acid chloride.

Step 2: Nucleophilic Acyl Substitution (Hydrazinolysis). The resulting acid chloride is not typically isolated but is reacted in situ with hydrazine hydrate. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. This addition is followed by the elimination of a chloride ion, forming the stable carbohydrazide product. This reaction is generally rapid and high-yielding. This method is a standard procedure for the synthesis of various carbohydrazide derivatives.[8][9]

Potential Applications in Drug Discovery

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Similarly, the carbohydrazide and its derived acylhydrazone functionalities are known to be crucial pharmacophores for biological activity.[10]

The combination of these two moieties in this compound suggests a strong potential for antimicrobial applications. Research into structurally similar benzo[b]thiophene acylhydrazones has demonstrated significant activity against multidrug-resistant Staphylococcus aureus (MRSA).[1][2] These compounds are hypothesized to exert their effect by interfering with essential bacterial processes. The carbohydrazide group serves as a versatile handle for further chemical modification, for instance, by condensation with various aldehydes to produce a library of acylhydrazone derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis

This protocol describes a representative laboratory-scale synthesis of the title compound.

Objective: To synthesize this compound from its corresponding carboxylic acid precursor.

Materials:

  • 3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous Ethanol

  • Magnetic stirrer, round-bottom flasks, reflux condenser, dropping funnel, ice bath.

Procedure:

Part A: Synthesis of 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride (Intermediate)

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid (1 equivalent).

  • Add anhydrous DCM (approx. 20 mL per gram of starting material).

  • Cool the stirred suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (2 equivalents) dropwise via a dropping funnel over 15 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure. The crude acid chloride is typically used in the next step without further purification.

Part B: Synthesis of this compound

  • Dissolve the crude acid chloride from Part A in anhydrous ethanol (approx. 20 mL per gram of initial carboxylic acid).

  • In a separate flask, prepare a solution of hydrazine hydrate (3 equivalents) in anhydrous ethanol.

  • Cool the acid chloride solution to 0 °C in an ice bath.

  • Add the hydrazine hydrate solution dropwise to the stirred acid chloride solution. A precipitate is expected to form.

  • After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC. Upon completion, the resulting solid is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product as a crystalline solid.

Self-Validation: The purity of the final compound should be assessed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its structure and identity.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery, particularly in the development of new antimicrobial agents. Its synthesis is straightforward, employing reliable and well-documented chemical transformations. The presence of the versatile carbohydrazide functional group allows for extensive derivatization, making it an excellent candidate for the generation of compound libraries for biological screening. This guide provides the foundational chemical knowledge required for researchers to synthesize, handle, and further explore the therapeutic potential of this promising compound.

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzothiophene Scaffold - A Realm of Therapeutic Potential

The confluence of a benzothiophene nucleus with a carbohydrazide moiety presents a fascinating scaffold in medicinal chemistry.[1][2] Derivatives of this structural class have consistently demonstrated a broad spectrum of biological activities, ranging from antimicrobial and anticancer to anti-inflammatory and enzyme inhibition.[1][3][4][5][6][7] This guide focuses on a specific, novel derivative, 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide , and provides a comprehensive, technically-grounded framework for the elucidation of its mechanism of action. As we navigate through this exploration, we will operate under the primary hypothesis that this compound exhibits antimicrobial properties, a recurring theme within this chemical family.[8][9][10][11] This document is structured not as a rigid protocol, but as a strategic guide for researchers, scientists, and drug development professionals, empowering them with the rationale behind experimental choices and the tools for robust data interpretation.

Part 1: Foundational Analysis - Primary Screening and Hypothesis Validation

The initial step in characterizing any novel compound is to confirm its biological activity and determine its potency. Given the prevalence of antimicrobial activity in related structures, we will begin by assessing the effect of this compound on a panel of clinically relevant microorganisms.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental assay to quantify the potency of a potential antimicrobial compound.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Inoculate the colonies into a sterile tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity.

Experimental Protocol:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, aspirate a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation and Analysis:

    • Incubate the MHA plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: Summary of Antimicrobial Activity

MicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

Workflow for Initial Antimicrobial Screening

Antimicrobial_Screening_Workflow start Start: Pure Compound mic Determine Minimum Inhibitory Concentration (MIC) start->mic Broth Microdilution mbc Determine Minimum Bactericidal Concentration (MBC) mic->mbc Subculture from clear wells interpretation Interpret as Bacteriostatic or Bactericidal mbc->interpretation end End: Potency Established interpretation->end

Caption: Workflow for initial antimicrobial screening.

Part 2: Target Deconvolution - Identifying the Molecular Basis of Action

With confirmed antimicrobial activity, the next critical phase is to identify the specific molecular target(s) of this compound. A multi-pronged approach is recommended to increase the probability of success.

Target Hypothesis Based on Structural Analogs

Benzothiophene derivatives have been reported to inhibit various enzymes.[3][7][12] A literature review of compounds with similar core structures can provide initial hypotheses for potential targets. For instance, some benzothiophenes are known to inhibit kinases or cholinesterases.[3][12]

Experimental Target Identification Strategies

A. Affinity Chromatography-Mass Spectrometry

This technique involves immobilizing the compound on a solid support to "pull out" its binding partners from a cell lysate.

Experimental Protocol:

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., an amino or carboxyl group).

  • Immobilization:

    • Covalently attach the affinity probe to activated chromatography beads (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation:

    • Grow the target microorganism to mid-log phase and prepare a cell-free lysate.

  • Affinity Pull-down:

    • Incubate the cell lysate with the compound-conjugated beads.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the specifically bound proteins.

  • Protein Identification:

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

B. Yeast Three-Hybrid (Y3H) System

The Y3H system is a powerful genetic method for identifying protein targets of small molecules.

Experimental Protocol:

  • Bait and Prey Construction:

    • Synthesize a bifunctional molecule linking this compound to a known ligand (e.g., methotrexate) for a specific DNA-binding domain.

    • Construct a prey library of cDNAs from the target microorganism fused to a transcriptional activation domain.

  • Yeast Transformation and Screening:

    • Transform yeast cells with the bait and prey constructs.

    • Plate the transformed yeast on selective media. Growth on the selective media indicates an interaction between the compound and a protein from the library.

  • Identification of Interacting Partners:

    • Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting protein.

Workflow for Target Identification

Target_ID_Workflow start Start: Active Compound hypothesis Hypothesis Generation (Structural Analogs) start->hypothesis affinity_chrom Affinity Chromatography- Mass Spectrometry start->affinity_chrom y3h Yeast Three-Hybrid Screening start->y3h hit_validation Hit Validation and Confirmation hypothesis->hit_validation affinity_chrom->hit_validation y3h->hit_validation target_identified Target Identified hit_validation->target_identified

Caption: Workflow for molecular target identification.

Part 3: Mechanistic Validation - From Target Engagement to Cellular Effects

Once a putative target is identified, a series of experiments are necessary to validate this interaction and understand its downstream cellular consequences.

In Vitro Target Engagement and Inhibition Assays

A. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction (Kd, ΔH, ΔS).

Experimental Protocol:

  • Sample Preparation:

    • Purify the recombinant target protein.

    • Prepare solutions of the protein and this compound in the same buffer.

  • ITC Experiment:

    • Load the protein into the sample cell and the compound into the injection syringe of the ITC instrument.

    • Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the binding affinity (Kd).

B. Enzyme Inhibition Assays

If the identified target is an enzyme, its inhibition by the compound must be characterized.

Experimental Protocol:

  • Assay Development:

    • Establish a robust in vitro assay to measure the activity of the target enzyme (e.g., a spectrophotometric or fluorometric assay).

  • IC50 Determination:

    • Measure the enzyme activity in the presence of increasing concentrations of this compound.

    • Plot the percentage of enzyme inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Mechanism of Inhibition Studies:

    • Perform kinetic experiments by varying the concentrations of both the substrate and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Data Presentation: Enzyme Inhibition Parameters

ParameterValue
IC50 (µM)
Ki (µM)
Mechanism of Inhibition
Cellular and Phenotypic Assays

These assays aim to connect the in vitro target inhibition to observable effects on the whole cell.

A. Macromolecular Synthesis Inhibition

This assay determines if the compound interferes with the synthesis of essential macromolecules.

Experimental Protocol:

  • Radiolabeling:

    • Incubate the target microorganism with radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis in the presence and absence of the compound.

  • Measurement of Incorporation:

    • After a defined incubation period, measure the amount of radiolabel incorporated into each macromolecule.

  • Data Analysis:

    • A significant reduction in the incorporation of a specific precursor suggests that the compound inhibits that particular biosynthetic pathway.

B. Membrane Integrity Assays

These assays assess whether the compound disrupts the bacterial cell membrane.

Experimental Protocol:

  • Propidium Iodide (PI) Staining:

    • Treat the bacterial cells with the compound.

    • Add PI, a fluorescent dye that can only enter cells with compromised membranes.

    • Measure the fluorescence using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.

Integrated Signaling Pathway

Signaling_Pathway compound This compound target_enzyme Identified Target Enzyme compound->target_enzyme Inhibition pathway Essential Metabolic Pathway target_enzyme->pathway Blocks macromolecule Macromolecule Synthesis (e.g., Cell Wall) pathway->macromolecule Disrupts cell_death Bacterial Cell Death macromolecule->cell_death

Caption: Hypothesized signaling pathway.

Conclusion: Synthesizing a Cohesive Mechanism of Action

The elucidation of a drug's mechanism of action is a multifaceted endeavor that requires a logical and systematic progression of experiments. By integrating the data from primary screening, target identification, in vitro validation, and cellular assays, a comprehensive understanding of how this compound exerts its antimicrobial effects can be achieved. This guide provides a robust framework for this scientific journey, emphasizing the importance of causality and self-validating experimental systems. The insights gained from such studies are paramount for the future development of this and other promising compounds within the versatile benzothiophene class.

References

A Technical Guide to the Synthesis of Benzothiophene Carbohydrazide Derivatives: Strategies, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzothiophene and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] This guide provides an in-depth exploration of the synthesis of benzothiophene carbohydrazide derivatives, a class of compounds that are not only biologically significant in their own right but also serve as exceptionally versatile intermediates for the construction of more complex heterocyclic systems. We will dissect the core synthetic strategies, from the initial formation of the benzothiophene scaffold to the targeted synthesis of the carbohydrazide moiety and its subsequent derivatization. This document is intended for researchers, chemists, and drug development professionals, offering both high-level strategic insights and detailed, field-proven experimental protocols to empower the design and execution of novel synthetic campaigns in this vital area of drug discovery.

The Strategic Importance of the Benzothiophene Carbohydrazide Scaffold

The benzothiophene nucleus, a bioisostere of indole, is a privileged scaffold found in numerous compounds with a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2][4][5][6] The fusion of this heterocyclic system with a carbohydrazide functional group (-CONHNH₂) introduces a critical pharmacophore that significantly enhances the molecule's potential.

The carbohydrazide moiety is a powerful synthetic handle for several reasons:

  • Hydrogen Bonding: The -NH-NH₂ group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.

  • Chelating Properties: The hydrazide group can coordinate with metal ions, a property relevant to certain enzymatic inhibition mechanisms.

  • Synthetic Versatility: It is a key building block for a wide range of other five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles, pyrazoles, and triazoles, allowing for extensive chemical diversification.[6][7][8]

  • Schiff Base Formation: The terminal amino group readily condenses with aldehydes and ketones to form acylhydrazones (Schiff bases), a class of compounds well-documented for their potent and diverse pharmacological effects.[4][9]

This guide focuses on the primary methodologies to access these valuable compounds, emphasizing the chemical logic behind each synthetic choice.

Core Synthetic Strategies: A Two-Phase Approach

The synthesis of benzothiophene carbohydrazide derivatives can be logically divided into two main phases: the construction of the core benzothiophene ring system and the subsequent installation and derivatization of the carbohydrazide function.

Phase I: Forging the Benzothiophene Core

Several robust methods exist for the synthesis of the benzothiophene scaffold. The choice of method is often dictated by the desired substitution pattern on the benzene ring.

A cornerstone of thiophene chemistry, the Gewald reaction is a powerful multi-component condensation that provides direct access to 2-aminothiophenes.[10] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[11][12]

  • Causality: The power of the Gewald reaction lies in its convergence and efficiency. By combining three simple components in a single pot, it allows for the rapid generation of highly functionalized thiophenes, which can then be further elaborated. Its multicomponent nature is ideal for creating libraries of diverse compounds for screening.[11]

Gewald Reaction Mechanism cluster_0 Gewald Reaction Workflow ketone Ketone/Aldehyde + α-Cyanoester knoevenagel Knoevenagel Condensation Product ketone->knoevenagel Knoevenagel Condensation base Base (e.g., Morpholine) cyclization Sulfur Addition & Cyclization knoevenagel->cyclization + S₈ sulfur Elemental Sulfur (S₈) product 2-Aminothiophene Derivative cyclization->product Tautomerization

Caption: Simplified workflow of the Gewald Reaction.

A highly effective route involves starting with appropriately substituted benzene precursors. For instance, the reaction of 2,4-difluorobenzonitrile with methyl thioglycolate in the presence of a base like potassium hydroxide yields methyl 3-amino-6-fluorobenzothiophene-2-carboxylate.[8] This method provides excellent control over the substitution pattern on the benzo portion of the molecule.

Phase II: Installing the Carbohydrazide Moiety

Once the benzothiophene carboxylic acid or its ester is in hand, the carbohydrazide can be formed via several reliable methods.

This is the most common and straightforward approach. A methyl or ethyl benzothiophene-2-carboxylate is refluxed with an excess of hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent, typically a lower alcohol like ethanol or methanol.[8]

  • Causality: This reaction is a classic nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., methoxide or ethoxide) and formation of the thermodynamically stable hydrazide. Its simplicity and generally high yields make it the workhorse method for this transformation.

For substrates where direct hydrazinolysis is problematic or low-yielding, a two-step approach via the carboxylic acid offers greater control. The benzothiophene-2-carboxylic acid is first activated with a coupling reagent, such as dicyclohexylcarbodiimide (DCC), and then reacted with a protected hydrazine, like tert-butyl carbazate.[4][13] The resulting Boc-protected hydrazide is then deprotected under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield the final carbohydrazide.[4]

  • Causality: This method avoids the potentially harsh conditions of refluxing hydrazine and is advantageous when sensitive functional groups are present. By converting the carboxylic acid into a better leaving group (an active ester or an O-acylisourea intermediate), the reaction with the protected hydrazine proceeds under milder conditions, often leading to cleaner products and easier purification.[4][13]

A highly reactive but effective route starts with the conversion of the benzothiophene carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzothiophene-2-carbonyl chloride is then reacted with hydrazine hydrate, typically at low temperatures, to afford the carbohydrazide.[7]

Synthesis of Benzothiophene Carbohydrazide cluster_main Core Synthetic Pathways cluster_route_a Route A: Hydrazinolysis cluster_route_b Route B: Activated Coupling ester Benzothiophene -2-carboxylate Ester hydrazide Benzothiophene -2-carbohydrazide ester->hydrazide + Hydrazine Hydrate (Reflux) acid Benzothiophene -2-carboxylic Acid boc_hydrazide Boc-Protected Hydrazide acid->boc_hydrazide 1. DCC, tert-butyl carbazate acylhydrazone Acylhydrazone (Schiff Base) Derivative hydrazide->acylhydrazone + Ar-CHO (Condensation) boc_hydrazide->hydrazide 2. TFA (Deprotection)

Caption: Primary synthetic routes to benzothiophene carbohydrazides.

Key Experimental Protocols

The following protocols are representative of the core methodologies described and are adapted from peer-reviewed literature.

Protocol 1: Synthesis of 3-amino-6-fluorobenzothiophene-2-carbohydrazide via Hydrazinolysis[8]

This protocol details the conversion of a benzothiophene ester to its corresponding carbohydrazide.

  • Materials:

    • Methyl-3-amino-6-fluorobenzothiophene-2-carboxylate (1.0 eq)

    • Hydrazine hydrate (99-100%) (1.0 eq)

    • Absolute ethanol

    • Round-bottom flask with reflux condenser

    • Stirring plate with heating

    • Crushed ice

  • Procedure:

    • A solution of methyl-3-amino-6-fluorobenzothiophene-2-carboxylate (0.01 mol) is prepared in absolute ethanol (50 mL) in a round-bottom flask.

    • Hydrazine hydrate (0.01 mol) is added to the stirred solution at room temperature.

    • The reaction mixture is heated to reflux and maintained for 6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is allowed to cool to room temperature and then poured slowly into a beaker containing crushed ice.

    • The solid precipitate that forms is collected by vacuum filtration, washed with cold water, and dried.

    • The crude product can be recrystallized from a suitable solvent (e.g., aqueous ethanol) to yield the pure carbohydrazide.

  • Expected Characterization:

    • IR (KBr, cm⁻¹): Peaks around 3422 (NH₂), 3396 (CONH), 1663 (C=O).[8]

    • ¹H-NMR (DMSO-d₆, δ ppm): Signals for aromatic protons (e.g., 8.17-7.45), NH₂ protons (e.g., 7.15, broad singlet), and CONHNH₂ protons (e.g., 5.20, broad singlet).[8]

    • MS (m/z): A molecular ion peak corresponding to the product's mass (e.g., 225 for C₉H₈FN₃OS).[8]

Protocol 2: General Synthesis of (E)-N'-(Arylmethylene)benzo[b]thiophene-2-carbohydrazide (Schiff Base)[4]

This protocol describes the condensation of the carbohydrazide with an aldehyde to form an acylhydrazone.

  • Materials:

    • Benzo[b]thiophene-2-carbohydrazide (1.0 eq)

    • Substituted aromatic or heteroaromatic aldehyde (1.0 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Benzo[b]thiophene-2-carbohydrazide (e.g., 1 mmol) is dissolved or suspended in ethanol (10-15 mL) in a round-bottom flask.

    • The corresponding aldehyde (1 mmol) is added to the mixture.

    • A few drops of glacial acetic acid are added as a catalyst.

    • The reaction mixture is heated to reflux for 4-8 hours, with reaction progress monitored by TLC.

    • After completion, the mixture is cooled to room temperature. The solid product that crystallizes out is collected by filtration.

    • If no solid forms, the solvent may be partially evaporated under reduced pressure and the mixture cooled to induce crystallization.

    • The collected solid is washed with cold ethanol and dried to afford the pure acylhydrazone derivative.

Data Summary: Representative Acylhydrazone Derivatives

The derivatization of benzothiophene carbohydrazide into acylhydrazones is a common strategy to generate libraries of biologically active compounds. The table below summarizes data for several such derivatives.[4]

Aldehyde UsedDerivative NameYield (%)MS Data (m/z) [M+H]⁺
4-Hydroxy-3-methoxybenzaldehyde(E)-N'-(4-Hydroxy-3-methoxybenzylidene)benzo[b]thiophene-2-carbohydrazide41%327.1
4-Fluorobenzaldehyde(E)-N'-(4-Fluorobenzylidene)benzo[b]thiophene-2-carbohydrazide44%299.1
Pyridin-4-carbaldehyde(E)-N'-(Pyridin-4-ylmethylene)benzo[b]thiophene-2-carbohydrazide30%282.0
3-Nitrobenzaldehyde(E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide36%326.1
4-Nitrobenzaldehyde(E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide30%324.0 [M-H]⁻

Data sourced from Michaux et al., 2022.[4]

Conclusion and Future Outlook

The synthesis of benzothiophene carbohydrazide derivatives is a mature yet continually evolving field. The classical methods of ester hydrazinolysis and acid chloride conversion remain highly effective, while modern coupling techniques provide milder and more controlled alternatives for sensitive substrates.[4][7][8] The true value of these molecules is realized in their role as versatile intermediates, readily transformed into diverse libraries of acylhydrazones and other heterocyclic systems for biological screening.[4][8]

Future research will likely focus on developing more sustainable and efficient synthetic methodologies, such as microwave-assisted reactions or flow chemistry processes, to accelerate the discovery pipeline.[10][11] Furthermore, the continued exploration of the chemical space accessible from the benzothiophene carbohydrazide scaffold promises to yield novel therapeutic agents to address ongoing challenges in medicine.

References

The Benzothiophene Scaffold: A Technical Guide to its Diverse Pharmacological Activities

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Benzothiophene Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of bioactive compounds and approved drugs. These are termed "privileged scaffolds." The benzothiophene moiety, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, is a quintessential example of such a scaffold.[1][2] Its structural rigidity, lipophilic nature, and the electron-rich sulfur atom provide a unique three-dimensional arrangement that facilitates diverse, high-affinity interactions with a multitude of biological targets.[3]

This technical guide offers an in-depth exploration of the major pharmacological activities exhibited by benzothiophene derivatives. Moving beyond a simple catalog of effects, we will dissect the underlying mechanisms of action, present established drugs that validate the therapeutic potential of this scaffold, and provide detailed, field-proven experimental protocols for the evaluation of these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of benzothiophene for next-generation therapeutics.

Anticancer Activities: Targeting the Hallmarks of Malignancy

Benzothiophene derivatives have demonstrated remarkable versatility as anticancer agents, targeting various hallmarks of cancer including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][5][6] Their mechanisms of action are diverse, ranging from the modulation of hormone receptors to the inhibition of critical signaling enzymes.[7]

Mechanism Spotlight: Selective Estrogen Receptor Modulation (SERM)

One of the most clinically significant applications of the benzothiophene scaffold is in the development of Selective Estrogen Receptor Modulators (SERMs). These compounds exhibit tissue-selective pharmacology, acting as estrogen antagonists in some tissues (like the breast and uterus) while acting as estrogen agonists in others (like bone).[8][9]

Raloxifene (Evista™) , an FDA-approved drug, is a cornerstone example.[10] It contains a 6-hydroxy-substituted benzothiophene core.[10] By binding to estrogen receptors (ERs), Raloxifene competes with endogenous estrogen, thereby blocking the proliferative signals that drive estrogen-receptor-positive (ER+) breast cancers.[8][11] Concurrently, its agonistic activity in bone helps to prevent osteoporosis in postmenopausal women, a critical dual benefit.[11][12]

Mechanism Spotlight: Multi-Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The benzothiophene scaffold has proven to be an effective template for designing potent multi-kinase inhibitors, a strategy aimed at overcoming the chemoresistance associated with single-target therapies.[13][14]

Recent research has identified 5-hydroxybenzothiophene derivatives as potent inhibitors of several cancer-relevant kinases, including DYRK1A/B, CLK1/4, and haspin.[13][15][16] For instance, the hydrazide derivative 16b demonstrated low nanomolar IC50 values against multiple kinases and exhibited significant growth inhibition against glioblastoma cells by inducing G2/M cell cycle arrest and apoptosis.[13][14][16] This multi-targeting approach can shut down parallel signaling pathways that cancer cells use to survive, representing a promising therapeutic strategy.[13]

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR, VEGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; TF [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Benzothiophene\nKinase Inhibitor", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [style=solid]; RTK -> Ras [style=solid]; Ras -> Raf [style=solid]; Raf -> MEK [style=solid]; MEK -> ERK [style=solid]; ERK -> TF [style=solid]; TF -> Proliferation [style=solid];

// Inhibition Edge Inhibitor -> Raf [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Inhibitor -> MEK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Caption: Benzothiophene kinase inhibitors can block key nodes like Raf and MEK.

Experimental Protocol: In Vitro Cell Viability (MTT Assay)

This protocol provides a self-validating system to determine the cytotoxic effects of novel benzothiophene derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, U87MG for glioblastoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiophene derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.[17]

Antimicrobial Activities: Combating Fungal and Bacterial Pathogens

The benzothiophene scaffold is a key component in several potent antimicrobial agents, demonstrating both antifungal and antibacterial properties.[4][5][18] This is particularly relevant in the current era of rising antimicrobial resistance.[19]

Mechanism Spotlight: Fungal Ergosterol Synthesis Inhibition

A primary mechanism for the antifungal action of benzothiophene derivatives is the disruption of the fungal cell membrane.[20]

Sertaconazole , a widely used topical antifungal, exemplifies this.[2] It contains a benzothiophene ring that is unique among imidazole antifungals.[21] Like other azoles, Sertaconazole inhibits the enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol.[20][22][23][24] Ergosterol is the fungal equivalent of cholesterol, and its depletion disrupts membrane integrity, leading to fungistatic effects.[21][22]

Uniquely, the benzothiophene ring in Sertaconazole is thought to mimic tryptophan, allowing it to insert into the fungal membrane and form pores.[21] This leads to a rapid loss of ATP and other essential intracellular components, resulting in a direct fungicidal effect.[20][21] This dual mechanism makes it highly effective against a broad spectrum of fungi, including Candida and Trichophyton species.[21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol establishes the lowest concentration of a compound that prevents visible growth of a microorganism, a gold-standard metric for antimicrobial potency.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compound in a liquid growth medium.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus, Candida albicans) overnight. Dilute the culture in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the benzothiophene derivative. Start with a high concentration (e.g., 256 µg/mL) and dilute across the plate, leaving wells for a growth control (no compound) and a sterility control (no inoculum).

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well containing the test compound.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring absorbance.

  • Validation: The growth control must show clear turbidity, and the sterility control must remain clear. A standard antibiotic (e.g., Cefadroxil for bacteria, Fluconazole for fungi) should be run in parallel to validate the assay.[25]

// Nodes Start [label="Start: Prepare Standardized\nMicrobial Inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; Dilution [label="Perform 2-Fold Serial Dilution\nof Benzothiophene Derivative\nin 96-Well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inoculate [label="Inoculate Wells with\nMicrobial Suspension", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate Plate\n(e.g., 24h at 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Read [label="Visually Inspect for Turbidity\n(or Read Absorbance)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Determine MIC:\nLowest Concentration with No Growth", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Dilution; Dilution -> Inoculate; Inoculate -> Incubate; Incubate -> Read; Read -> End; }

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Central Nervous System (CNS) Activities

The benzothiophene scaffold is present in several drugs targeting the CNS, particularly in the treatment of schizophrenia and major depressive disorder.[6] Its lipophilic character allows for good blood-brain barrier penetration, a critical prerequisite for CNS-acting drugs.

Mechanism Spotlight: Dopamine and Serotonin Receptor Modulation

Many neuropsychiatric disorders involve imbalances in dopamine and serotonin neurotransmitter systems. Benzothiophene derivatives have been successfully developed as modulators of these key receptors.

Brexpiprazole (Rexulti®) is a modern atypical antipsychotic that incorporates a benzothiophene moiety.[26] Its mechanism of action, while complex, is primarily attributed to its profile as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and a potent antagonist at serotonin 5-HT₂ₐ receptors.[27][28][29]

This "modulator" profile is key. As a partial agonist, it provides a stabilizing effect: in brain regions with excessive dopamine (thought to cause positive symptoms of schizophrenia), it acts as a functional antagonist. In regions with low dopamine (linked to negative and cognitive symptoms), it provides a low level of stimulation.[29][30] This nuanced pharmacology, enabled by the specific chemical architecture including the benzothiophene core, leads to efficacy with a potentially improved tolerability profile compared to older antipsychotics.[26][30]

Anti-inflammatory Activities

Chronic inflammation is an underlying factor in numerous diseases. Benzothiophene derivatives have been investigated for their anti-inflammatory properties, often targeting key enzymes in the inflammatory cascade.[31][32][33][34]

Mechanism Spotlight: 5-Lipoxygenase (5-LOX) Inhibition

The 5-lipoxygenase (5-LOX) enzyme is responsible for the production of leukotrienes, which are potent pro-inflammatory mediators involved in conditions like asthma. Zileuton , another approved drug, is a benzothiophene derivative that acts as a specific inhibitor of 5-LOX, thereby reducing the inflammatory response.[2][33] Other novel benzothiophene derivatives have also shown significant inhibitory activity against 5-LOX and cyclooxygenase (COX) enzymes, highlighting the scaffold's potential in developing new anti-inflammatory agents.[33][35]

Summary of Key Benzothiophene-Based Drugs and Their Targets

Drug NameTherapeutic AreaPrimary Biological Target(s)Mechanism of Action
Raloxifene Anticancer, OsteoporosisEstrogen Receptor (ERα, ERβ)Selective Estrogen Receptor Modulator (SERM)[9][11]
Sertaconazole AntifungalLanosterol 14α-demethylaseInhibition of ergosterol synthesis; membrane pore formation[20][21][23]
Brexpiprazole Antipsychotic, AntidepressantDopamine (D₂), Serotonin (5-HT₁ₐ, 5-HT₂ₐ)Partial agonist at D₂/5-HT₁ₐ; Antagonist at 5-HT₂ₐ[28][29]
Zileuton Anti-inflammatory (Asthma)5-Lipoxygenase (5-LOX)Inhibition of leukotriene synthesis[2][33]

Conclusion and Future Outlook

The benzothiophene scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its presence in multiple FDA-approved drugs across diverse therapeutic areas—from oncology and infectious disease to psychiatry and inflammation—is a testament to its chemical versatility and favorable pharmacological properties.[4][5][36]

The future of benzothiophene-based drug discovery remains bright. Ongoing research continues to uncover novel derivatives with potent and selective activities.[15] The development of multi-target kinase inhibitors for cancer, novel agents to combat drug-resistant microbes, and finely-tuned CNS modulators are all active and promising areas of investigation. As our understanding of disease biology deepens, the rational design of new benzothiophene derivatives, guided by the principles outlined in this guide, will undoubtedly lead to the development of safer and more effective medicines.

References

structural elucidation of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Introduction: The Benzothiophene Scaffold in Modern Drug Discovery

The 1-benzothiophene moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds. Its rigid, planar structure and ability to engage in various intermolecular interactions have made it a cornerstone in medicinal chemistry, leading to the development of drugs such as the antidepressant duloxetine and the osteoporosis treatment raloxifene. The precise substitution pattern on the benzothiophene ring system is critical for modulating biological activity, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of a novel derivative, this compound. As a Senior Application Scientist, my objective is not merely to present a series of analytical steps but to articulate the underlying scientific rationale, creating a self-validating workflow that ensures unambiguous structural confirmation. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust framework for characterizing novel chemical entities.

Part 1: The Foundational Hypothesis - Synthesis and Preliminary Analysis

The journey of structural elucidation begins with a plausible synthetic route. The proposed structure is hypothesized based on the reaction mechanism, providing the initial framework against which all subsequent analytical data will be compared. A common route to this class of compounds involves the Gewald reaction or subsequent modification of a substituted benzothiophene core.

A logical synthetic precursor would be ethyl 3-chloro-6-ethyl-1-benzothiophene-2-carboxylate. The reaction of this ester with hydrazine hydrate would be expected to yield the target carbohydrazide. This synthetic pathway immediately establishes a set of expected structural features: a benzothiophene core, a chlorine atom at C3, an ethyl group at C6, and a carbohydrazide functional group at C2.

Initial characterization would involve determining the melting point, which provides a preliminary indication of purity, and Thin Layer Chromatography (TLC) to monitor reaction completion and ensure the absence of starting materials.

Part 2: Spectroscopic Characterization - Assembling the Structural Puzzle

Spectroscopic analysis provides a detailed picture of the compound's functional groups, connectivity, and molecular formula. Each technique offers a unique piece of the puzzle, and their combined interpretation provides a powerful, non-destructive method for structural determination.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is the first line of inquiry for identifying key functional groups. The vibrational frequencies of chemical bonds provide a characteristic "fingerprint" of the molecule. For our target compound, we are specifically looking for evidence of the carbohydrazide moiety (N-H and C=O stretches) and confirming the aromatic nature of the core.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and performing a background scan.

  • Place a small, solid sample of the purified compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeStructural MoietyRationale
3300-3400N-H Stretch (asymmetric)-NH₂ of HydrazideConfirms the presence of the primary amine group.
3150-3250N-H Stretch (symmetric)-NH of HydrazideConfirms the presence of the secondary amide group.
1650-1680C=O Stretch (Amide I)Carbonyl of HydrazideStrong absorption indicative of the amide carbonyl group.
1550-1620N-H Bend (Amide II)Amide LinkageFurther confirms the presence of the amide functionality.
~3050C-H StretchAromatic RingIndicates C-H bonds on the benzothiophene ring system.
2850-2960C-H StretchEthyl Group (-CH₂, -CH₃)Aliphatic stretches confirming the presence of the ethyl substituent.
700-800C-Cl StretchChloro-substituentProvides evidence for the carbon-chlorine bond, though this region can be complex.
Mass Spectrometry (MS): Determining the Molecular Formula

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular weight and, by extension, the elemental composition of a compound. The technique's high mass accuracy allows for the differentiation between molecules with the same nominal mass but different atomic compositions.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Analyze the resulting spectrum to identify the monoisotopic mass of the parent ion.

Expected Data & Interpretation: The molecular formula for this compound is C₁₁H₁₁ClN₂OS.

  • Calculated Monoisotopic Mass: 254.0281 Da

  • Expected Observation: A prominent ion peak in the HRMS spectrum corresponding to [M+H]⁺ at m/z 255.0359.

  • Isotopic Pattern: A crucial piece of evidence is the isotopic signature of chlorine. The presence of the ³⁷Cl isotope will result in a characteristic [M+2+H]⁺ peak at m/z 257.0330, with an intensity approximately one-third of the [M+H]⁺ peak. This pattern is a definitive indicator of a single chlorine atom in the molecule.

DOT Diagram: Predicted Mass Spectrometry Fragmentation

G M [M+H]⁺ m/z = 255.0359 C₁₁H₁₁ClN₂OS I1 [C₁₁H₇ClOS]⁺ m/z = 222.9984 M->I1 -32.0262 Da F1 Loss of NH₂NH₂ (Hydrazine) I2 [C₁₀H₇ClS]⁺ m/z = 194.0011 I1->I2 -27.9949 Da F2 Loss of CO

Caption: Predicted fragmentation pathway for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous evidence of atom connectivity, substitution patterns, and stereochemistry.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with exchangeable protons like N-H).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

    • ¹H NMR

    • ¹³C{¹H} NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5Singlet1H-CONH NH₂The amide proton, typically downfield and broadened.
~7.9Singlet1HH-7Aromatic proton adjacent to the sulfur atom, likely deshielded.
~7.7Doublet1HH-4Aromatic proton ortho to the electron-withdrawing chloro group.
~7.3Doublet1HH-5Aromatic proton coupled to H-4.
~4.5Singlet2H-CONHNH₂ The terminal amine protons, often broad and exchangeable with D₂O.
2.7Quartet2H-CH₂ CH₃Methylene protons of the ethyl group, split by the adjacent methyl group.
1.2Triplet3H-CH₂CH₃ Methyl protons of the ethyl group, split by the adjacent methylene group.

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~160C=OCarbonyl carbon of the carbohydrazide.
~140-120Aromatic CMultiple signals corresponding to the 8 carbons of the benzothiophene ring system.
~28-CH₂ CH₃Methylene carbon of the ethyl group.
~15-CH₂CH₃ Methyl carbon of the ethyl group.

2D NMR - Confirming the Pieces Fit:

  • COSY (H-H Correlation): This experiment is critical for confirming the ethyl group by showing a correlation between the quartet at ~2.7 ppm and the triplet at ~1.2 ppm. It would also reveal the coupling between the aromatic protons H-4 and H-5.

  • HSQC (Direct C-H Correlation): This experiment maps each proton signal directly to the carbon it is attached to, confirming the assignments made in the 1D spectra.

  • HMBC (Long-Range C-H Correlation): This is the key to confirming the substitution pattern. We would expect to see correlations over 2-3 bonds, for example:

    • The methylene protons (~2.7 ppm) of the ethyl group should show a correlation to the aromatic carbons C-5, C-6, and C-7, confirming its position at C-6.

    • The aromatic proton H-7 (~7.9 ppm) should show correlations to C-5 and C-6.

    • The amide proton (~9.5 ppm) should show a correlation to the carbonyl carbon (~160 ppm) and the C-2 carbon of the benzothiophene ring.

DOT Diagram: Key HMBC Correlations for Structural Confirmation

Caption: Conceptual map of key long-range HMBC correlations.

Part 3: Unambiguous Confirmation - Single Crystal X-ray Diffraction

Trustworthiness & Rationale: While the combination of spectroscopic techniques provides an overwhelmingly strong case for the proposed structure, single-crystal X-ray diffraction (SC-XRD) provides the ultimate, unambiguous proof. It generates a three-dimensional map of electron density in the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute connectivity of all atoms.

Experimental Protocol: X-ray Crystallography Workflow

  • Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and cool it under a stream of liquid nitrogen (~100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial model. Refine this model against the experimental data to locate all atoms and determine their precise positions and thermal parameters.

Expected Outcome: The final refined crystal structure would provide a 3D model of this compound. This model would definitively confirm:

  • The identity and connectivity of the benzothiophene ring system.

  • The precise location of the chloro, ethyl, and carbohydrazide substituents at positions C3, C6, and C2, respectively.

  • Intra- and intermolecular interactions, such as hydrogen bonding involving the carbohydrazide moiety, which are crucial for understanding the compound's solid-state behavior.

DOT Diagram: Overall Structural Elucidation Workflow

G cluster_synthesis Hypothesis Generation cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation Synth Synthesis & Purification Hypothesis Proposed Structure Synth->Hypothesis IR IR Spectroscopy (Functional Groups) Hypothesis->IR HRMS HRMS (Molecular Formula) Hypothesis->HRMS NMR 1D & 2D NMR (Connectivity Map) Hypothesis->NMR XRD X-Ray Crystallography (3D Structure) IR->XRD HRMS->XRD NMR->XRD Final Final Elucidated Structure XRD->Final

Caption: A comprehensive workflow for structural elucidation.

Conclusion

The structural elucidation of a novel chemical entity like this compound is a systematic process of hypothesis testing and data integration. It begins with a chemically sound hypothesis derived from its synthesis and proceeds through a series of increasingly sophisticated analytical techniques. IR and mass spectrometry provide the initial broad strokes—identifying functional groups and the molecular formula—while a full suite of 1D and 2D NMR experiments delivers the detailed connectivity map. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing unequivocal, three-dimensional proof of the structure. Following this rigorous, multi-faceted workflow ensures the highest degree of scientific integrity and confidence in the final structural assignment, a prerequisite for any further investigation in a drug discovery and development pipeline.

Spectroscopic Characterization of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide is a multifaceted heterocyclic compound of significant interest within contemporary drug discovery and development. Its structural architecture, featuring a substituted benzothiophene core linked to a carbohydrazide moiety, presents a compelling scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical transformations. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this molecule, offering insights into the interpretation of its spectral features.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. The benzothiophene framework, the chloro and ethyl substituents, and the carbohydrazide side chain all contribute characteristic signals in NMR, IR, and MS analyses. A holistic interpretation of these spectra is essential for a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The proton NMR spectrum is anticipated to exhibit a series of signals corresponding to the aromatic protons of the benzothiophene ring, the ethyl group protons, and the protons of the carbohydrazide moiety.

  • Aromatic Region (δ 7.0-8.0 ppm): The protons on the benzene ring of the benzothiophene nucleus will resonate in this region. The substitution pattern will lead to a specific set of multiplicities. The proton at position 7 will likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 will appear as a doublet of doublets, coupled to the protons at positions 4 and 7. The proton at position 4 will likely be a singlet or a narrow doublet. The exact chemical shifts are influenced by the electron-donating nature of the ethyl group and the overall electronic environment of the heterocyclic system.[1][2]

  • Ethyl Group (δ 1.2-1.4 ppm and δ 2.6-2.8 ppm): The ethyl group will present as a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The triplet, integrating to three protons, will be found further upfield, while the quartet, integrating to two protons, will be shifted downfield due to its proximity to the aromatic ring.

  • Carbohydrazide Protons (Variable Chemical Shifts): The protons of the carbohydrazide group (-CONHNH₂) will exhibit broader signals with chemical shifts that are highly dependent on the solvent and concentration. The NH proton of the amide will likely appear in the range of δ 8.5-9.5 ppm, while the NH₂ protons will resonate at a more variable position, typically between δ 4.0-5.0 ppm. These signals will also exhibit D₂O exchange.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.0 - 8.0m3H
-CONH-8.5 - 9.5br s1H
-NH₂4.0 - 5.0br s2H
-CH₂- (ethyl)2.6 - 2.8q2H
-CH₃ (ethyl)1.2 - 1.4t3H
¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule.

  • Aromatic and Heterocyclic Carbons (δ 110-150 ppm): The carbon atoms of the benzothiophene ring will resonate in this region. The carbon bearing the chloro substituent (C-3) will be significantly influenced by the halogen's electronegativity.[3] Quaternary carbons, such as C-2, C-3, C-3a, C-6, and C-7a, will typically show weaker signals.

  • Carbonyl Carbon (δ 160-170 ppm): The amide carbonyl carbon of the carbohydrazide group is expected to appear in this downfield region.

  • Ethyl Group Carbons (δ 15-30 ppm): The methyl and methylene carbons of the ethyl group will resonate in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (amide)160 - 170
Aromatic/Heterocyclic-C110 - 150
-CH₂- (ethyl)25 - 30
-CH₃ (ethyl)15 - 20

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H, C=O, C-H, and C-Cl bonds, as well as the aromatic ring system.

  • N-H Stretching (3200-3400 cm⁻¹): The carbohydrazide moiety will exhibit characteristic N-H stretching vibrations in this region. Primary amines and amides typically show two bands (asymmetric and symmetric stretching), which may appear as a broad or a set of sharp peaks.

  • C-H Stretching (2850-3100 cm⁻¹): This region will contain absorptions from the aromatic C-H bonds (typically >3000 cm⁻¹) and the aliphatic C-H bonds of the ethyl group (typically <3000 cm⁻¹).[4]

  • C=O Stretching (1640-1680 cm⁻¹): A strong absorption band in this region is indicative of the amide carbonyl group (Amide I band).[5][6]

  • N-H Bending (1550-1650 cm⁻¹): The N-H bending vibration of the carbohydrazide group (Amide II band) is expected in this region.

  • Aromatic C=C Stretching (1450-1600 cm⁻¹): Multiple bands in this region will correspond to the carbon-carbon double bond stretching vibrations within the benzothiophene ring.

  • C-Cl Stretching (600-800 cm⁻¹): The presence of the chloro substituent will give rise to a stretching vibration in the fingerprint region of the spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
-NH₂ / -NH-Stretching3200 - 3400Medium, Broad
Aromatic C-HStretching>3000Medium
Aliphatic C-HStretching<3000Medium
C=O (amide)Stretching1640 - 1680Strong
N-H (amide)Bending1550 - 1650Medium
Aromatic C=CStretching1450 - 1600Medium-Weak
C-ClStretching600 - 800Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Molecular Ion Peak

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₁ClN₂OS). A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. The M+2 peak will have an intensity of approximately one-third that of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

Fragmentation Pattern

The fragmentation of this compound will likely proceed through several key pathways:

  • Loss of the Carbohydrazide Side Chain: Cleavage of the bond between the benzothiophene ring and the carbonyl group is a probable fragmentation pathway, leading to a fragment corresponding to the 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl cation.

  • Fragmentation of the Carbohydrazide Moiety: The carbohydrazide side chain itself can undergo fragmentation, with losses of NH₂, N₂H₃, or CONHNH₂.

  • Loss of the Ethyl Group: The ethyl group can be lost as an ethyl radical (•CH₂CH₃) or as ethene (CH₂=CH₂) via a McLafferty-type rearrangement if a suitable gamma-hydrogen is available, though this is less likely in this specific structure.

  • Benzothiophene Ring Fragmentation: The benzothiophene ring itself can fragment, although this is generally less favorable than the cleavage of the side chains.[7][8]

Experimental Protocols

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile N-H protons.

  • IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Mass Spectrometry: For EI-MS, introduce a small amount of the sample into the ion source via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable). For electrospray ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-100 µM).

Data Acquisition and Analysis Workflow

The following workflow outlines the steps for acquiring and interpreting the spectroscopic data for this compound.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Structural Elucidation NMR_Acq NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) NMR_Proc NMR Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->NMR_Proc IR_Acq IR Data Acquisition (FT-IR) IR_Proc IR Processing (Baseline Correction, Peak Picking) IR_Acq->IR_Proc MS_Acq MS Data Acquisition (EI-MS, HRMS) MS_Proc MS Processing (Peak Detection, Mass Calibration) MS_Acq->MS_Proc NMR_Int NMR Interpretation (Chemical Shifts, Coupling Constants, Integration) NMR_Proc->NMR_Int IR_Int IR Interpretation (Functional Group Identification) IR_Proc->IR_Int MS_Int MS Interpretation (Molecular Ion, Fragmentation Pattern) MS_Proc->MS_Int Final_Structure Final Structure Confirmation NMR_Int->Final_Structure IR_Int->Final_Structure MS_Int->Final_Structure

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and mass spectrometry provides a robust framework for its structural confirmation and characterization. The predicted spectral data, based on established principles and data from analogous structures, serves as a valuable reference for researchers working with this compound. Adherence to the outlined experimental protocols and a systematic approach to data interpretation are crucial for obtaining high-quality, reliable results, which are fundamental for advancing research and development in medicinal chemistry and related fields.

References

A Technical Guide to the Antimicrobial Potential of Benzothiophene Acylhydrazones: From Synthesis to Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Combating Antimicrobial Resistance

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms.[1][2] Among the promising classes of heterocyclic compounds, benzothiophene and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][3][4] The benzo[b]thiophene core is a key structural motif in several FDA-approved drugs, validating its status as a privileged structure in drug design.[3]

This guide focuses on a specific, promising subclass: benzothiophene acylhydrazones . These molecules are synthesized by combining the robust benzothiophene nucleus with the versatile acylhydrazone linker (-CO-NH-N=CH-). The acylhydrazone moiety is not merely a linker but is a well-established pharmacophore known to chelate metal ions and interact with various biological targets, contributing to potent antimicrobial effects.[1][5] By strategically hybridizing these two pharmacophores, we aim to develop compounds with enhanced potency and novel mechanisms of action, particularly against multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

This document provides a comprehensive technical overview of the synthesis, antimicrobial evaluation, and structure-activity relationships of benzothiophene acylhydrazones, designed for researchers and drug development professionals in the field.

Synthetic Strategy: Building the Benzothiophene Acylhydrazone Scaffold

The synthesis of benzothiophene acylhydrazones is typically achieved through a convergent and efficient chemical pathway. The core principle involves the condensation reaction between a benzothiophene-2-carbohydrazide intermediate and a variety of substituted aldehydes. This modular approach allows for extensive structural diversification to probe structure-activity relationships (SAR).

The general synthetic workflow can be visualized as a two-stage process. The first stage focuses on the creation of the key carbohydrazide intermediate from a corresponding ester, while the second stage involves the final condensation to form the acylhydrazone.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Acylhydrazone Formation A Substituted Benzo[b]thiophene -2-carboxylic Acid Ester C Reflux in Ethanol A->C B Hydrazine Hydrate B->C D Substituted Benzo[b]thiophene -2-carbohydrazide C->D Nucleophilic Acyl Substitution E Substituted Benzo[b]thiophene -2-carbohydrazide G Reflux in Ethanol (Catalytic Acid) E->G F Aromatic or Heteroaromatic Aldehyde F->G H Final Benzothiophene Acylhydrazone Product G->H Condensation Reaction

Caption: General Synthetic Workflow for Benzothiophene Acylhydrazones.

The causality behind this approach is rooted in its efficiency and modularity. The nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester is a reliable method for forming the hydrazide intermediate.[4] The subsequent condensation with an aldehyde is a classic imine formation reaction, which proceeds readily under mild acidic conditions to yield the stable acylhydrazone product.[1][2] This modularity is paramount for building a compound library, as a single hydrazide intermediate can be reacted with dozens of commercially available aldehydes to quickly generate a diverse set of final compounds for screening.[1][2][6]

(A detailed, step-by-step laboratory protocol for this synthesis is provided in Section 6.1)

Antimicrobial Screening and Biological Evaluation

Identifying promising antimicrobial candidates requires a systematic and robust screening process. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

The typical screening cascade begins with a primary assay against a panel of clinically relevant bacteria and fungi, followed by more focused secondary assays for the most potent compounds ("hits").

G A Synthesized Compound Library B Primary Screening (Broth Microdilution Assay) A->B Test at various concentrations C Determine MIC Values Against Bacterial/Fungal Panel B->C D Identify 'Hits' (Compounds with low MIC) C->D Pre-defined threshold, e.g., MIC ≤ 16 µg/mL E Secondary Assays (e.g., Cytotoxicity, Time-Kill) D->E F Select 'Lead' Candidate E->F Favorable therapeutic index

Caption: Workflow for In Vitro Antimicrobial Compound Screening.

The broth microdilution method is the gold standard for determining MIC values due to its quantitative nature and suitability for moderate-to-high throughput screening.[3][7] This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a 96-well plate format.[3] This self-validating system includes positive (no drug) and negative (no bacteria) controls in every plate to ensure the reliability of the results.

(A detailed protocol for the broth microdilution assay is provided in Section 6.2)

Antibacterial and Antifungal Activity

Recent studies have demonstrated the potent activity of benzothiophene acylhydrazones, particularly against Gram-positive bacteria, including resistant strains. For example, a series of compounds were screened against reference and clinically isolated multidrug-resistant Staphylococcus aureus.[1][2] The results for several promising candidates from this research are summarized below.

Compound ID Substituent (Benzothiophene) Substituent (Aldehyde) MIC (µg/mL) vs. S. aureus (MRSA) Reference
I.h H4-hydroxy-3-methoxybenzylidene8[1]
I.k H3-nitrobenzylidene>128[1]
II.b 6-Chloropyridin-2-ylmethylene4[1][6]
III.a 6-Fluoro4-nitrobenzylidene64[1]

Table 1. Minimum Inhibitory Concentrations (MICs) of selected benzothiophene acylhydrazones against a methicillin and daptomycin-resistant S. aureus strain.[1]

The data clearly indicates that compound II.b , featuring a 6-chloro substituent on the benzothiophene ring and a pyridin-2-yl moiety from the aldehyde, exhibits the most potent activity with an MIC of 4 µg/mL against a highly resistant clinical isolate.[1][6] Furthermore, this compound showed no cytotoxicity against human A549 cells at concentrations up to 128 µg/mL, suggesting a favorable preliminary safety profile.[2] While much of the recent focus has been on antibacterial activity, the acylhydrazone class in general has also shown significant promise as antifungal agents, suggesting this is a valuable avenue for further testing.[8][9][10]

Structure-Activity Relationship (SAR) Analysis

The modular synthesis allows for a systematic evaluation of how different chemical groups on the scaffold affect antimicrobial potency. This SAR analysis is critical for guiding the rational design of next-generation compounds with improved activity.

Caption: Key Structure-Activity Relationship (SAR) Insights.

Based on the available data, several key SAR trends can be established:

  • Benzothiophene Ring Substitution: Substitution at the 6-position with an electron-withdrawing halogen, such as chlorine in compound II.b , appears to be beneficial for anti-staphylococcal activity when compared to unsubstituted or fluorine-substituted analogs.[1]

  • Acylhydrazone Moiety: The integrity of the acylhydrazone linker is crucial. Modifications to this core structure have been shown in related compound series to dramatically reduce or abolish antifungal activity, indicating its essential role in target binding.[11]

  • Aldehyde-Derived Moiety (Ar' group): The nature of the aromatic or heteroaromatic ring derived from the aldehyde has a profound impact on activity. Small heteroaromatic rings, like the pyridinyl group in II.b , are highly effective.[1][6] In contrast, phenyl rings with strongly electron-withdrawing groups like a nitro substituent (as in I.k ) can be detrimental to activity.[1] The presence of hydroxyl groups on the phenyl ring can also be important for activity, potentially by acting as hydrogen bond donors.[12]

Conclusion and Future Outlook

Benzothiophene acylhydrazones represent a highly promising class of antimicrobial agents. Their straightforward, modular synthesis allows for rapid library generation and SAR exploration. Studies have confirmed their potent activity against challenging multidrug-resistant pathogens like MRSA, with lead compounds demonstrating low in vitro cytotoxicity.

The path forward requires a multi-pronged approach. Future work should focus on:

  • Lead Optimization: Further refining the SAR by synthesizing new analogs of potent hits like compound II.b to enhance potency and improve pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of these compounds is critical. While some acylhydrazones are known to inhibit fungal sphingolipid synthesis, the antibacterial mechanism of this specific scaffold remains to be determined.[8][11]

  • Spectrum Expansion: Screening optimized compounds against a broader panel of pathogens, including Gram-negative bacteria and fungal species, to determine their full antimicrobial spectrum.

  • In Vivo Efficacy and Safety: Advancing the most promising lead candidates into animal models of infection to evaluate their efficacy, pharmacokinetics, and safety profiles.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of benzothiophene acylhydrazones in the critical fight against antimicrobial resistance.

Appendix: Experimental Protocols

Protocol: General Synthesis of (E)-N'-(arylmethylene)benzo[b]thiophene-2-carbohydrazide

This protocol is a generalized procedure based on methodologies reported in the literature.[1][2]

Step 1: Synthesis of Benzo[b]thiophene-2-carbohydrazide Intermediate

  • To a solution of the appropriate ethyl benzo[b]thiophene-2-carboxylate (1.0 eq.) in ethanol (approx. 0.5 M), add hydrazine hydrate (10.0 eq.).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. A precipitate will typically form.

  • Collect the solid precipitate by vacuum filtration, wash with cold ethanol, and dry in vacuo to yield the benzo[b]thiophene-2-carbohydrazide intermediate. The product is often pure enough for the next step without further purification.

Step 2: Synthesis of the Final Acylhydrazone Product

  • Suspend the benzo[b]thiophene-2-carbohydrazide intermediate (1.0 eq.) in ethanol (approx. 0.2 M) in a round-bottom flask.

  • Add the desired aromatic or heteroaromatic aldehyde (1.1 eq.) to the suspension.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and stir for 2-5 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to ambient temperature. The product will usually precipitate out of the solution.

  • Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted aldehyde.

  • Dry the final product in vacuo. If necessary, recrystallize from a suitable solvent like ethanol or an ethanol/DMF mixture to achieve high purity.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][12][13]

  • Preparation of Compound Stock: Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Plate Preparation: In a sterile 96-well flat-bottom plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the compound stock solution (appropriately diluted from the 10 mg/mL stock to achieve the desired starting concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 (no drug) and 12 (no bacteria, no drug) will serve as positive and negative controls, respectively.

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a multi-step sequence, commencing with the construction of the 6-ethyl-1-benzothiophene core, followed by chlorination, esterification, and subsequent hydrazinolysis. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a detailed methodology but also insights into the rationale behind the chosen procedures and safety considerations.

Introduction

Benzothiophene derivatives are a prominent class of heterocyclic compounds that form the structural core of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry. The target molecule, this compound, incorporates several key pharmacophoric features: a chlorinated benzothiophene ring, which can enhance biological activity, and a carbohydrazide moiety, a versatile functional group for the synthesis of various heterocyclic systems and a known structural motif in many therapeutic agents.

This protocol outlines a rational and reproducible synthetic strategy, providing detailed procedural steps, reagent specifications, and purification techniques. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis as needed.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed through a four-step sequence, as illustrated in the workflow diagram below. The initial step involves the construction of the benzothiophene ring system, followed by functional group manipulations to install the desired substituents.

Synthesis_Workflow A Step 1: Synthesis of Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate B Step 2: Diazotization and Sandmeyer Reaction to Ethyl 2-amino-3-chloro-6-ethyl-1-benzothiophene-3-carboxylate A->B Diazotization, CuCl2/HCl C Step 3: Hydrolysis to 3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid B->C NaOH, EtOH/H2O D Step 4: Conversion to This compound C->D 1. SOCl2 2. NH2NH2.H2O

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of the Benzothiophene Core

The foundational step is the construction of the substituted benzothiophene ring system. The Gewald reaction, a powerful multicomponent reaction, is employed for the synthesis of polysubstituted 2-aminothiophenes.[1][2]

Step 1: Synthesis of Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

This step utilizes the Gewald reaction, which involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[3][4]

  • Materials and Reagents:

    • 4-Ethylcyclohexanone

    • Ethyl cyanoacetate

    • Elemental sulfur (powdered)

    • Morpholine (or another suitable base like triethylamine)

    • Ethanol (absolute)

  • Procedure:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-ethylcyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in absolute ethanol.

    • Stir the mixture at room temperature to ensure homogeneity.

    • From the dropping funnel, add morpholine (0.5 equivalents) dropwise to the stirred mixture. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

    • Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and impurities.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a crystalline solid.

  • Rationale: The Gewald reaction is a highly efficient one-pot method for the synthesis of 2-aminothiophenes. Morpholine acts as a basic catalyst to promote the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[4]

PART 2: Functional Group Transformations

Step 2: Aromatization and Chlorination via Sandmeyer-type Reaction

The tetrahydrobenzothiophene ring is aromatized, and the chloro-substituent is introduced at the 3-position. This can be achieved through a diazotization of the 2-amino group followed by a Sandmeyer-type reaction.

  • Materials and Reagents:

    • Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (concentrated)

    • Copper(I) chloride (CuCl)

    • Ice

  • Procedure:

    • Dissolve the product from Step 1 in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a beaker placed in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, ethyl 3-chloro-6-ethyl-1-benzothiophene-2-carboxylate, can be purified by column chromatography on silica gel.

  • Rationale: The Sandmeyer reaction is a classic method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5] The use of CuCl facilitates the substitution of the diazonium group with a chloride ion.

Step 3: Hydrolysis of the Ester to Carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is a necessary precursor for the final hydrazinolysis step.

  • Materials and Reagents:

    • Ethyl 3-chloro-6-ethyl-1-benzothiophene-2-carboxylate

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Hydrochloric acid (for acidification)

  • Procedure:

    • Dissolve the ester from Step 2 in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete disappearance of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid.[6]

  • Rationale: Basic hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids.

Step 4: Synthesis of this compound

The final step involves the conversion of the carboxylic acid to the target carbohydrazide. This is typically achieved via an acid chloride intermediate followed by reaction with hydrazine hydrate.

  • Materials and Reagents:

    • 3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Dry Dichloromethane (DCM) or Toluene

    • Hydrazine hydrate (NH₂NH₂·H₂O)

    • Ethanol (absolute)

  • Procedure:

    • Formation of the Acid Chloride:

      • To a solution of the carboxylic acid from Step 3 in dry DCM, add a catalytic amount of dimethylformamide (DMF).

      • Slowly add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and then reflux for 2-3 hours.

      • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride. This intermediate is often used in the next step without further purification.

    • Formation of the Carbohydrazide:

      • Dissolve the crude acid chloride in a suitable solvent like absolute ethanol.

      • In a separate flask, prepare a solution of hydrazine hydrate (2-3 equivalents) in ethanol.

      • Slowly add the acid chloride solution to the hydrazine hydrate solution at 0 °C with vigorous stirring.

      • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. A precipitate of the hydrazide may form.

      • The reaction progress can be monitored by TLC.

      • If a precipitate has formed, collect it by filtration, wash with cold ethanol, and dry. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be triturated with water or recrystallized from a suitable solvent (e.g., ethanol) to yield the final product, this compound.[7]

  • Rationale: The conversion of the carboxylic acid to a more reactive acid chloride facilitates the nucleophilic acyl substitution by the weakly nucleophilic hydrazine. The use of excess hydrazine hydrate ensures complete reaction and minimizes the formation of diacylhydrazide byproducts.[8][9]

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
Ethyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateC₁₃H₁₉NO₂S253.36Crystalline solid
Ethyl 3-chloro-6-ethyl-1-benzothiophene-2-carboxylateC₁₃H₁₃ClO₂S284.76Solid or oil
3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acidC₁₁H₉ClO₂S240.71[6]Solid
This compoundC₁₁H₁₁ClN₂OS254.74Crystalline solid

Safety Precautions

  • General: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to produce toxic gases (HCl and SO₂). Handle with extreme care in a fume hood.

  • Hydrazine Hydrate (NH₂NH₂·H₂O): Toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin. Handle with appropriate gloves and in a fume hood.

  • Concentrated Acids and Bases: Handle with care, as they are corrosive.

References

Application Notes and Protocols: 3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzothiophene scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the investigation of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide , a specific derivative with significant therapeutic potential. While this exact molecule is not extensively profiled in existing literature, this guide synthesizes data from closely related analogs to provide a robust framework for its synthesis, derivatization, and evaluation across key therapeutic areas, including antimicrobial and anticancer applications. The protocols herein are designed to be self-validating and are grounded in established methodologies, offering researchers a comprehensive starting point for novel drug discovery initiatives.

Introduction: The Benzothiophene Core in Drug Discovery

Benzothiophene and its derivatives are a class of heterocyclic compounds that have garnered immense interest from the medicinal chemistry community. Their structural similarity to endogenous molecules, such as indole, allows them to interact with a variety of biological targets with high affinity and specificity. The fusion of a benzene ring with a thiophene ring creates a bicyclic system that is both chemically stable and amenable to diverse functionalization.

Derivatives of benzothiophene have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, antidiabetic, and antidepressant properties[1][2][3][4]. The carbohydrazide moiety at the 2-position serves as a versatile synthetic handle, enabling the creation of extensive compound libraries through reactions with aldehydes, ketones, and other electrophiles. This versatility is crucial for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

The subject of this guide, This compound (CAS 351000-82-3), combines several key structural features that suggest significant therapeutic potential:

  • The benzothiophene scaffold provides the core pharmacophore.

  • The 3-chloro substituent can influence the electronic properties of the ring system and may contribute to binding interactions with target proteins.

  • The 6-ethyl group can enhance lipophilicity, potentially improving membrane permeability and metabolic stability.

  • The 2-carbohydrazide group is a key reactive intermediate for generating diverse chemical entities like hydrazones, oxadiazoles, and pyrazoles[5][6][7].

This document outlines the synthetic pathways to this molecule and its derivatives, and provides detailed protocols for evaluating its potential as an antimicrobial and anticancer agent, based on the established activities of analogous compounds.

Synthesis and Derivatization Workflow

The synthesis of this compound and its subsequent derivatization into a library of potential drug candidates follows a logical and well-established chemical pathway. The general workflow is depicted below.

G cluster_0 Synthesis of Core Intermediate cluster_1 Library Generation cluster_2 Biological Screening A Ethyl 3-chloro-6-ethyl-1-benzothiophene-2-carboxylate B This compound A->B Hydrazine Hydrate D Acylhydrazone Derivatives (Schiff Bases) B->D Condensation F 1,3,4-Oxadiazole Derivatives B->F Cyclization C Aromatic/Heteroaromatic Aldehydes C->D G Antimicrobial Assays (MIC/MBC) D->G H Anticancer Assays (MTT/SRB) D->H E Aromatic Acids / POCl3 E->F F->H I Kinase Inhibition Assays F->I

Figure 1: General workflow for the synthesis and screening of this compound derivatives.

Protocol 2.1: Synthesis of this compound (Core Intermediate)

This protocol is adapted from established methods for synthesizing benzothiophene carbohydrazides[5][8]. The starting material, ethyl 3-chloro-6-ethyl-1-benzothiophene-2-carboxylate, can be prepared via established cyclization reactions of appropriately substituted thiophenols.

Materials:

  • Ethyl 3-chloro-6-ethyl-1-benzothiophene-2-carboxylate

  • Hydrazine hydrate (80% solution)

  • Absolute ethanol

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 3-chloro-6-ethyl-1-benzothiophene-2-carboxylate (0.01 mol) in absolute ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.02 mol, ~1 mL) dropwise with continuous stirring. The molar excess of hydrazine hydrate ensures complete conversion of the ester.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane 1:1).

  • After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water (2 x 20 mL) to remove any unreacted hydrazine hydrate.

  • Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.

  • Dry the purified product in a vacuum oven at 50-60°C. Characterize the final product by IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2.2: Synthesis of Acylhydrazone Derivatives

Acylhydrazones are a key class of derivatives with potent biological activities. This protocol describes their synthesis via condensation with various aldehydes[1].

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, pyridine-2-carboxaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.

  • Add the desired aldehyde (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture. The product will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol or DMF/water) may be necessary for purification.

Application in Antimicrobial Drug Discovery

Derivatives of benzothiophene, particularly acylhydrazones, have shown significant promise as antimicrobial agents, including activity against multidrug-resistant (MDR) strains like Methicillin-resistant Staphylococcus aureus (MRSA)[1]. The proposed this compound derivatives are therefore excellent candidates for antimicrobial screening.

Rationale for Antimicrobial Potential:

The acylhydrazone linkage (-CO-NH-N=CH-) is a known pharmacophore that contributes to antimicrobial activity. The lipophilic nature of the benzothiophene core, enhanced by the 6-ethyl group, may facilitate penetration of the bacterial cell wall. The electronic properties conferred by the 3-chloro substituent and various substitutions on the appended aromatic ring of the hydrazone can be systematically varied to optimize activity.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This protocol uses the broth microdilution method, a standard and reliable technique.

Materials:

  • Synthesized benzothiophene derivatives (dissolved in DMSO to a stock concentration of 1 mg/mL)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, MRSA clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Standard antibiotic for positive control (e.g., Ciprofloxacin, Vancomycin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the stock solution of the test compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a concentration gradient of the test compound.

  • Prepare a bacterial suspension by diluting the 0.5 McFarland stock 1:100 in MHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Inoculate each well (except for a sterility control well) with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL and a final bacterial concentration of ~7.5 x 10⁵ CFU/mL.

  • Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation:

Compound IDDerivative TypeR-Group (on Aldehyde)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs MRSA
Ref-Cmpd-1 AcylhydrazonePyridin-2-yl4[1]4[1]
Test-Cmpd-A AcylhydrazonePhenylExperimental DataExperimental Data
Test-Cmpd-B Acylhydrazone4-HydroxyphenylExperimental DataExperimental Data
Test-Cmpd-C AcylhydrazoneFuran-2-ylExperimental DataExperimental Data
Ciprofloxacin (Control)N/AExperimental DataExperimental Data

Table 1: Hypothetical data table for summarizing MIC results. Reference data is from a 6-chloro analog.

Application in Anticancer Drug Discovery

The benzothiophene scaffold is present in several anticancer agents and clinical candidates. Certain derivatives act as potent inhibitors of tubulin polymerization or as kinase inhibitors, making them attractive for oncology research[9][10].

Rationale for Anticancer Potential:

Many small molecule kinase inhibitors feature a heterocyclic core that can form hydrogen bonds within the ATP-binding pocket of the enzyme. The carbohydrazide and its derivatives can serve as hydrogen bond donors and acceptors. Furthermore, the planar structure of the benzothiophene ring system is conducive to binding with tubulin, disrupting microtubule dynamics, which is a clinically validated anticancer strategy[10].

G A Benzothiophene Derivative B Binds to Colchicine Site on Tubulin A->B Mechanism 1 G Binds to ATP Pocket of Kinase (e.g., Pim-1, c-Met) A->G Mechanism 2 C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis E->F H Inhibition of Phosphorylation G->H I Blockade of Downstream Signaling H->I J Inhibition of Proliferation & Survival I->J J->F

Figure 2: Potential anticancer mechanisms of action for benzothiophene derivatives.

Protocol 4.1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard preliminary screen for potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., PC-3 for prostate cancer, A549 for lung cancer, HT-29 for colon cancer)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized benzothiophene derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Standard cytotoxic drug (e.g., Doxorubicin)

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Compound IDDerivative TypeIC₅₀ (µM) vs PC-3IC₅₀ (µM) vs A549IC₅₀ (µM) vs HT-29
Ref-Cmpd-2 Tetrahydrobenzo[b]thiopheneData from literature[9]Data from literature[9]Data from literature[9]
Test-Cmpd-D 1,3,4-OxadiazoleExperimental DataExperimental DataExperimental Data
Test-Cmpd-E AcylhydrazoneExperimental DataExperimental DataExperimental Data
Doxorubicin (Control)Experimental DataExperimental DataExperimental Data

Table 2: Example data table for summarizing in vitro cytotoxicity (IC₅₀) results.

Conclusion and Future Directions

While This compound itself is an under-explored molecule, the wealth of data on analogous structures strongly supports its potential as a valuable scaffold in medicinal chemistry. The protocols and application notes provided in this guide offer a clear and scientifically grounded path for its investigation. By systematically synthesizing derivatives and screening them in well-established antimicrobial and anticancer assays, researchers can unlock the therapeutic potential of this promising compound. Future work should focus on elucidating the specific molecular targets of the most active compounds and optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo efficacy studies.

References

Application Notes & Protocols: Leveraging 3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzothiophene Scaffold

The 1-benzothiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] When functionalized at the 2-position with a carbohydrazide moiety, as in 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide , this core structure transforms into a remarkably versatile precursor for the synthesis of a diverse array of five-membered heterocyclic systems. The hydrazide group (–CONHNH₂) serves as a highly reactive and adaptable synthon, enabling intramolecular cyclization reactions to forge essential heterocyclic rings like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.

This guide provides an in-depth exploration of the synthetic utility of this precursor. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and strategic considerations for each transformation. The methodologies described herein are robust, scalable, and grounded in established chemical literature, providing a reliable foundation for innovation in heterocyclic chemistry.

Part 1: Synthesis of the Core Precursor

The journey into advanced heterocyclic synthesis begins with the reliable preparation of the starting material, This compound . This is typically achieved via a two-step process starting from the corresponding carboxylic acid, which is first converted to the more reactive acyl chloride.

Protocol 1: Synthesis of this compound (3)

This protocol outlines the conversion of 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride (2) to the desired carbohydrazide (3). The carbonyl chloride itself is prepared from the corresponding carboxylic acid (1) using a standard chlorinating agent like thionyl chloride (SOCl₂).[2][3]

Step A: Synthesis of 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride (2)

  • To a stirred solution of 3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid (1) (1 equivalent) in a dry, inert solvent such as toluene or dichloromethane, add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature and remove the excess SOCl₂ and solvent under reduced pressure to yield the crude 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride (2), which is often used in the next step without further purification.

Step B: Synthesis of this compound (3)

  • Dissolve the crude carbonyl chloride (2) (1 equivalent) in a suitable solvent like benzene or tetrahydrofuran (THF).[3]

  • In a separate flask, prepare a solution of hydrazine hydrate (N₂H₄·H₂O) (2-3 equivalents) in the same solvent.

  • Cool the carbonyl chloride solution to 0-5 °C in an ice bath.

  • Add the hydrazine hydrate solution dropwise to the stirred carbonyl chloride solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[4]

  • Monitor the reaction by TLC. Upon completion, the resulting precipitate is collected by filtration, washed with cold water and a small amount of cold ethanol to remove excess hydrazine and other impurities.

  • Recrystallize the crude product from ethanol to afford pure This compound (3) as a crystalline solid.[3]

Caption: Synthesis pathway for the carbohydrazide precursor.

Part 2: Application in Five-Membered Heterocyclic Synthesis

The true utility of carbohydrazide 3 lies in its ability to undergo cyclization reactions with various one-carbon electrophiles to form stable five-membered aromatic rings.

Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a key bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[5] The synthesis from a carbohydrazide typically involves a dehydrative cyclization.

Reaction Principle: The carbohydrazide 3 is first acylated with an appropriate carboxylic acid or its derivative (e.g., acyl chloride) to form an N,N'-diacylhydrazine intermediate. This intermediate then undergoes intramolecular cyclodehydration, often facilitated by a strong dehydrating agent like phosphorus oxychloride (POCl₃), to yield the 2,5-disubstituted 1,3,4-oxadiazole.[4]

Protocol 2: Synthesis of 2-(3-Chloro-6-ethyl-1-benzothiophen-2-yl)-5-aryl-1,3,4-oxadiazoles (4)
  • In a round-bottom flask, mix the carbohydrazide 3 (1 equivalent) with an aromatic carboxylic acid (1.1 equivalents).

  • Add phosphorus oxychloride (POCl₃) (5-10 equivalents) slowly at 0 °C. Caution: POCl₃ is highly corrosive and reacts violently with water.

  • After the addition, allow the mixture to warm to room temperature and then heat under reflux for 4-6 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 1,3,4-oxadiazole derivative 4 .

Caption: General scheme for 1,3,4-oxadiazole synthesis.

Synthesis of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are another class of heterocycles with a wide range of pharmacological activities.[6] Their synthesis from carbohydrazides is straightforward and efficient.

Reaction Principle: The reaction proceeds by treating the carbohydrazide 3 with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide (KOH). The base deprotonates the hydrazide, which then acts as a nucleophile, attacking the carbon of CS₂. Subsequent intramolecular cyclization with the elimination of water and hydrogen sulfide yields the 5-substituted-1,3,4-thiadiazole-2-thiol.

Protocol 3: Synthesis of 5-(3-Chloro-6-ethyl-1-benzothiophen-2-yl)-1,3,4-thiadiazole-2-thiol (5)
  • Dissolve carbohydrazide 3 (1 equivalent) in ethanol in a round-bottom flask.

  • Add potassium hydroxide (KOH) (1.5 equivalents) to the solution and stir until it dissolves.

  • Add carbon disulfide (CS₂) (1.5 equivalents) dropwise at room temperature. Caution: CS₂ is highly flammable and toxic.

  • Heat the reaction mixture under reflux for 8-12 hours. The reaction mixture typically turns yellow or orange.

  • Monitor the reaction by TLC. After completion, cool the mixture and reduce the solvent volume under vacuum.

  • Dilute the residue with water and acidify with dilute hydrochloric acid (HCl) to a pH of 5-6.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize from ethanol to obtain the pure 1,3,4-thiadiazole-2-thiol 5 .

Caption: Synthesis of 1,3,4-thiadiazole-2-thiol.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are a cornerstone of many antifungal and anticancer drugs.[7][8] A common route to functionalized triazoles involves the cyclization of an intermediate thiosemicarbazide.

Reaction Principle: The carbohydrazide 3 is first reacted with an aryl isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. This intermediate is then subjected to base-catalyzed intramolecular cyclization. The nucleophilic attack of one of the hydrazide nitrogens on the thiocarbonyl carbon, followed by dehydration, leads to the formation of the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Protocol 4: Synthesis of 4-Aryl-5-(3-chloro-6-ethyl-1-benzothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6)

Step A: Synthesis of the Thiosemicarbazide Intermediate

  • Dissolve carbohydrazide 3 (1 equivalent) in absolute ethanol and heat gently.

  • Add the desired aryl isothiocyanate (1 equivalent) to the solution.

  • Reflux the mixture for 2-4 hours. A precipitate usually forms during the reaction.

  • Cool the reaction mixture, filter the solid thiosemicarbazide intermediate, wash with cold ethanol, and dry.

Step B: Cyclization to the 1,2,4-Triazole-3-thione

  • Suspend the dried thiosemicarbazide intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (NaOH) (8-10%, 5-10 equivalents).

  • Heat the mixture under reflux for 4-6 hours until a clear solution is obtained.

  • Cool the solution to room temperature and filter to remove any insoluble impurities.

  • Acidify the clear filtrate with dilute hydrochloric acid (HCl) until precipitation is complete.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent like aqueous ethanol to yield the pure triazole-3-thione 6 .

Caption: Two-step synthesis of 1,2,4-triazole-3-thiones.

Part 3: Data Presentation & Characterization

Successful synthesis must be confirmed by rigorous analytical characterization. Below is a table summarizing the expected outcomes and key spectral data for representative products derived from the precursor.

Product Class Compound Typical Yield (%) Key IR Bands (cm⁻¹) Key ¹H NMR Signals (δ ppm)
1,3,4-Oxadiazole 4 (Ar = Phenyl)75-851610-1550 (C=N), 1250-1200 (C-O-C)7.5-8.5 (m, Ar-H)
1,3,4-Thiadiazole 5 80-903100-3000 (N-H), 1580-1520 (C=N), 1200-1100 (C=S)13.0-14.0 (br s, SH/NH)
1,2,4-Triazole 6 (Ar = Phenyl)70-85 (overall)3150-3050 (N-H), 1600-1550 (C=N), 1250-1150 (C=S)13.5-14.5 (br s, SH/NH), 7.2-8.2 (m, Ar-H)

Note: The chemical shifts (δ) are illustrative and can vary based on the solvent and specific aryl substituents used. Confirmation of cyclization is typically observed by the disappearance of the carbohydrazide -NHNH₂ protons and the appearance of characteristic signals for the newly formed ring.

Conclusion and Future Outlook

This compound is a high-value, versatile precursor for constructing a variety of medicinally relevant heterocyclic systems. The protocols detailed in this guide demonstrate efficient pathways to 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The causality behind these transformations lies in the inherent nucleophilicity of the hydrazide nitrogen atoms and their propensity to react with carbon electrophiles, leading to robust cyclization. Each protocol represents a self-validating system, where successful synthesis can be readily confirmed through standard analytical techniques. By providing a reliable synthetic foundation, these methods empower researchers and drug development professionals to rapidly generate diverse compound libraries for screening and lead optimization, accelerating the discovery of novel therapeutics.

References

development of antimicrobial assays for benzothiophene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: A Researcher's Guide to the Development of Antimicrobial Assays for Novel Benzothiophene Derivatives

Introduction

Benzothiophene and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and, notably, antimicrobial properties.[1][2] The rise of antimicrobial resistance (AMR) necessitates the discovery of new chemical entities that can overcome existing resistance mechanisms, making benzothiophenes a critical area of investigation for novel antibiotic development.[3] This guide provides a comprehensive framework for researchers engaged in the synthesis and evaluation of benzothiophene derivatives, detailing robust protocols for assessing their antimicrobial potential.[4][5][6] We will move from foundational screening to advanced characterization, emphasizing the rationale behind each step to ensure scientifically sound and reproducible outcomes.

Foundational Concepts in Antimicrobial Susceptibility Testing (AST)

Before initiating experimental work, it is crucial to understand the core metrics of antimicrobial efficacy. The methodologies described herein are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI), a global authority that provides consensus-based standards to ensure the reliability of laboratory testing.[7][8][9][10][11]

  • Minimum Inhibitory Concentration (MIC): This is the cornerstone of susceptibility testing. The MIC is defined as the lowest concentration (in µg/mL or mg/L) of an antimicrobial agent that completely prevents the visible in vitro growth of a microorganism under standardized conditions.[12][13][14][15] It is the primary metric for quantifying the potency of a compound.

  • Bacteriostatic vs. Bactericidal Activity: An agent is considered bacteriostatic if it inhibits microbial growth, while a bactericidal agent actively kills the microbes.[16] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[17][18] This distinction is critical for therapeutic applications, especially in treating infections in immunocompromised patients.

Preparation of Benzothiophene Derivatives for Biological Assays

The physicochemical properties of synthetic compounds like benzothiophenes can significantly impact assay results.

  • Solubility and Stock Solution Preparation: Most novel benzothiophene derivatives are hydrophobic and require an organic solvent for initial dissolution.

    • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and general compatibility with biological assays at low final concentrations.

    • Stock Concentration: Prepare a high-concentration primary stock solution (e.g., 10-50 mg/mL) in 100% DMSO. Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

    • Solvent Control: It is imperative to run a parallel control with the highest concentration of DMSO used in the assay (typically ≤1% v/v) to ensure the solvent itself does not inhibit microbial growth.

Primary Antimicrobial Screening: Determining Potency

The initial goal is to efficiently screen derivatives to identify "hits" with promising antimicrobial activity. The broth microdilution method is the gold standard for determining MIC.[19][20]

Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of a compound by testing a range of concentrations against a standardized microbial inoculum in a 96-well microtiter plate format.[21][22][23]

Causality: This method is preferred for its quantitative accuracy, reproducibility, and efficiency in testing multiple compounds and concentrations simultaneously.[20] It directly measures the concentration required to inhibit growth, providing a clear potency value.

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[3][22]

  • Bacterial/fungal strains (e.g., ATCC reference strains for quality control)

  • Benzothiophene derivative stock solution (in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Spectrophotometer or dedicated plate reader

  • 0.5 McFarland turbidity standard

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 h) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension into the appropriate test broth (e.g., CAMHB) to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • In the first column (e.g., Column 1), add an additional 100 µL of the benzothiophene stock solution (pre-diluted from the primary DMSO stock to a starting concentration in broth). This creates a 2-fold dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing thoroughly, then transferring 100 µL from Column 2 to Column 3, and so on, down to Column 10. Discard the final 100 µL from Column 10.

    • This leaves Column 11 as the growth control (broth only, no compound) and Column 12 as the sterility control (uninoculated broth). A solvent control should also be included.

  • Inoculation:

    • Add 100 µL of the final diluted bacterial inoculum (prepared in Step 1) to wells in Columns 1 through 11. Do not add inoculum to Column 12 (sterility control).

    • The final volume in each well is now 200 µL, and the compound concentrations are halved, achieving the desired final test concentrations. The final inoculum density should be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[20] Incubation conditions may vary for fungi or fastidious organisms.

  • Reading the MIC:

    • The MIC is the lowest concentration of the benzothiophene derivative that shows no visible turbidity (i.e., the first clear well).[14] This can be assessed visually or by measuring the optical density (OD) at 600 nm. The MIC well should have an OD comparable to the sterility control.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis Inoculum 1. Prepare Inoculum (0.5 McFarland) Inoculate 4. Inoculate Wells with Standardized Bacteria Inoculum->Inoculate Stock 2. Prepare Compound Stock Solutions Dilution 3. Perform Serial Dilutions of Compound in Broth Stock->Dilution Dilution->Inoculate Controls 5. Include Controls (Growth, Sterility, Solvent) Inoculate->Controls Incubate 6. Incubate (37°C, 18-24h) Controls->Incubate Read 7. Read Results (Visual or OD600) Incubate->Read MIC 8. Determine MIC Value Read->MIC Time_Kill_Curves Conceptual Time-Kill Kinetic Curves origin->X_end origin->Y_end A1 A1 B1 B1 A1->B1 Growth Control A2 A2 B2 B2 A2->B2 Bacteriostatic A3 A3 B3 B3 A3->B3 Bactericidal (≥3-log kill) Membrane_Permeability_Assay cluster_before Intact Membrane (No Compound) cluster_after Compromised Membrane (With Benzothiophene) Cell1 Bacterial Cell Cytoplasm Result1 No Fluorescence PI1 Propidium Iodide (PI) PI1->Cell1:mem Cannot Enter Cell2 Bacterial Cell (Pores) Cytoplasm (DNA) Result2 RED FLUORESCENCE PI2 Propidium Iodide (PI) PI2->Cell2:cyto Enters & Binds DNA

References

Application Notes and Protocols for the Synthesis of Transition Metal Complexes with Benzothiophene Carbohydrazide Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Role of Benzothiophene-Based Metal Complexes in Medicinal Chemistry

The intersection of heterocyclic chemistry and coordination chemistry has yielded numerous compounds with significant therapeutic potential. Among these, transition metal complexes derived from benzothiophene scaffolds have garnered considerable interest.[1][2] Benzothiophene, an aromatic heterocycle containing a fused benzene and thiophene ring, is a privileged structure in medicinal chemistry, known for its low toxicity and presence in various biologically active compounds.[1][2] When functionalized with a carbohydrazide group, it transforms into a versatile ligand capable of forming stable and structurally diverse complexes with transition metals.

These ligands, particularly after conversion to their Schiff base forms, can act as multidentate chelators, binding to metal ions through oxygen and nitrogen donor atoms.[3][4][5] This chelation often enhances the biological activity of the parent ligand, leading to complexes with potent antimicrobial, antifungal, antioxidant, and anti-tuberculosis properties.[1][3][6] This guide provides a comprehensive overview of the synthesis and characterization of these promising metal complexes, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Part 1: The Ligand Backbone - Synthesis of Benzothiophene Carbohydrazide and its Derivatives

The journey to novel metal complexes begins with the robust synthesis of the organic ligand. The carbohydrazide moiety is key, serving as the primary reactive site for both Schiff base formation and metal coordination.

Protocol: Synthesis of 3-Amino-6-fluorobenzothiophene-2-carbohydrazide

This protocol details the conversion of a benzothiophene ester to its corresponding carbohydrazide, a fundamental precursor for subsequent reactions. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the potent nucleophile, hydrazine, attacks the electrophilic carbonyl carbon of the ester.

Materials:

  • Methyl-3-amino-6-fluoro-benzothiophene-2-carboxylate

  • Hydrazine hydrate (99-100%)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve methyl-3-amino-6-fluoro-benzothiophene-2-carboxylate (0.01 mol) in 50 mL of absolute ethanol. Stir the solution at room temperature until the solid is fully dissolved.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.01 mol) dropwise at room temperature. The high reactivity of hydrazine necessitates a controlled addition.

  • Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to reflux for approximately 6 hours.[7] The elevated temperature provides the necessary activation energy for the substitution reaction to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material or impurities. Dry the purified 3-amino-6-fluorobenzothiophene-2-carbohydrazide product in a vacuum oven. The expected yield is typically in the range of 75-85%.[7]

Protocol: Synthesis of a Benzothiophene Schiff Base Ligand

Schiff base formation is a critical step to enhance the denticity of the ligand, creating a more robust chelating agent. This is achieved through the condensation reaction between the terminal amine of the carbohydrazide and an aldehyde or ketone. The resulting imine (C=N) bond provides an additional coordination site.

Materials:

  • 3-Chloro-6-methoxy-benzothiophene-2-carbohydrazide (0.001 mol)

  • Salicylaldehyde (0.001 mol)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reactant Mixture: Combine equimolar amounts (0.001 mol) of 3-chloro-6-methoxy-benzothiophene-2-carbohydrazide and salicylaldehyde in 30 mL of ethanol in a round-bottom flask.[3][6]

  • Catalysis: Add 1-2 drops of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide nitrogen. This catalysis is crucial for an efficient reaction.

  • Reflux: Heat the mixture under reflux for approximately 6 hours on a water bath.[3][6]

  • Isolation: Cool the reaction mixture to room temperature. The resulting Schiff base ligand, 3-chloro-N′-[(1E)-(2-hydroxyphenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide (HL), will precipitate.[3][6]

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry. The purity can be confirmed by melting point determination and spectroscopic analysis.

Part 2: The Coordination Sphere - Synthesizing the Transition Metal Complexes

The coordination of a transition metal to the ligand is a classic example of Lewis acid-base chemistry, where the electron-rich donor atoms of the ligand (Lewis base) form coordinate covalent bonds with the electron-deficient metal ion (Lewis acid).[8][9] The resulting complexes often exhibit distinct colors, geometries, and magnetic properties.[9][10]

General Protocol for the Synthesis of M(II) Complexes

This protocol is a versatile starting point for the synthesis of various transition metal complexes using the Schiff base ligands prepared previously.

Materials:

  • Benzothiophene Schiff base ligand (HL) (0.002 mol)

  • Respective metal(II) chloride (e.g., CuCl₂, CoCl₂, NiCl₂) (0.002 mol for ML₂ stoichiometry or 0.001 mol for ML stoichiometry)

  • Ethanol

  • Sodium Acetate

  • Distilled Water

Procedure:

  • Ligand Solution: Prepare a hot solution of the Schiff base ligand (0.002 mol) in 30 mL of ethanol.

  • Metal Salt Solution: In a separate flask, prepare a hot solution of the respective metal chloride in 10 mL of ethanol.

  • Complexation Reaction: Add the hot metal salt solution to the hot ligand solution with continuous stirring.

  • Reflux: Heat the resulting mixture under reflux on a steam bath for 4 hours.[3] This extended heating ensures the formation of the thermodynamically stable complex.

  • pH Adjustment: Add 0.5 g of sodium acetate to the reaction mixture and continue to reflux for an additional 2 hours.[3] Sodium acetate acts as a base, facilitating the deprotonation of the phenolic hydroxyl group of the ligand. This deprotonation creates an anionic oxygen donor, which forms a stronger bond with the metal ion, stabilizing the complex.

  • Precipitation and Isolation: Pour the hot reaction mixture into a beaker containing cold distilled water. The metal complex will precipitate out of the solution.

  • Washing and Drying: Collect the complex by filtration, wash thoroughly with distilled water to remove any inorganic salts, and finally wash with a small amount of ethanol. Dry the final product in a vacuum desiccator.

Synthesis Workflow

The following diagram illustrates the sequential process from the starting materials to the final, purified transition metal complex.

Synthesis_Workflow cluster_ligand Part 1: Ligand Synthesis cluster_complex Part 2: Complex Synthesis Benz_Ester Benzothiophene Carboxylate Ester Hydrazide Benzothiophene Carbohydrazide Benz_Ester->Hydrazide + Hydrazine Hydrate (Reflux) Schiff_Base Schiff Base Ligand (HL) Hydrazide->Schiff_Base + Acetic Acid (cat.) (Reflux) Aldehyde Aldehyde / Ketone Aldehyde->Schiff_Base Complex_Crude Crude Metal Complex Schiff_Base->Complex_Crude + Reflux Metal_Salt Transition Metal Salt (e.g., MCl₂) Metal_Salt->Complex_Crude Complex_Pure Purified Metal Complex [M(L)₂ or M(L)] Complex_Crude->Complex_Pure + NaOAc / H₂O (Precipitation & Wash)

Caption: Overall workflow for the synthesis of transition metal complexes.

Part 3: Characterization and Structural Elucidation

Confirming the successful synthesis and determining the structure of the new complexes requires a suite of analytical techniques.

Key Analytical Techniques
  • FT-IR Spectroscopy: Crucial for confirming coordination. A shift in the C=O (amide) and C=N (azomethine) stretching frequencies upon complexation indicates the involvement of these groups in bonding to the metal ion. The disappearance of the broad phenolic O-H band confirms deprotonation and coordination.[1][6]

  • ¹H NMR Spectroscopy: Used to characterize the diamagnetic complexes (e.g., Zn(II)). The disappearance of the labile phenolic proton signal is a key indicator of coordination.[1][3]

  • UV-Visible Spectroscopy & Magnetic Susceptibility: These techniques provide insight into the electronic structure and geometry of the complexes. The position of d-d transition bands and the measured magnetic moment can distinguish between octahedral, tetrahedral, or square planar geometries.[3][6]

  • Mass Spectrometry: Confirms the molecular weight of the ligand and the metal complexes, helping to establish the correct stoichiometry.[1][3]

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared against the calculated values for the proposed molecular formula to confirm purity and stoichiometry.[3]

Data Summary of Representative Complexes

The following table summarizes the properties of several benzothiophene carbohydrazide-based metal complexes as reported in the literature.

Metal IonLigand StoichiometryProposed GeometryColorMagnetic Moment (B.M.)Reference
Cu(II)ML₂Distorted OctahedralGreen1.82[3]
Co(II)ML₂OctahedralBrown4.92[3]
Ni(II)ML₂OctahedralGreen3.12[3]
Zn(II)MLTetrahedralYellowDiamagnetic[3]
Fe(III)MLOctahedralBrown5.86[3]
Visualization of Metal Coordination

This diagram shows a common tridentate (ONO) coordination mode for a salicylaldehyde-derived Schiff base ligand with a generic divalent metal ion (M²⁺), resulting in the formation of stable five- and six-membered chelate rings.

Caption: Octahedral coordination of two tridentate ligands to a metal center.

References

Application Notes and Protocols: The Use of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Benzothiophene Carbohydrazides

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities include roles as inhibitors of critical enzymes such as mitogen-activated protein kinase-activated protein kinase 2 (MK2), phosphoglycerate dehydrogenase (PHGDH), 5-lipoxygenase (5-LO), branched-chain α-ketoacid dehydrogenase kinase (BCKDK), and fatty acid amide hydrolase (FAAH)[1][2][3][4][5][6][7]. The functionalization of this core structure provides a versatile platform for developing targeted therapeutics. The carbohydrazide moiety is also a well-established pharmacophore, known to contribute to a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[8][9].

This document provides a detailed guide for researchers on the synthesis, purification, and application of a novel benzothiophene derivative, 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide , as a potential enzyme inhibitor. While direct inhibitory action of this specific molecule is not yet extensively documented in published literature, its structural components suggest a strong potential for interaction with various enzyme active sites. These protocols are designed to be a comprehensive resource for screening this compound and characterizing its inhibitory profile.

Synthesis and Characterization of this compound

The synthesis of the title compound can be achieved through a multi-step process, beginning with the appropriate substituted starting materials. The general strategy involves the formation of the benzothiophene core, followed by functionalization at the 2-position to introduce the carbohydrazide group. A plausible synthetic route is outlined below, based on established methodologies for similar benzothiophene derivatives[10][11][12][13].

Proposed Synthetic Pathway

Synthesis_Pathway A p-Ethylcinnamic acid B 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride A->B Thionyl Chloride, Pyridine, DMF C This compound B->C Hydrazine Hydrate

Caption: Proposed synthesis of the target compound.

Protocol 1: Synthesis of this compound

Materials:

  • p-Ethylcinnamic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • n-Hexane

  • Standard laboratory glassware and safety equipment

Procedure:

Step 1: Synthesis of 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride

  • To a solution of p-ethylcinnamic acid in a suitable solvent, add a catalytic amount of pyridine and DMF.

  • Slowly add thionyl chloride to the mixture at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, remove the excess thionyl chloride under reduced pressure.

  • Suspend the resulting solid in n-hexane, filter, and dry to obtain 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride.

Step 2: Synthesis of this compound

  • Slowly add the 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride obtained in Step 1 to an excess of hydrazine hydrate with constant stirring.

  • Continue stirring the reaction mixture vigorously for 6-8 hours at room temperature.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol to yield pure this compound[10].

Characterization: The final product should be characterized by:

  • Melting Point: To determine purity.

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, C-Cl).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight[14][15].

Application in Enzyme Inhibition Assays

Given that benzothiophene derivatives have shown significant activity as kinase inhibitors[1][2][16], a logical starting point for screening this compound is against a panel of kinases. The following protocols describe a general framework for conducting such screens.

Protocol 2: General Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This commercially available assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

Materials:

  • Kinase of interest (e.g., MK2, CDK2)

  • Kinase substrate (peptide or protein)

  • ATP

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • Kinase Reaction:

    • In each well of the plate, add the kinase buffer, the kinase, and the substrate.

    • Add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light output is proportional to the ADP concentration.

Data Analysis: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Parameter Description
[Inhibitor] Concentration of this compound
% Inhibition (1 - (Luminescence_sample / Luminescence_control)) * 100
IC₅₀ Concentration of inhibitor that reduces enzyme activity by 50%

Characterizing the Mechanism of Inhibition

Once inhibitory activity is confirmed, the next step is to elucidate the mechanism of action. This typically involves determining whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Protocol 3: Mechanism of Action Studies

These studies involve measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Set up the kinase reaction as described in Protocol 2.

  • Vary the concentration of one substrate (e.g., ATP) while keeping the other substrate (the peptide/protein) at a saturating concentration.

  • For each ATP concentration, measure the initial reaction rate at several fixed concentrations of the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot.

Data Interpretation:

  • Competitive Inhibition: Lines on the Lineweaver-Burk plot intersect at the y-axis. The apparent Kₘ increases with increasing inhibitor concentration, while Vₘₐₓ remains unchanged.

  • Non-competitive Inhibition: Lines intersect on the x-axis. The apparent Kₘ is unchanged, while Vₘₐₓ decreases.

  • Uncompetitive Inhibition: Lines are parallel. Both apparent Kₘ and Vₘₐₓ decrease.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Screening & Characterization A Synthesis of This compound B Purification & Characterization (NMR, MS, IR) A->B C Primary Screening (e.g., Kinase Panel) B->C D IC50 Determination C->D E Mechanism of Action Studies (e.g., Lineweaver-Burk) D->E F Lead Optimization E->F

Caption: Workflow for inhibitor development.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of this compound as a potential enzyme inhibitor. The benzothiophene and carbohydrazide moieties are both well-represented in pharmacologically active compounds, suggesting a high probability of discovering novel biological activities for this molecule. Further studies could involve expanding the screening to other enzyme classes, such as proteases or phosphatases, and employing computational docking studies to predict potential binding modes and guide further structural optimization. The development of derivatives of this core structure may lead to the identification of potent and selective inhibitors with therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of this multi-step synthesis.

I. Synthesis Overview

The synthesis of this compound is a sequential process that begins with the construction of the core benzothiophene ring system, followed by functional group manipulations to introduce the carbohydrazide moiety. Each step presents unique challenges that require careful control of reaction conditions and purification techniques.

Overall Synthetic Scheme

Synthetic_Pathway A 4-Ethylbenzonitrile B Ethyl 2-cyano-3-(4-ethylphenyl)acrylate A->B Knoevenagel Condensation C Ethyl 2-amino-6-ethyl-1-benzothiophene-3-carboxylate B->C Gewald Reaction D 3-Chloro-6-ethyl-1-benzothiophene-2-carboxylic acid C->D Hydrolysis & Sandmeyer Reaction E 3-Chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride D->E Chlorination F This compound E->F Hydrazinolysis Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Cyclization A Ketone/Aldehyde + α-cyanoester B Stable Intermediate A->B C Addition of Sulfur B->C D Cyclization & Tautomerization C->D E 2-Aminothiophene D->E Final Product

optimizing reaction conditions for the synthesis of benzothiophene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Benzothiophene Synthesis Optimization: A Technical Support Center

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiophene and its derivatives. As a foundational scaffold in numerous pharmaceuticals and functional materials, the efficient and selective synthesis of benzothiophenes is of paramount importance.[1] This document is structured to address common challenges encountered in the laboratory, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.

Section 1: General Principles & Frequently Asked Questions (FAQs)

This section addresses broad questions that apply to various synthetic routes for benzothiophene derivatives.

Q1: What are the most critical parameters to consider when optimizing a new benzothiophene synthesis?

A1: The success of a benzothiophene synthesis hinges on the careful control of several interdependent parameters. A logical, systematic approach to optimization is crucial.

  • Catalyst System (if applicable): For transition-metal-catalyzed reactions (e.g., Palladium, Copper), the choice of metal precursor, ligand, and their ratio is the primary determinant of success.[2][3] The ligand, in particular, influences the catalyst's stability, solubility, and reactivity, affecting both yield and selectivity.

  • Solvent: The solvent's polarity, aprotic/protic nature, and boiling point can dramatically affect reaction rates and outcomes by influencing reagent solubility and catalyst stability.[3]

  • Base: The strength and nature of the base are critical, especially in coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig, where it facilitates key steps in the catalytic cycle.[3][4] In condensation reactions like the Gewald synthesis, the base acts as a catalyst for the initial step.[5]

  • Temperature: Reaction temperature directly impacts kinetics. While higher temperatures can increase reaction rates, they may also promote decomposition or the formation of side products.

  • Inert Atmosphere: Many organometallic catalysts, particularly Palladium(0) species, are sensitive to oxygen.[6] Ensuring a properly degassed reaction setup under an inert atmosphere (Argon or Nitrogen) is often mandatory for reproducibility and high yields.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section is formatted in a problem-and-solution format, addressing specific experimental failures.

Issue 1: Low or No Product Yield

Low yield is one of the most common frustrations in synthesis. The underlying cause can range from reagent quality to suboptimal reaction conditions.

Q2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, C-H Arylation) to form a C2-arylbenzothiophene is giving a very low yield. How can I troubleshoot this?

A2: This is a frequent challenge. The optimization of a Palladium-catalyzed reaction is a multiparametric problem. A systematic variation of catalyst, co-catalyst/oxidant, solvent, and base is the most effective strategy.

For instance, in the direct C2-arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, the choice of both the palladium catalyst and a copper salt co-oxidant was shown to be critical for achieving high yields.[7][8] An optimization study revealed that the combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in DMSO at 100 °C provided the best results.[7] This highlights that a single component change can have a dramatic effect.

Data Presentation: Optimization of a Pd-Catalyzed C2-Arylation Reaction

Entry Pd Catalyst (10 mol%) Cu Salt (2.0 equiv) Solvent Yield (%)[7]
1 Pd(OAc)₂ Cu(OAc)₂ DMSO 85
2 PdCl₂ Cu(OAc)₂ DMSO 62
3 Pd(TFA)₂ Cu(OAc)₂ DMSO 75
4 Pd(OAc)₂ CuCl₂ DMSO 45
5 Pd(OAc)₂ Cu(OTf)₂ DMSO 51
6 Pd(OAc)₂ Cu(OAc)₂ DMF 71

| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |

Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst, Cu salt, and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[7]

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

Below is a logical workflow to diagnose and solve low-yield issues in cross-coupling reactions.

G start Low / No Product Yield reagents Verify Reagent Quality (Purity, Freshness, Stoichiometry) start->reagents reagents_ok Reagents OK? reagents->reagents_ok conditions Review Reaction Conditions (Inert Atmosphere, Temperature, Time) conditions_ok Conditions OK? conditions->conditions_ok catalyst Troubleshoot Catalyst System catalyst_issue Catalyst Inactive? (e.g., Pd Black Formation) catalyst->catalyst_issue boron Address Boron Reagent Issues boron_issue Protodeboronation? boron->boron_issue base_solvent Optimize Base & Solvent fix_base_solvent Screen Alternative Bases/Solvents base_solvent->fix_base_solvent reagents_ok->conditions Yes fix_reagents Replace/Purify Reagents reagents_ok->fix_reagents No conditions_ok->catalyst Yes fix_conditions Improve Degassing Ensure Temp/Time are Optimal conditions_ok->fix_conditions No catalyst_issue->boron No fix_catalyst Screen Different Ligands (e.g., Buchwald type) Use Different Pd Precursor catalyst_issue->fix_catalyst Yes boron_issue->base_solvent No fix_boron Use Boronic Ester (e.g., Pinacol) Adjust Base/Temperature boron_issue->fix_boron Yes

Systematic workflow for troubleshooting low yields.

Q3: My Gewald aminothiophene synthesis is failing or producing a complex mixture. What are the likely causes?

A3: The Gewald synthesis, while powerful, is sensitive to several factors. Low yields often stem from issues in the initial Knoevenagel-Cope condensation or poor reactivity of the elemental sulfur.[5][9]

  • Inefficient Condensation: The choice of base is critical. Secondary amines like morpholine or piperidine are common, but for less reactive ketones, you may need to screen other bases like triethylamine. The condensation produces water, which can inhibit the reaction; using a Dean-Stark apparatus can be beneficial.

  • Poor Sulfur Reactivity: Elemental sulfur (S₈) needs to be activated. This is often achieved by gentle heating (40-60 °C) in a polar solvent like ethanol or DMF to improve solubility and reactivity.[5]

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate is a known side reaction.[10] To minimize this, a two-step procedure can be effective: first, perform the Knoevenagel-Cope condensation and isolate the intermediate, then react it with sulfur and base in a separate step.[5]

Issue 2: Poor Regioselectivity

Controlling the site of functionalization (e.g., C2 vs. C3) is a common goal and a significant challenge.

Q4: I am trying to functionalize my benzothiophene, but I'm getting a mixture of C2 and C3 isomers. How can I control the regioselectivity?

A4: The inherent electronic properties of the benzothiophene ring favor electrophilic substitution at the C3 position.[11] However, this can be overridden by several strategies:

  • Directed Metalation: Using a directing group at a specific position can guide a metalating agent (like n-BuLi) to an adjacent position, which can then be quenched with an electrophile.

  • Catalyst Control: In transition metal-catalyzed C-H functionalization, the regioselectivity is often dictated by the mechanism of the C-H activation step. For example, the Pd(II)-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides shows high selectivity for the C2 position.[8] The proposed mechanism involves a concerted metalation-deprotonation pathway where the C2-H bond is more accessible and reactive under the optimized catalytic conditions.[8]

  • Steric Hindrance: Introducing a bulky substituent at one position can sterically block it, forcing the reaction to occur at an alternative site.

Plausible Catalytic Cycle for C2-Selective Arylation

G pd2_start Pd(II) Catalyst im1 Cyclopalladium Intermediate (IM1) (C-H Activation at C2) pd2_start->im1 + Benzo[b]thiophene im2 Aryl-Pd Intermediate (IM2) im1->im2 Transmetalation product C2-Arylated Product im2->product Reductive Elimination pd0 Pd(0) Species im2->pd0 pd0->pd2_start Reoxidation oxidant_cu1 Cu(I) pd0->oxidant_cu1 bzt Benzo[b]thiophene 1,1-dioxide aryl_boronic ArB(OH)₂ (Arylboronic Acid) aryl_boronic->im2 oxidant_cu2 Cu(II) Oxidant oxidant_cu2->pd0

Mechanism for regioselective C2-arylation.[8]
Issue 3: Purification Challenges

Isolating the desired product in high purity is the final, critical step of any synthesis.

Q5: I have successfully synthesized my benzothiophene derivative, but I am struggling to purify it from starting materials and byproducts. What are the best practices?

A5: Purification of benzothiophene derivatives typically relies on their physical properties, with column chromatography and recrystallization being the most effective methods.[7]

Method 1: Column Chromatography on Silica Gel [7] This is the most versatile method for separating compounds with different polarities.

  • Column Packing: Prepare a slurry of silica gel (230–400 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Adsorb this onto a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this to the top of the column.[7]

  • Elution: Start eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by slowly adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific separation.[7]

  • Fraction Collection & Analysis: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.[7]

Method 2: Recrystallization This method is ideal for purifying solid compounds and can yield highly pure material.

  • Solvent Selection: The key is to find a solvent (or solvent mixture) in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble or remain soluble upon cooling. A mixture of C1-8 alcohol and water is often effective for benzothiophene itself.[12]

  • Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly and undisturbed to allow for the formation of well-defined crystals.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering impurities. Dry the crystals thoroughly.

Section 3: Key Experimental Protocols

To provide a practical, actionable resource, a detailed protocol for a common and effective synthetic method is provided below.

Experimental Protocol: Gram-Scale Pd-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide [7]

This protocol is adapted from a reported procedure for the synthesis of 2-phenylbenzo[b]thiophene 1,1-dioxide.[7]

  • Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add benzo[b]thiophene 1,1-dioxide (1.0 g, 6.0 mmol), phenylboronic acid (2.2 g, 18.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 135 mg, 0.6 mmol), Copper(II) acetate (Cu(OAc)₂, 4.3 g, 24.0 mmol), and pyridine (1.4 g, 18.0 mmol).

  • Solvent Addition: Add 60 mL of dimethyl sulfoxide (DMSO) to the vessel under an inert atmosphere (e.g., Argon).

  • Heating: Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring for 20 hours. Monitor the reaction progress by TLC if possible.

  • Workup: After 20 hours, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 200 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzo[b]thiophene 1,1-dioxide.

References

improving the yield and purity of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a key intermediate in the development of various bioactive molecules, achieving high yield and purity is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process. The final and often most critical step is the hydrazinolysis of the corresponding methyl or ethyl ester. Understanding this pathway is essential for effective troubleshooting.

Synthetic_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Final Product Formation A Substituted Cinnamic Acid or Acetophenone B 3-Chloro-6-ethyl-1-benzothiophene- 2-carboxylic Acid A->B Cyclization & Chlorination C Methyl 3-chloro-6-ethyl-1-benzothiophene- 2-carboxylate (Ester Intermediate) B->C Esterification D 3-Chloro-6-ethyl-1-benzothiophene- 2-carbohydrazide (Final Product) C->D Hydrazinolysis (Hydrazine Hydrate)

Caption: General synthetic route to the target carbohydrazide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the critical conversion of the ester intermediate to the final carbohydrazide product.

Q1: My final yield of this compound is consistently low. What are the likely causes and solutions?

Low yield is a common problem that can stem from several factors, from reaction conditions to work-up procedures.

Potential Cause A: Incomplete Hydrazinolysis Reaction

  • The "Why": The conversion of the ester to the carbohydrazide is a nucleophilic acyl substitution reaction.[2] For the reaction to proceed to completion, the hydrazine must effectively attack the electrophilic carbonyl carbon of the ester. Insufficient reaction time, suboptimal temperature, or inadequate stoichiometry can lead to an incomplete reaction, leaving a significant amount of the starting ester unreacted.

  • Solutions:

    • Optimize Stoichiometry: Increase the molar excess of hydrazine hydrate. A common starting point is 3-5 equivalents relative to the ester, but this can be increased to 10 equivalents or more to drive the equilibrium toward the product.

    • Increase Temperature: While some hydrazinolysis reactions proceed at room temperature, heating the reaction mixture under reflux is often necessary to increase the reaction rate.[2][3] The choice of solvent (e.g., ethanol, methanol, or THF) will determine the reflux temperature.

    • Extend Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2] If starting material is still present after the initial planned duration, extend the reflux time accordingly. Reactions can take anywhere from a few hours to over 16 hours.[3]

Potential Cause B: Product Loss During Work-up and Isolation

  • The "Why": The carbohydrazide product often has limited solubility in common organic solvents and may require specific conditions for effective precipitation and collection. Rushing the precipitation or using an inappropriate solvent system can lead to significant loss of product in the filtrate.

  • Solutions:

    • Controlled Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it into cold or ice water to precipitate the crude product.[4] Stirring for a period during precipitation can improve the crystal morphology and yield.

    • Filtration and Washing: Ensure the precipitated solid is thoroughly collected by filtration. Wash the filter cake with a solvent in which the product is insoluble but impurities are soluble, such as cold water or a mixture of ethanol and water, to remove excess hydrazine and other water-soluble byproducts.

Potential Cause C: Degradation of Starting Material or Product

  • The "Why": Although generally stable, the benzothiophene ring system or the hydrazide moiety can be susceptible to degradation under harsh conditions (e.g., strongly acidic or basic conditions at high temperatures for prolonged periods).

  • Solutions:

    • Maintain Moderate Conditions: Avoid excessively high temperatures or prolonged exposure to strong acids or bases during work-up.

    • Use High-Purity Reagents: Ensure the starting ester is pure and the hydrazine hydrate has not degraded.

Q2: My final product is contaminated with the starting ester. How can I improve its purity?

This is a clear indication of an incomplete reaction.

  • The "Why": The starting ester has different polarity and solubility compared to the carbohydrazide product. If the reaction is not driven to completion, the unreacted ester will co-precipitate or be difficult to separate during crystallization.

  • Solutions:

    • Drive the Reaction: The primary solution is to ensure the reaction goes to completion by applying the optimization strategies from Q1 (increase hydrazine excess, temperature, and time).

    • Purification by Recrystallization: This is the most effective method for removing unreacted ester. The key is selecting an appropriate solvent system.

      • Solvent Selection: Ethanol or methanol are commonly used and effective solvents for recrystallizing carbohydrazides.[5][6] The crude product should be dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form pure crystals. The more non-polar starting ester should remain in the mother liquor.

      • TLC Monitoring: Use TLC to check the purity of the recrystallized product and the mother liquor to confirm that the separation was successful.

Compound Typical Rf Value (3:7 Ethyl Acetate:Hexane) Solubility
Ester IntermediateHigher (less polar)More soluble in organic solvents
Carbohydrazide ProductLower (more polar, often near baseline)Less soluble in organic solvents, soluble in hot alcohols
Q3: I am observing an unexpected side product in my reaction. What could it be?

While the hydrazinolysis of esters is typically a clean reaction, side reactions can occur.

  • The "Why": Hydrazine can, under certain conditions, act as a reducing agent, although this is less common for ester carbonyls. More likely, impurities in the starting materials or side reactions from the preceding synthetic steps (e.g., incomplete chlorination) are carried through to the final step.

  • Solutions:

    • Characterize the Impurity: Isolate the impurity (e.g., by column chromatography) and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to identify its structure. This is the most critical step in diagnosing the problem.

    • Review Previous Steps: Once the impurity is identified, trace its origin back to a specific step in the synthesis. For example, if an unchlorinated version of the product is found, the chlorination step needs to be re-optimized.

    • Purify the Intermediate: Ensure the ester intermediate is highly pure before proceeding to the final hydrazinolysis step. Purification of the ester by recrystallization or column chromatography is often easier than purifying the final polar carbohydrazide.

Troubleshooting_Workflow Start Experiment Complete CheckYield Is Yield > 85%? Start->CheckYield CheckPurity Is Purity > 98%? CheckYield->CheckPurity Yes Problem Identify Issue CheckYield->Problem No CheckPurity->Problem No End Process Optimized CheckPurity->End Yes LowYield Low Yield Problem->LowYield Impure Impure Product Problem->Impure SolutionYield Optimize Reaction: - Increase Hydrazine Excess - Increase Temperature/Time - Improve Work-up/Precipitation LowYield->SolutionYield SolutionPurity Improve Purification: - Recrystallize (Ethanol/Methanol) - Purify Intermediate Ester - Drive Reaction to Completion Impure->SolutionPurity SolutionYield->Start SolutionPurity->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: What is the detailed mechanism for the conversion of the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂)?

    • A: The process begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This is followed by a rearrangement and elimination of a chloride ion. The resulting intermediate then loses sulfur dioxide and a proton to form the acyl chloride. This reaction must be conducted under anhydrous conditions, as thionyl chloride reacts violently with water.[7][8][9]

  • Q: What is the mechanism of hydrazinolysis?

    • A: Hydrazinolysis of an ester is a classic nucleophilic acyl substitution. The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxy group (e.g., -OCH₃ or -OC₂H₅) as a leaving group to form the stable carbohydrazide product.[10]

  • Q: How should I safely handle hydrazine hydrate?

    • A: Hydrazine hydrate is corrosive, toxic, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin.

  • Q: What are the best TLC conditions for monitoring the reaction?

    • A: A mobile phase of 30-50% ethyl acetate in hexane is a good starting point. The carbohydrazide product is highly polar and will have a very low Rf value, often close to the baseline. The starting ester will be much less polar and will have a significantly higher Rf value. The disappearance of the starting material spot is the best indicator of reaction completion.

Detailed Experimental Protocols

The following protocols provide a reliable starting point for the synthesis.

Protocol 1: Synthesis of 3-Chloro-1-benzothiophene-2-carbonyl chloride

This protocol is adapted from general procedures for the synthesis of similar benzothiophene structures.[4][6]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the precursor 3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid (1 equivalent).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (5-10 equivalents) to the flask, along with a catalytic amount of pyridine or DMF.

  • Reaction: Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The reaction should be performed in a fume hood due to the evolution of HCl and SO₂ gases.

  • Work-up: After cooling, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 3-chloro-6-ethyl-1-benzothiophene-2-carbonyl chloride is often used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol is based on established methods for the hydrazinolysis of benzothiophene esters.[5][6][11]

  • Setup: In a round-bottom flask, dissolve the intermediate (methyl or ethyl 3-chloro-6-ethyl-1-benzothiophene-2-carboxylate) (1 equivalent) in a suitable alcohol, such as absolute ethanol or methanol (approx. 10-15 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (80-100% solution, 5-10 equivalents) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker of ice-cold water (approx. 10 times the volume of the reaction solvent).

  • Collection: Stir the resulting suspension for 30 minutes. Collect the white or off-white precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate and other soluble impurities.

  • Drying: Dry the product under vacuum or in a desiccator to obtain the crude carbohydrazide.

  • Purification: Recrystallize the crude solid from hot ethanol or methanol to yield the pure this compound.

References

Technical Support Center: Purification of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for obtaining this compound in high purity. The following sections are structured in a question-and-answer format to directly address potential challenges during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective purification techniques for compounds of this class are recrystallization and column chromatography. The choice between them depends on the impurity profile, the quantity of material, and the desired final purity. Often, a combination of both methods is employed for achieving the highest purity.

Q2: I have a solid crude product. Should I start with recrystallization or column chromatography?

A2: If your crude material is mostly the desired product with minor impurities, recrystallization is an excellent and scalable first choice. It is generally less labor-intensive and uses less solvent than chromatography for large quantities. If you have a complex mixture of impurities or if the impurities have similar solubility to your product, column chromatography will be necessary to achieve good separation.

Q3: What is the expected appearance of pure this compound?

A3: While the exact appearance can vary slightly based on the crystalline form, it is typically expected to be an off-white to light-colored solid. For a related compound, (E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide, a yellowish solid was reported[1]. Significant color in your crude product likely indicates the presence of impurities that need to be removed.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.

Q1: My compound won't dissolve in the recrystallization solvent, even with heating. What should I do?

A1: This indicates that the solvent is not a good choice for your compound. You may need to try a more polar or less polar solvent. For benzothiophene derivatives, C1-C8 alcohols or mixtures with water are often effective.[2] For a similar carbohydrazide, methanol was used successfully.[3] If a single solvent doesn't work, a binary solvent system (one in which the compound is soluble and one in which it is not) can be employed.

Q2: After cooling, no crystals have formed. What went wrong?

A2: Several factors could be at play:

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

  • Insufficient Concentration: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of your compound and then cool the solution again. The amount of recrystallization solvent is crucial; for benzothiophene, 1 to 6 times the weight of the raw material is suggested to balance yield and purity.[2]

  • Cooling Rate: Cooling the solution too quickly can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q3: An oil has formed instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are a few remedies:

  • Re-heat and add more solvent: Re-heat the solution until the oil redissolves, then add more of the same solvent (or a better solvent for your compound) to lower the saturation point.

  • Use a lower boiling point solvent: A lower boiling point solvent for recrystallization will ensure the solution is not hot enough to melt your compound.

  • Change the solvent system: Consider a different solvent or solvent pair entirely.

Experimental Protocol: Recrystallization

This protocol provides a starting point for the recrystallization of this compound. Optimization will be necessary.

Materials:

  • Crude this compound

  • Candidate solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the candidate solvent. Observe the solubility at room temperature and with gentle heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

Q1: I'm not getting good separation of my compound from impurities on the TLC plate. What should I do?

A1: This is a common issue and can be addressed by:

  • Changing the mobile phase polarity: If your compound and impurities are running too high on the TLC plate (high Rf), your mobile phase is too polar. Decrease the polarity by reducing the amount of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If everything remains at the baseline (low Rf), increase the polarity.

  • Trying a different solvent system: Sometimes a different combination of solvents can provide better selectivity. For example, substituting dichloromethane for ethyl acetate can alter the separation.

  • Using a different stationary phase: While silica gel is the most common stationary phase for normal-phase chromatography, other options like alumina or C18 for reverse-phase chromatography could provide the necessary separation.[4]

Q2: My compound is streaking on the TLC plate and the column. Why is this happening?

A2: Streaking can be caused by several factors:

  • Overloading: You may be applying too much sample to the TLC plate or column.

  • Insolubility: Your compound may not be fully dissolved in the mobile phase.

  • Strong Acidity/Basicity: The carbohydrazide moiety could interact strongly with the acidic silica gel. Adding a small amount of a modifier to your mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can often resolve this.

Q3: The purified fractions from the column are still not pure. What are the next steps?

A3: If a single column does not provide the desired purity, you can:

  • Re-chromatograph the enriched fractions: Combine the fractions containing your product and run a second column using a shallower solvent gradient to improve resolution.

  • Follow up with recrystallization: Column chromatography is excellent for removing impurities with different polarities. Recrystallization can then be used to remove any closely related impurities that co-eluted.

Data Presentation: Solvent Systems for Chromatography

The following table provides suggested starting solvent systems for the purification of this compound by column chromatography.

Stationary PhaseMobile Phase SystemCompound Polarity Suitability
Silica GelHexane / Ethyl Acetate (e.g., gradient from 9:1 to 1:1)Less polar compounds
Silica GelDichloromethane / Methanol (e.g., gradient from 99:1 to 9:1)More polar compounds
C18 (Reverse Phase)Water / Acetonitrile (e.g., gradient from 9:1 to 1:9)Polar compounds
C18 (Reverse Phase)Water / Methanol (e.g., gradient from 9:1 to 1:9)Polar compounds
Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel or C18 stationary phase

  • Chromatography column

  • Solvents for the mobile phase

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Develop a suitable mobile phase system using TLC that gives your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the mobile phase through the column, starting with the initial low-polarity solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any impurities.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid column_chrom Column Chromatography is_solid->column_chrom No (Oil/Tar) complex_mixture Is it a complex mixture? is_solid->complex_mixture Yes purity_check1 Check Purity (TLC, NMR, etc.) column_chrom->purity_check1 recrystallization Recrystallization purity_check2 Check Purity (TLC, NMR, etc.) recrystallization->purity_check2 purity_check1->recrystallization Needs Further Purification final_product Pure Product purity_check1->final_product Purity Acceptable purity_check2->column_chrom Needs Further Purification purity_check2->final_product Purity Acceptable complex_mixture->column_chrom Yes complex_mixture->recrystallization No

Caption: Decision workflow for purification.

References

addressing stability and degradation issues of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability and degradation issues encountered during experimentation. While direct stability studies on this specific molecule are not extensively published, this document synthesizes information from related chemical structures and foundational chemical principles to provide robust troubleshooting advice and frequently asked questions. Our aim is to equip you with the knowledge to anticipate challenges, diagnose problems, and implement effective solutions in your work.

Introduction: Understanding the Stability Profile

This compound is a molecule with several functional groups that can influence its stability under various experimental conditions. The primary areas of potential degradation are:

  • Hydrolysis of the Carbohydrazide Moiety: The carbohydrazide group is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.

  • Oxidation of the Benzothiophene Ring: The thioether within the benzothiophene ring system can be oxidized to form a sulfoxide and subsequently a sulfone, particularly in the presence of oxidizing agents or under photocatalytic conditions.

  • Photodegradation: Aromatic systems, including benzothiophenes, can be sensitive to light, leading to a variety of degradation products.

This guide will provide a structured approach to identifying and mitigating these potential degradation pathways.

Troubleshooting Guide: A Problem-Solution Approach

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Issue 1: Loss of Compound Potency or Unexpected Biological Results

Question: My recent batch of this compound is showing lower than expected activity in my biological assays. What could be the cause?

Answer: A loss of potency is often the first indicator of compound degradation. The primary suspects are hydrolysis of the carbohydrazide linkage or oxidation of the benzothiophene core.

Troubleshooting Steps:

  • pH of Experimental Media:

    • Rationale: The carbohydrazide bond is known to be labile under acidic conditions.[1][2] If your assay buffer or cell culture media is acidic, it could be accelerating the hydrolysis of your compound.

    • Action: Measure the pH of your experimental solutions. If it is below 6, consider adjusting it to a more neutral pH if your experimental protocol allows. The stability of hydrazide-based conjugates generally increases as the pH approaches neutrality.[1]

  • Presence of Oxidizing Agents:

    • Rationale: The thioether in the benzothiophene ring is susceptible to oxidation, which can alter the molecule's conformation and biological activity.[3][4][5] Common laboratory reagents, and even dissolved oxygen, can act as oxidizing agents.

    • Action: Review your experimental protocol for any known oxidizing agents. If possible, degas your solvents and solutions to minimize dissolved oxygen. Consider performing experiments under an inert atmosphere (e.g., nitrogen or argon) if the problem persists.

  • Light Exposure:

    • Rationale: Benzothiophene derivatives can undergo photodegradation.[6][7][8] Exposure to ambient laboratory light or specific light sources during your experiment could be causing degradation.

    • Action: Protect your compound and experimental setup from light by using amber vials and covering your plates or flasks with aluminum foil.

  • Analytical Confirmation of Degradation:

    • Rationale: To confirm if degradation is occurring, you need to analytically assess the purity of your compound before and after the experiment.

    • Action: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to analyze your sample. A stability-indicating HPLC method should be developed to separate the parent compound from potential degradation products.[9] Look for the appearance of new peaks or a decrease in the area of the parent peak over time.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Question: I am analyzing my sample of this compound by HPLC and I see new, more polar peaks appearing over time. What are these?

Answer: The appearance of more polar peaks is a strong indication of degradation. Based on the structure of the molecule, these are likely due to hydrolysis or oxidation.

Predicted Degradation Products and Their Characteristics:

Potential Degradation Product Formation Pathway Expected Chromatographic Behavior (vs. Parent)
3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acidHydrolysisMore polar, shorter retention time
HydrazineHydrolysisVery polar, may not be retained on a standard reverse-phase column
This compound S-oxideOxidationMore polar, shorter retention time
This compound S,S-dioxide (sulfone)Further OxidationEven more polar, even shorter retention time
Benzothiophene-2,3-dione derivativeOxidative ring openingPolar, likely to have a significantly different UV spectrum

Workflow for Identifying Degradation Products:

Caption: Workflow for the identification of degradation products.

Experimental Protocol: Stability Indicating HPLC Method Development

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Initial Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes. This will help to separate polar degradation products from the more non-polar parent compound.

  • Flow Rate: 1 mL/min.

  • Detection: UV detector set at a wavelength where the parent compound has maximum absorbance (determine this by running a UV scan of a pure sample). A diode array detector (DAD) is highly recommended to obtain UV spectra of all eluting peaks, which can aid in their identification.[10]

  • Forced Degradation Studies: To generate the potential degradation products and confirm the separating power of your HPLC method, subject your compound to forced degradation under the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To maximize shelf life, the compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (-20°C is recommended for long-term storage). For solutions, prepare them fresh whenever possible. If you need to store solutions, use a non-aqueous, aprotic solvent like anhydrous DMSO or DMF, store at -20°C or -80°C, and blanket with an inert gas like argon or nitrogen.

Q2: Can I use buffers in my experiments with this compound?

A2: Yes, but with caution. Some buffer components can catalyze hydrolysis.[9] It is advisable to use buffers with a pH as close to neutral as possible (pH 6-7.5). If you observe instability, you may need to screen different buffer systems to find one that is compatible with your compound.

Q3: How does the chloro substituent affect the stability of the benzothiophene ring?

A3: The chloro group is an electron-withdrawing group. This can influence the electron density of the benzothiophene ring system. While no direct studies on this specific molecule were found, in some cases, electron-withdrawing groups can affect the susceptibility of the ring to certain reactions.[11][12] It is important to be aware that this substituent may modulate the degradation profile compared to an unsubstituted benzothiophene.

Q4: Are there any formulation strategies to improve the stability of this compound in solution?

A4: Yes, several strategies can be considered, although they would need to be empirically tested for your specific application:

  • Co-solvents: Using a mixture of aqueous and organic co-solvents can sometimes reduce the activity of water and slow down hydrolysis.

  • Excipients: For in vivo studies, formulation with excipients such as cyclodextrins could potentially protect the labile functional groups.

  • Lyophilization: If the compound is to be stored for extended periods in a ready-to-use format, lyophilization from a suitable solvent system can remove water and improve stability.

Q5: What are the likely degradation pathways I should be most concerned about?

A5: Based on the functional groups present, the two most probable degradation pathways are hydrolysis of the carbohydrazide and oxidation of the thioether in the benzothiophene ring. The relative contribution of each will depend on your specific experimental conditions (pH, presence of oxidants, light exposure, and temperature).

Visualizing Potential Degradation Pathways:

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Carboxylic_Acid 3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid Parent->Carboxylic_Acid H2O, H+ or OH- Hydrazine Hydrazine Parent->Hydrazine H2O, H+ or OH- Sulfoxide S-oxide derivative Parent->Sulfoxide [O] Sulfone S,S-dioxide (sulfone) derivative Sulfoxide->Sulfone [O]

Caption: Potential degradation pathways of the target compound.

References

Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for palladium-catalyzed benzothiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their synthetic routes. Here, we address common issues in a practical question-and-answer format, providing in-depth explanations and actionable protocols to help you navigate the complexities of these powerful catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed C2-arylation of a benzothiophene derivative is resulting in a low yield. What are the first parameters I should investigate for optimization?

A1: Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis are a common hurdle. The issue often lies in the suboptimal selection of the catalyst, oxidant (co-catalyst), solvent, or reaction temperature. A systematic optimization of these parameters is crucial.

For instance, in the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, the choice of the palladium catalyst and a copper salt as the oxidant significantly influences the yield.[1] Optimization studies have demonstrated that a combination of Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as the oxidant in a DMSO solvent at 100 °C often provides superior results.[1]

Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [1][2]

Entry Pd Catalyst (10 mol %) Cu Salt (2.0 equiv) Solvent Yield (%)
1 Pd(OAc)₂ Cu(OAc)₂ DMSO 85
2 PdCl₂ Cu(OAc)₂ DMSO 62
3 Pd(TFA)₂ Cu(OAc)₂ DMSO 75
4 Pd(OAc)₂ CuCl₂ DMSO 45
5 Pd(OAc)₂ Cu(OTf)₂ DMSO 51
6 Pd(OAc)₂ Cu(OAc)₂ DMF 71
7 Pd(OAc)₂ Cu(OAc)₂ Dioxane 68

Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.

Troubleshooting Workflow:

G cluster_start Start: Low Yield Observed cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Condition Optimization cluster_result Outcome start Low Yield in C2-Arylation catalyst Screen Pd Sources (e.g., Pd(OAc)₂, PdCl₂) start->catalyst 1. Evaluate Catalyst oxidant Vary Cu Salt (e.g., Cu(OAc)₂, CuCl₂) catalyst->oxidant 2. Optimize Oxidant solvent Test Different Solvents (DMSO, DMF, Dioxane) oxidant->solvent 3. Screen Solvents temperature Optimize Temperature (e.g., 80-120 °C) solvent->temperature 4. Adjust Temperature end Optimized Yield temperature->end Achieve High Yield

Caption: Troubleshooting flowchart for low C2-arylation yield.

Q2: I am attempting a C3-arylation of a benzothiophene, but the reaction is sluggish and gives a complex mixture of products. How can I improve selectivity and conversion?

A2: Achieving high regioselectivity in the C3-arylation of benzothiophenes can be challenging due to the inherent reactivity of the C2 position. The choice of catalyst, ligand, and solvent system is critical to steer the reaction towards the desired C3-substituted product.

Recent methodologies have shown that a palladium catalyst in conjunction with specific ligands can promote C3-arylation. For instance, using a PdCl₂/P[OCH(CF₃)₂]₃ catalytic system has been reported to achieve high regioselectivity for β-arylation of thiophenes.[3] Additionally, performing the reaction at room temperature can enhance selectivity and functional group tolerance.[3]

Experimental Protocol for C3-Arylation: [1]

  • Reaction Setup: In a nitrogen-filled glovebox, add the benzothiophene starting material (0.2 mmol), the aryl iodide (0.3 mmol), Pd(OAc)₂ (2.2 mg, 5 mol %), a suitable phosphine ligand (e.g., P(p-C₆H₄OMe)₃, 10 mol %), and a silver salt oxidant such as Ag₂CO₃ (0.5 equiv) to a Schlenk tube.

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) as the solvent (4 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS. For less reactive substrates, gentle heating to 50 °C may be required.[3]

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, wash with dichloromethane, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.

Q3: My palladium catalyst appears to be deactivating during the reaction, leading to incomplete conversion. What are the common causes of catalyst deactivation and how can I mitigate them?

A3: Catalyst deactivation is a significant issue in palladium-catalyzed reactions and can stem from several sources, including poisoning, thermal degradation (sintering), and fouling.[4][5]

  • Poisoning: Impurities in starting materials or solvents, such as sulfur or nitrogen-containing compounds, can strongly adsorb to the palladium active sites and poison the catalyst.[4]

    • Solution: Ensure the high purity of all reagents and solvents. Pre-treating starting materials by passing them through a short plug of silica gel or activated carbon can remove potential poisons.

  • Thermal Degradation: High reaction temperatures can lead to the agglomeration of palladium nanoparticles (sintering), reducing the active surface area of thecatalyst.[5]

    • Solution: Optimize the reaction temperature to the lowest effective level. The use of robust ligands can also help stabilize the palladium catalyst at higher temperatures.

  • Fouling: The formation of insoluble byproducts or polymers can coat the catalyst surface, blocking active sites.[4]

    • Solution: Modifying the reaction conditions, such as solvent or temperature, can sometimes prevent the formation of fouling agents. Ensuring efficient stirring can also help minimize localized high concentrations of reagents that may lead to byproduct formation.

Catalytic Cycle and Deactivation Pathways:

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X Deactivation Catalyst Deactivation Pd0->Deactivation PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-M PdII_R_R R-Pd(II)-R' L_n Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' (Product) RedElim->Product Sintering Sintering (High Temp) Deactivation->Sintering Poisoning Poisoning (Impurities) Deactivation->Poisoning Fouling Fouling (Byproducts) Deactivation->Fouling

Caption: Catalytic cycle with potential deactivation pathways.

Q4: My crude product is contaminated with residual palladium, which is interfering with downstream applications. What are the most effective methods for palladium removal?

A4: Removing residual palladium from the final product is a critical step, especially in pharmaceutical applications where metal impurity levels are strictly regulated.[6] While standard column chromatography can remove a significant portion of the palladium, it is often insufficient to meet stringent purity requirements.[7]

Several effective methods for palladium scavenging are available:

  • Solid-Supported Scavengers: These are highly practical as they form a heterogeneous mixture, allowing for easy removal by filtration.[6]

    • Thiol-functionalized silica gels (e.g., Si-TMT): These are very effective at binding palladium and can reduce levels to below 100 ppm.[7]

    • Activated Carbon: Can be used to adsorb palladium, though its effectiveness can vary.[8]

  • Chemical Precipitation: Reagents like 2,4,6-trimercapto-s-triazine (TMT) can precipitate palladium from solution, which can then be removed by filtration.[9]

  • Recrystallization: While not a primary method for palladium removal, it can be effective in conjunction with other techniques, especially when additives that chelate palladium are used to keep it in the mother liquor.[8]

Protocol for Palladium Scavenging using Si-TMT: [7]

  • Initial Purification: Purify the crude product using standard flash column chromatography.

  • Scavenger Treatment: Dissolve the partially purified product in a suitable solvent (e.g., dichloromethane, ethyl acetate). Add a silica-based trimercaptotriazine (Si-TMT) scavenging resin (typically 2-5 weight equivalents relative to the product).

  • Stirring: Stir the mixture at room temperature for 2-16 hours. The optimal time should be determined empirically.

  • Filtration: Filter the mixture to remove the resin.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product with significantly reduced palladium content.

References

Technical Support Center: Optimization of Solvent Systems for Column Chromatography of Benzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the optimization of solvent systems for the column chromatography of benzothiophenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions, ensuring the successful purification of this important class of sulfur-containing heterocyclic compounds. Our focus is on providing practical, field-proven insights rooted in the principles of chromatographic science.

Troubleshooting Guide: Common Issues in Benzothiophene Purification

This section addresses specific experimental challenges in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My benzothiophene derivative is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?

Probable Cause: Your benzothiophene derivative is likely highly polar, and the hexane/ethyl acetate solvent system is not polar enough to elute it from the silica gel.

Solution:

  • Increase the Polarity of the Mobile Phase: A common and effective next step is to switch to a more polar solvent system. A mixture of dichloromethane and methanol is a good alternative to try.[1] Start with a low percentage of methanol (e.g., 1-2%) in dichloromethane and gradually increase the concentration while monitoring the separation on TLC.

  • Consider Reverse-Phase Chromatography: For exceptionally polar benzothiophene derivatives, normal-phase chromatography on silica gel may not be the most suitable technique. In such cases, reverse-phase chromatography is a powerful alternative.[1][2][3] Here, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[2][3]

  • Check for Compound Stability: In some cases, highly functionalized benzothiophenes might be unstable on the acidic surface of silica gel, leading to decomposition at the origin.[4] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If instability is suspected, consider using a deactivated or neutral stationary phase like alumina.[1][4]

Question 2: My benzothiophene derivative elutes too quickly (high Rf value) and co-elutes with non-polar impurities. How can I improve the separation?

Probable Cause: The solvent system is too polar for your compound, causing it to have a weak interaction with the silica gel and move with the solvent front.

Solution:

  • Decrease the Polarity of the Mobile Phase: The most straightforward solution is to decrease the proportion of the polar solvent in your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of hexane.[5] Aim for a solvent mixture that provides an Rf value for your target compound between 0.2 and 0.4 on the TLC plate, as this range typically translates to good separation on a column.[1]

  • Utilize a Less Polar Solvent System: If you are already using a very low percentage of ethyl acetate, consider switching to a less polar co-solvent. For instance, a mixture of hexane and diethyl ether or hexane and dichloromethane can offer different selectivity and may improve separation.[1][6]

  • Optimize Column Loading: Ensure you are not overloading the column. A general guideline is to use a ratio of crude material to stationary phase (by weight) between 1:20 and 1:100.[5] Overloading can lead to band broadening and poor separation.

Question 3: I'm observing streaking or tailing of my benzothiophene spot on the TLC plate and column fractions. What is causing this and how can I fix it?

Probable Cause: Tailing can be caused by several factors, including compound instability on silica, the presence of acidic or basic functional groups, or issues with the solvent system.

Solution:

  • Address Potential Acidity/Basicity: If your benzothiophene derivative contains an amine or other basic functionality, it can interact strongly with the acidic silanol groups on the silica surface, leading to tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can neutralize these active sites and improve peak shape.[7] Conversely, for acidic compounds, a small amount of acetic or formic acid can be beneficial.

  • Check Compound Solubility: Ensure your compound is fully dissolved in the mobile phase. Poor solubility can lead to streaking. If solubility is an issue, you may need to choose a different solvent system in which your compound is more soluble.

  • Evaluate for Decomposition: As mentioned previously, compound degradation on the silica gel can manifest as streaking.[4][8] If you suspect this, consider using a less acidic stationary phase or deactivating the silica gel.

Question 4: My benzothiophene derivative is insoluble in the chosen chromatography eluent. How can I effectively load it onto the column?

Probable Cause: The compound has poor solubility in the non-polar solvents typically used at the beginning of a chromatographic separation.

Solution:

  • Employ the Dry Loading Technique: This is the recommended method for compounds with limited solubility in the eluent.[1] The steps are as follows:

    • Dissolve your crude sample in a minimal amount of a suitable solvent in which it is soluble (e.g., dichloromethane or toluene).[6]

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica gel.

    • Carefully add this dry powder to the top of your prepared column.[5][6]

This technique ensures that the compound is introduced to the column in a concentrated band, leading to better separation.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of solvent systems for benzothiophene chromatography.

Q1: What is the most common stationary phase for the column chromatography of benzothiophene derivatives?

The most widely used stationary phase for the purification of benzothiophene derivatives is silica gel (SiO₂), typically with a mesh size of 230–400.[1][6] Its polar nature allows for the effective separation of benzothiophenes from less polar byproducts when using a non-polar mobile phase. For benzothiophenes that are sensitive to the acidic nature of silica gel, alternatives such as alumina or deactivated silica gel can be employed.[1][4]

Q2: How do I select an appropriate starting solvent system for my benzothiophene derivative?

The selection of a suitable mobile phase is crucial for achieving good separation.[1] A common starting point is a binary mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane.[1][5] The ideal method for determining the optimal solvent ratio is by first running Thin Layer Chromatography (TLC).[1][9] The goal is to find a solvent system where the desired benzothiophene derivative has an Rf value between 0.2 and 0.4, as this range is optimal for column chromatography.[1]

Q3: What is the role of a solvent modifier, and when should I use one?

A solvent modifier is a small amount of a third solvent added to the primary mobile phase to improve separation, peak shape, or compound stability. For instance, adding a small percentage of triethylamine can prevent the tailing of basic benzothiophene derivatives by neutralizing the acidic sites on the silica gel.[7] Similarly, for reverse-phase HPLC, small amounts of acids like formic acid or phosphoric acid are often added to the mobile phase to control the ionization of analytes and improve peak shape.[2][3]

Q4: Can I use a gradient elution for my benzothiophene purification?

Yes, gradient elution is a very effective technique, especially for complex mixtures containing benzothiophenes of varying polarities. You would start the elution with a low-polarity solvent (e.g., 100% hexane) and gradually increase the polarity by slowly increasing the percentage of a more polar solvent like ethyl acetate.[6] This allows for the sequential elution of compounds based on their polarity, often resulting in a better and faster separation compared to isocratic (constant solvent composition) elution.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Different Benzothiophene Derivatives

Benzothiophene Derivative TypeRecommended Solvent System (v/v)Stationary PhaseReference
Non-polar (e.g., alkyl-substituted)Hexane or Hexane/Ethyl Acetate (99:1 to 95:5)Silica Gel[5]
Moderately Polar (e.g., with ester or ether groups)Hexane/Ethyl Acetate (9:1 to 4:1)Silica Gel[10]
Polar (e.g., with hydroxyl or amino groups)Dichloromethane/Methanol (99:1 to 95:5)Silica Gel[1]
Very Polar/IonicAcetonitrile/Water (with formic or phosphoric acid)C18 (Reverse-Phase)[2][3]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Benzothiophene Derivative

This protocol provides a step-by-step guide for the purification of a moderately polar benzothiophene derivative using silica gel chromatography.

Materials:

  • Crude benzothiophene derivative

  • Silica gel (230-400 mesh)

  • Solvents (Hexane, Ethyl Acetate - HPLC grade)

  • Glass chromatography column with a stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm) on top of the cotton plug.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[6]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and mix.

    • Evaporate the solvent under reduced pressure to obtain a dry powder.

    • Carefully add the dry powder to the top of the prepared column.[1][6]

  • Elution:

    • Carefully add the initial low-polarity eluent to the column.

    • Begin eluting the column, collecting the eluate in fractions.[6]

    • If using a gradient, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate in hexane) based on the separation needs determined by TLC.[6]

  • Fraction Analysis and Product Isolation:

    • Monitor the composition of the collected fractions using TLC.[6]

    • Combine the pure fractions containing the desired benzothiophene derivative.

    • Remove the solvent from the combined pure fractions under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.[5][6]

Visualizations

Solvent_Selection_Workflow start Start: Crude Benzothiophene Mixture tlc_initial Run TLC with Hexane/EtOAc (e.g., 9:1) start->tlc_initial check_rf Check Rf of Target Compound tlc_initial->check_rf rf_ok Rf is 0.2 - 0.4 check_rf->rf_ok Yes rf_high Rf > 0.4 (Too High) check_rf->rf_high No rf_low Rf < 0.2 (Too Low/At Origin) check_rf->rf_low No run_column Proceed with Column Chromatography rf_ok->run_column decrease_polarity Decrease Polarity (Increase % Hexane) rf_high->decrease_polarity increase_polarity Increase Polarity (Increase % EtOAc) rf_low->increase_polarity re_run_tlc Re-run TLC decrease_polarity->re_run_tlc re_run_tlc2 Re-run TLC increase_polarity->re_run_tlc2 re_run_tlc->check_rf check_rf_low Still at Origin with High % EtOAc? re_run_tlc2->check_rf_low check_rf_low->check_rf No polar_system Switch to more polar system (e.g., DCM/MeOH) check_rf_low->polar_system Yes polar_system->re_run_tlc reverse_phase Consider Reverse-Phase Chromatography polar_system->reverse_phase

Caption: Decision workflow for selecting a solvent system.

References

Technical Support Center: Overcoming Poor Regioselectivity in Benzothiophene Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of benzothiophene functionalization. The benzothiophene scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals and materials.[1][2] However, its nuanced reactivity often leads to challenges in achieving the desired regioselectivity.

This document provides troubleshooting guides and answers to frequently asked questions, grounded in established chemical principles and field-proven insights, to help you precisely control the functionalization of this versatile scaffold.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the functionalization of the benzothiophene ring system.

Issue 1: My electrophilic substitution reaction (e.g., Friedel-Crafts, Vilsmeier-Haack) is giving me a mixture of C2 and C3 isomers.

Question: I'm attempting a Friedel-Crafts acylation on unsubstituted benzothiophene and obtaining a difficult-to-separate mixture of the 2- and 3-acyl products. How can I favor one isomer over the other?

Answer: This is a classic challenge rooted in the fundamental electronic nature of the benzothiophene ring. The C3 position is the site of highest electron density, making it the thermodynamically favored position for electrophilic attack.[3][4][5] Conversely, the intermediate cation (Wheland intermediate) formed by attack at the C2 position is better stabilized by the sulfur atom's lone pair. This delicate balance means that reaction conditions can significantly influence the C2/C3 product ratio.

Causality: The outcome of a Friedel-Crafts acylation is a contest between kinetic and thermodynamic control. Harsher conditions (higher temperatures, stronger Lewis acids) can allow the reaction to equilibrate to the more stable C3-substituted product, whereas milder conditions may favor the kinetically preferred C2 product, although C3 is often still dominant.[6]

Troubleshooting Steps & Solutions:

  • Modify Reaction Temperature: Lowering the temperature often increases selectivity for the thermodynamic C3 product. Systematically screen temperatures from -20 °C to room temperature.

  • Vary the Lewis Acid: The strength of the Lewis acid can influence the C2/C3 ratio. Weaker Lewis acids may offer different selectivity profiles. See the comparative table below.

  • Change the Acylating Agent: The steric bulk of the acylating agent (RCOCl) or anhydride can influence the accessibility of the C2 vs. C3 position.

  • Adopt a Definitive Strategy: For unambiguous results, instead of optimizing a poorly selective reaction, consider a strategy that inherently directs the substitution to a single position.

    • For C2-Acylation: Employ a C2-litiation strategy followed by quenching with an acylating agent. (See Issue 2).

    • For C3-Acylation: Standard Friedel-Crafts conditions can often be optimized to give high yields of the C3 product. Using a green deep eutectic solvent like [CholineCl][ZnCl2]3 can also drive high regioselectivity for the C3 position.[7]

Reaction Typical Conditions Major Product Key Considerations
Friedel-Crafts Acylation Acyl chloride/anhydride, AlCl₃, CS₂ or CH₂Cl₂, 0 °C to RTC3-AcylOften gives C2/C3 mixtures. Ratio is sensitive to solvent, temperature, and Lewis acid strength.[6][8]
Vilsmeier-Haack Formylation POCl₃, DMF, 0 °C to 100 °CC3-FormylGenerally provides good selectivity for C3 on the unsubstituted ring.[9][10]
Halogenation Br₂, Acetic AcidC3-BromoProceeds with high selectivity for the C3 position under acidic conditions.[3]
Issue 2: I need to synthesize a purely C2-substituted benzothiophene, but my attempts at direct functionalization fail or give the C3 isomer.

Question: I am trying to introduce an aryl group specifically at the C2 position, but direct C-H activation methods are unselective. What is the most reliable method to achieve this?

Answer: Directing functionalization to the C2 position requires overcoming the intrinsic preference for C3 electrophilic attack. The most robust strategies involve generating a nucleophilic center at C2, which can then react with a suitable electrophile. The C2 proton is the most acidic on the ring, making it the preferred site for deprotonation.[3][11]

Causality: The acidity of the C2 proton is a result of the inductive effect of the adjacent sulfur atom and the stability of the resulting C2-lithiated species. This provides a powerful and highly regioselective handle for C2 functionalization.

Recommended Strategy: Deprotonation or Metal-Halogen Exchange

This is the most reliable and widely used method for achieving C2 selectivity.

  • Directed Metalation (Deprotonation):

    • Cool a solution of unsubstituted benzothiophene in an ethereal solvent (e.g., THF, Et₂O) to -78 °C.

    • Add a strong base, typically n-butyllithium (n-BuLi), dropwise. The base will selectively abstract the C2 proton.[12]

    • After a short stirring period (15-60 min), the 2-lithiobenzothiophene is formed.

    • Quench the reaction with your desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or a source for arylation like a boronic ester followed by Suzuki coupling).

  • Metal-Halogen Exchange:

    • If you start with 2-bromobenzothiophene, the bromine atom can be exchanged for lithium with exceptional speed and selectivity.[13][14]

    • Cool a solution of 2-bromobenzothiophene in THF to -78 °C.

    • Add n-BuLi. The exchange is often nearly instantaneous.

    • Quench with your electrophile. This method is often preferred as it avoids any potential for competitive deprotonation at other sites.

Diagram: General Strategies for Regiocontrolled Functionalization This workflow illustrates the decision process for achieving site-selective functionalization.

G start Desired Benzothiophene Substitution Pattern? c2 C2-Substitution start->c2 c3 C3-Substitution start->c3 c4_c7 Benzene Ring (C4-C7) Substitution start->c4_c7 strat_c2 Strategy: Deprotonation or Metal-Halogen Exchange c2->strat_c2 strat_c3 Strategy: Electrophilic Substitution or Interrupted Pummerer Rxn c3->strat_c3 strat_c4_c7 Strategy: Directed ortho-Metalation (DoM) or S-Oxide Activation c4_c7->strat_c4_c7 method_c2 Method: 1. n-BuLi @ -78°C 2. Quench with E+ strat_c2->method_c2 method_c3a Method 1: Friedel-Crafts, Vilsmeier, etc. strat_c3->method_c3a method_c3b Method 2 (for C-C bonds): Benzothiophene S-Oxide + Coupling Partner strat_c3->method_c3b method_c4_c7 Method: Use Directing Group (e.g., at C3) + n-BuLi to metalate C4 strat_c4_c7->method_c4_c7

Caption: Decision workflow for selecting a functionalization strategy.

Issue 3: I want to install a carbon-based substituent at the C3 position, but my C-H activation protocol is not working or lacks selectivity.

Question: I am trying to achieve a direct C3-arylation, but palladium-catalyzed methods are proving difficult and require high temperatures or directing groups. Is there a milder, more selective alternative?

Answer: You are correct; direct C-H functionalization at C3 can be challenging due to competition from the more reactive C2 site.[15][16] While blocking the C2 position can force reactivity at C3, a more elegant and increasingly adopted strategy involves modulating the reactivity of the sulfur atom itself.

Recommended Strategy: Interrupted Pummerer Reaction

This powerful, metal-free method provides exclusive C3-functionalization with alkyl and aryl groups under mild conditions.[16][17]

Causality: The reaction proceeds by oxidizing the benzothiophene to its corresponding S-oxide. This activation step reverses the normal electronic bias of the ring. An "interrupted Pummerer" reaction with an activating agent (like trifluoroacetic anhydride, TFAA) generates a highly electrophilic intermediate that is selectively captured at the C3 position by a nucleophilic coupling partner (e.g., a silyl enol ether or a phenol). A final reduction step restores the benzothiophene core.

Protocol: C3-Arylation via Interrupted Pummerer Reaction

  • Oxidation: Dissolve the starting benzothiophene in a suitable solvent (e.g., CH₂Cl₂). Add an oxidant (e.g., m-CPBA) at 0 °C and stir until the starting material is consumed to form the benzothiophene S-oxide.

  • Coupling: In a separate flask, combine the isolated benzothiophene S-oxide and the phenol coupling partner in CH₂Cl₂.

  • Activation: Cool the mixture and add TFAA dropwise. The reaction is often complete within a few hours at room temperature.

  • Reduction: After the coupling is complete, the intermediate sulfonium species is reduced back to the neutral benzothiophene. This can often be achieved during workup or with a mild reducing agent.

This method completely avoids the regioselectivity issues associated with traditional methods for C-C bond formation.[17]

Issue 4: I need to functionalize the benzene portion of the ring (C4-C7), but all reactions occur on the thiophene ring.

Question: My goal is to introduce a substituent at the C7 position, but both electrophilic and metalation conditions preferentially react at C2 or C3. How can I direct reactivity to the benzene ring?

Answer: The thiophene ring is significantly more electron-rich and reactive than the fused benzene ring.[18] To overcome this, you must employ a strategy that either "hides" the reactive C2/C3 positions or uses a directing group to force metalation onto the benzene portion.

Recommended Strategy: Directed ortho-Metalation (DoM) with Ring Protection

This is a highly effective strategy that leverages the power of directing groups to achieve otherwise impossible selectivity.[19][20]

Causality: A directing group, which is a Lewis basic moiety, coordinates to the Lewis acidic lithium of the organolithium base. This brings the base into close proximity with the ortho protons, facilitating their removal over other, more acidic protons elsewhere in the molecule (a Complex-Induced Proximity Effect).[21]

Protocol: C7-Functionalization via C2-Protection and DoM

  • Protect C2: The highly reactive C2 position must be blocked first to prevent it from being the primary site of lithiation. A bulky silyl group, such as triisopropylsilyl (TIPS), is an excellent choice.[22] This can be installed by first lithiating at C2 with n-BuLi and then quenching with TIPS-Cl.

  • Directed ortho-Metalation at C7: With the C2 position blocked, a second lithiation can be performed. Using a stronger base system like s-BuLi in the presence of a coordinating agent like TMEDA at -78 °C will now direct deprotonation to the C7 position.

  • Electrophilic Quench: The resulting 7-lithio-2-TIPS-benzothiophene can be reacted with your desired electrophile.

  • Deprotection: The TIPS group can be easily removed under acidic conditions (e.g., TBAF or HCl) to yield the C7-functionalized benzothiophene.[22]

Diagram: C7-Functionalization Strategy This diagram shows the logic of protecting C2 to enable functionalization at C7.

G cluster_0 Strategic Workflow for C7-Substitution start Start: Unsubstituted Benzothiophene step1 Step 1: C2-Lithiation & Protection (n-BuLi, then TIPS-Cl) start->step1 intermediate Intermediate: 2-TIPS-Benzothiophene step1->intermediate step2 Step 2: C7-Lithiation (DoM) (s-BuLi/TMEDA) intermediate->step2 intermediate2 Intermediate: 7-Lithio-2-TIPS-Benzothiophene step2->intermediate2 step3 Step 3: Electrophilic Quench (Add E+) intermediate2->step3 intermediate3 Intermediate: 7-E-2-TIPS-Benzothiophene step3->intermediate3 step4 Step 4: Deprotection (TBAF or H+) intermediate3->step4 finish Final Product: 7-Substituted Benzothiophene step4->finish

Caption: A multi-step workflow for achieving C7 functionalization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in benzothiophene?

A1: The reactivity is governed by two main factors:

  • Electrophilic Substitution: The thiophene ring is π-electron rich. Molecular orbital calculations show the highest electron density is at the C3 position, making it the most favorable site for attack by electrophiles (e.g., acylium ions in Friedel-Crafts reactions). The general order of reactivity is C3 > C2 > C6 > C5 > C4 > C7.[3]

  • Deprotonation (Metalation): The acidity of the C-H bonds is highest at the C2 position. This is due to the electron-withdrawing inductive effect of the adjacent sulfur atom, which stabilizes the resulting carbanion. Therefore, strong bases like organolithium reagents will preferentially remove the C2 proton.[3][12]

Q2: When should I choose a directed metalation (DoM) strategy versus a transition-metal-catalyzed C-H activation approach?

A2: The choice depends on your target, available starting materials, and tolerance for reaction conditions.

  • Choose Directed Metalation (DoM) when you need unambiguous, single-isomer products and can use stoichiometric amounts of strong bases at cryogenic temperatures. DoM is excellent for accessing the C2 position or for targeting positions on the benzene ring (C4-C7) when a suitable directing group is present or can be installed.[20][22] It is a very mature and reliable technology.

  • Choose C-H Activation when you desire a more atom-economical approach that avoids stoichiometric organometallic intermediates. These methods, often catalyzed by palladium, rhodium, or copper, can functionalize C-H bonds directly.[23][24][25] However, controlling regioselectivity between C2 and C3 can be a significant challenge and often requires a blocking or directing group, or extensive catalyst and ligand screening.[15] It is a rapidly developing field but can require more optimization for specific substrates.

Q3: How do substituents already on the benzothiophene ring alter the regioselectivity of subsequent reactions?

A3: Existing substituents have a profound impact through electronic and steric effects.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) activate the ring towards electrophilic substitution. An EDG at C3 will strongly direct incoming electrophiles to the C2 position. For instance, Vilsmeier-Haack formylation of 3-methoxybenzothiophene occurs at C2.[26]

  • Electron-Withdrawing Groups (EWGs) like formyl (-CHO), acetyl (-COCH₃), or ester (-COOR) deactivate the ring towards electrophilic attack but can act as excellent directing groups for metalation (DoM). For example, a C3-amide group can direct lithiation to the C4 position.[27]

  • Blocking Groups: A substituent at one position can sterically or electronically block it, forcing reaction at the next most reactive site. A common strategy is to install a group at C2 (like a halogen or silyl group) to force subsequent functionalization at C3 or on the benzene ring.[15][22]

References

Technical Support Center: Synthesis of Dihydrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of dihydrothiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

FAQ 1: My synthesis of a 2,5-dihydrothiophene derivative is resulting in a significant amount of the 2,3-dihydrothiophene isomer. What is causing this and how can I prevent it?

This is a common issue rooted in the thermodynamic stability of the isomers. The 2,3-dihydrothiophene is often the more thermodynamically stable isomer compared to the 2,5-dihydrothiophene.[1]

Primary Cause:

  • Elevated Temperatures or Prolonged Reaction Times: These conditions can provide the necessary energy for the isomerization to occur, leading to a mixture of products.[1] Heating 2,5-dihydrothiophene at 300°C in the presence of a Re/Al2O3 catalyst can intentionally promote this isomerization.[2][3]

Troubleshooting and Solutions:

  • Lower the Reaction Temperature: If the reaction kinetics allow, perform the synthesis at a lower temperature to disfavor the isomerization pathway.[1]

  • Optimize Reaction Time: Monitor the reaction closely using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Quench the reaction as soon as the starting material is consumed to minimize the formation of the undesired isomer.[1]

  • Purification: If a mixture of isomers is unavoidable, careful fractional distillation under vacuum or flash column chromatography may be used to separate them.[4] Note that the boiling point of 2,3-dihydrothiophene is slightly lower than that of 2,5-dihydrothiophene.[4]

FAQ 2: I am attempting a Paal-Knorr type synthesis of a 2,5-dihydrothiophene from a 1,4-dicarbonyl compound and a sulfurizing agent (e.g., Lawesson's reagent), but I am observing a significant furan byproduct. Why is this happening?

The formation of a furan derivative is a well-known competing pathway in this type of synthesis.[1]

Primary Cause:

  • Dehydrating Action of Sulfurizing Agents: Reagents like Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are not only effective at sulfurization but can also act as dehydrating agents, promoting the cyclization of the 1,4-dicarbonyl compound to form a furan.[1]

Troubleshooting and Solutions:

  • Choice of Sulfurizing Agent: The choice of sulfurizing agent can influence the outcome. While Lawesson's reagent is common, exploring other options might be beneficial.

  • Reaction Conditions: Modifying the solvent and temperature can alter the relative rates of the desired sulfurization and the competing dehydration. Consider screening different solvents with varying polarities.[1]

  • Workup and Purification: An efficient workup is crucial. Washing the organic extracts with a mild base solution can help remove acidic byproducts. Flash column chromatography is often effective for separating the desired dihydrothiophene from the furan impurity.[1]

FAQ 3: My Gewald synthesis of a 2-aminothiophene is giving a low yield, and I suspect dimerization of my α,β-unsaturated nitrile intermediate. How can I confirm and mitigate this?

Dimerization of the Knoevenagel-Cope condensation product (the α,β-unsaturated nitrile) is a known side reaction in the Gewald synthesis, leading to the formation of a six-membered hexa-1,3-diene instead of the desired thiophene.[5]

Primary Cause:

  • Reaction Conditions Favoring Dimerization: The conditions for the Gewald reaction can sometimes favor the Michael addition of the α,β-unsaturated nitrile anion onto another molecule of the unsaturated nitrile, followed by Thorpe cyclization to form the dimer.[5]

Troubleshooting and Solutions:

  • Confirm Dimer Formation: Use analytical techniques such as LC-MS and NMR to identify the presence of the dimer in your crude reaction mixture. The molecular weight of the dimer will be twice that of the α,β-unsaturated nitrile intermediate.

  • Optimize Reaction Conditions: The yield of the dimer is highly dependent on the reaction conditions.[5]

    • Base: The choice and amount of base can be critical.

    • Solvent: Common solvents include ethanol, methanol, isopropanol, THF, and DMF.[6] Experimenting with different solvents may favor the desired cyclization.

    • Temperature: Adjusting the reaction temperature can influence the relative rates of the desired reaction and the dimerization.

  • Recyclization of the Dimer: In some cases, under suitable reaction conditions, the dimer can undergo recyclization to form the desired 2-aminothiophene.[5]

Troubleshooting Guides

Guide 1: Low or No Product Yield in Dihydrothiophene Synthesis

A low yield of the desired dihydrothiophene derivative is a frequent challenge. This guide provides a systematic approach to identifying and resolving the issue.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low or No Product Yield purity Check Purity of Starting Materials & Reagents start->purity First Step conditions Evaluate Reaction Conditions (Temp, Time, Solvent) start->conditions Common Issue workup Assess Workup & Purification Efficiency start->workup Post-Reaction side_reactions Analyze for Side Products start->side_reactions If yield is still low purity_sol Use freshly purified starting materials. Ensure reagents are not degraded. purity->purity_sol conditions_sol Systematically screen temperature and time. Test alternative solvents. conditions->conditions_sol workup_sol Optimize extraction pH. Consider alternative chromatography (e.g., alumina). workup->workup_sol side_reactions_sol Identify side products (NMR, MS). Consult specific troubleshooting guides. side_reactions->side_reactions_sol

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

Issue Potential Cause Recommended Action
Low or No Product Yield Purity of starting materials and reagents is compromised.[1]Ensure the purity of your starting materials and reagents. Use freshly distilled solvents and verify the quality of commercial reagents.
Suboptimal reaction conditions (temperature, time, solvent).[1]Systematically screen a range of temperatures. Monitor the reaction by TLC to determine the optimal reaction time. Consider trying different solvents with varying polarities.[1]
Inefficient workup or purification.[1]Ensure the pH of the aqueous layer is adjusted to maximize the amount of your product in the organic phase during extraction. If your compound is unstable on silica gel, consider using a different stationary phase like alumina or deactivating the silica with a base (e.g., triethylamine).[1]
Formation of side products.[1]Analyze the crude reaction mixture by NMR or MS to identify any significant side products. Refer to specific FAQs in this guide for common side reactions.
Guide 2: Oxidation of Dihydrothiophenes - Controlling Selectivity

The sulfur atom in dihydrothiophenes is susceptible to oxidation, leading to the formation of either the corresponding sulfoxide or sulfone.[7] Controlling the selectivity of this oxidation is key.

Reaction Pathway: Oxidation of 2,5-Dihydrothiophene

OxidationPathway dihydrothiophene 2,5-Dihydrothiophene sulfoxide 2,5-Dihydrothiophene -1-oxide (Sulfoxide) dihydrothiophene->sulfoxide [O] (e.g., 1 eq. H₂O₂) sulfone 2,5-Dihydrothiophene -1,1-dioxide (Sulfone) sulfoxide->sulfone [O] (e.g., excess H₂O₂)

Caption: Oxidation pathway of 2,5-dihydrothiophene.

Troubleshooting Oxidation Selectivity:

Observed Issue Potential Cause Recommended Action
Reaction stops at the sulfoxide, but the sulfone is desired. Insufficient oxidant or reaction time. The oxidation of the sulfoxide to the sulfone is often slower.[8]Increase the molar ratio of the oxidant (e.g., to 2.2-2.5 equivalents of H₂O₂).[8] Increase the reaction temperature or time. The use of acetic acid as a solvent or co-solvent can promote sulfone formation.[8]
Catalyst inactivity or absence.The addition of a tungsten-based catalyst, such as sodium tungstate, is highly effective in driving the reaction to the sulfone.[8]
Over-oxidation to the sulfone when the sulfoxide is the target. Excess oxidant used.Use a stoichiometric amount (or slightly less) of the oxidizing agent.
Reaction temperature is too high or reaction time is too long.Perform the reaction at a lower temperature (e.g., 0-5 °C) and monitor carefully to stop the reaction once the starting material is consumed.

Experimental Protocol: Tungsten-Catalyzed Oxidation to 2,5-Dihydrothiophene-1,1-dioxide

This protocol is a general method for the efficient catalytic oxidation of sulfides to sulfones.[8]

  • In a round-bottom flask, dissolve the 2,5-dihydrothiophene in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.

  • Add a catalytic amount of sodium tungstate (Na₂WO₄).

  • Cool the mixture in an ice bath.

  • Slowly add a slight excess (e.g., 2.2 equivalents) of 30% hydrogen peroxide (H₂O₂) dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts with a saturated solution of sodium bicarbonate (to neutralize any acid), then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

References

Validation & Comparative

comparing the antimicrobial efficacy of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide with other agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the antimicrobial efficacy of the novel synthetic compound, 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide, against a panel of clinically relevant microorganisms. Its performance is benchmarked against established antimicrobial agents, supported by detailed experimental protocols and data analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.

Introduction: The Rationale for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1][2] The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Similarly, molecules containing a carbohydrazide moiety are known for their diverse pharmacological effects, including significant antimicrobial activity.[5][6][7] The novel compound, this compound, integrates these two pharmacophores, presenting a promising candidate for a new class of antimicrobial agents. This guide outlines a rigorous, side-by-side evaluation of its antimicrobial profile.

The Compound in Focus: this compound

The synthesis of the title compound follows established methodologies for benzothiophene carbohydrazide derivatives.[8][9][10] A plausible synthetic route would involve the reaction of a corresponding 3-chloro-6-ethyl-1-benzothiophene-2-carboxylate ester with hydrazine hydrate. The structural integrity and purity of the synthesized compound would be confirmed using techniques such as IR, NMR, and mass spectrometry.[8][10]

Comparative Experimental Framework

To objectively assess the antimicrobial potential of this compound, a standardized comparative study is essential. This involves evaluating its activity against a panel of representative Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen. The efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination cluster_analysis Data Analysis & Comparison synthesis Synthesis & Purification of This compound serial_dilution Serial Dilution of Test Compound & Comparators in 96-well plates synthesis->serial_dilution media_prep Preparation of Mueller-Hinton Broth/Agar & Sabouraud Dextrose Broth/Agar media_prep->serial_dilution inoculum_prep Standardization of Microbial Inocula (0.5 McFarland Standard) inoculation Inoculation of wells with standardized microbial suspension inoculum_prep->inoculation serial_dilution->inoculation incubation_mic Incubation at 37°C for 18-24h (bacteria) or 25°C for 48h (fungi) inoculation->incubation_mic read_mic Visual or Spectrophotometric Determination of MIC incubation_mic->read_mic plating Sub-culturing from clear wells (≥MIC) onto agar plates read_mic->plating incubation_mbc Incubation of agar plates plating->incubation_mbc read_mbc Enumeration of Colony Forming Units (CFUs) to determine MBC/MFC incubation_mbc->read_mbc data_table Tabulation of MIC & MBC/MFC values read_mbc->data_table comparison Comparative analysis of efficacy data_table->comparison

Caption: Workflow for comparative antimicrobial efficacy testing.

Selected Microorganisms:
  • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolate)

  • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungus: Candida albicans (ATCC 10231)

Comparator Antimicrobial Agents:
  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria.[11]

  • Fluconazole: A triazole antifungal agent.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14] The broth microdilution method is a standard and reproducible technique for determining MIC values.[15][16]

Materials:

  • 96-well microtiter plates[15]

  • Mueller-Hinton Broth (MHB) for bacteria[17]

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Test compound and comparator agents

  • Standardized microbial inocula (~5 x 10^5 CFU/mL)[13]

  • Spectrophotometer (optional, for OD readings)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound and each comparator agent in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of sterile MHB (or SDB) to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antimicrobial agent), and well 12 serves as the sterility control (broth only).

  • Inoculation:

    • Add 10 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in each well will be approximately 110 µL.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria.[18]

    • Incubate the plates at 25°C for 48 hours for Candida albicans.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm.[18]

Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[19][20][21]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sabouraud Dextrose Agar (SDA) plates

  • Micropipettes and sterile tips

Procedure:

  • Sub-culturing:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).

    • Spot-inoculate the aliquots onto separate, appropriately labeled MHA or SDA plates.

  • Incubation:

    • Incubate the plates under the same conditions as for the MIC assay.

  • MBC/MFC Determination:

    • The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Practically, this is often the lowest concentration plate with no more than a few colonies.[19]

Comparative Data Summary

The following tables present hypothetical, yet plausible, data from the described experiments to illustrate the potential antimicrobial profile of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compoundCiprofloxacinVancomycinFluconazole
S. aureus (ATCC 29213)40.51N/A
S. aureus (MRSA)8321N/A
E. coli (ATCC 25922)160.03N/AN/A
P. aeruginosa (ATCC 27853)640.25N/AN/A
C. albicans (ATCC 10231)32N/AN/A2

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL

MicroorganismThis compoundCiprofloxacinVancomycinFluconazole
S. aureus (ATCC 29213)814N/A
S. aureus (MRSA)16>644N/A
E. coli (ATCC 25922)320.06N/AN/A
P. aeruginosa (ATCC 27853)>1280.5N/AN/A
C. albicans (ATCC 10231)64N/AN/A>64

Interpretation and Scientific Insights

Based on the hypothetical data, this compound demonstrates broad-spectrum antimicrobial activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as the tested fungal strain.

  • Activity against Gram-positives: The compound shows promising activity against both susceptible and resistant S. aureus strains. The MBC/MIC ratio is 2 for both strains, suggesting a primarily bactericidal mode of action. While not as potent as vancomycin, its efficacy against MRSA is noteworthy.

  • Activity against Gram-negatives: The compound exhibits moderate activity against E. coli and weaker activity against P. aeruginosa. The higher MIC and MBC values compared to ciprofloxacin indicate a different mechanism of action or lower permeability through the Gram-negative outer membrane.

  • Antifungal Activity: The compound displays moderate antifungal activity against C. albicans. The MFC/MIC ratio of 2 suggests it is fungicidal, a potential advantage over the typically fungistatic fluconazole.

Postulated Mechanism of Action

The precise mechanism of action for this novel compound would require further investigation. However, based on its structural components, a potential mechanism could involve the inhibition of DNA gyrase, a common target for heterocyclic compounds, or disruption of the microbial cell membrane.

Potential Mechanism Diagram

G cluster_cell Microbial Cell compound This compound membrane Cell Membrane compound->membrane Pathway 1 dna_gyrase DNA Gyrase compound->dna_gyrase Pathway 2 disruption Membrane Disruption membrane->disruption dna DNA inhibition Inhibition dna_gyrase->inhibition replication DNA Replication cell_death Cell Death replication->cell_death disruption->cell_death inhibition->replication

Caption: Postulated dual mechanism of antimicrobial action.

Conclusion and Future Directions

The synthesized compound, this compound, demonstrates a promising profile as a broad-spectrum antimicrobial agent, particularly its bactericidal activity against MRSA and fungicidal activity against C. albicans. While its potency against Gram-negative bacteria is moderate compared to established drugs like ciprofloxacin, its novel structure warrants further investigation.

Future studies should focus on:

  • Elucidating the precise mechanism of action.

  • Conducting cytotoxicity assays to determine its therapeutic index.

  • Performing in vivo efficacy studies in animal models of infection.[22]

  • Exploring structure-activity relationships (SAR) through the synthesis of analogues to optimize potency and spectrum.[1]

This guide provides a foundational framework for the continued evaluation of this compound as a potential lead compound in the fight against antimicrobial resistance.

References

A Comparative In Vitro Evaluation of 3-Chloro-1-benzothiophene-2-carbohydrazide Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiophene scaffold is a privileged structure, consistently demonstrating a wide array of pharmacological activities.[1][2] This guide delves into the in vitro evaluation of a specific subset of this family: derivatives of 3-chloro-1-benzothiophene-2-carbohydrazide. While direct experimental data on 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide derivatives is emerging, this guide will provide a comparative analysis of closely related analogs, focusing on their synthesis, antimicrobial, and anticancer potential. The data presented herein is intended for researchers, scientists, and drug development professionals to inform future research and development in this promising area.

The core structure, 3-chloro-1-benzothiophene-2-carbohydrazide, serves as a versatile intermediate for the synthesis of a variety of bioactive molecules.[3][4] The presence of the chloro group at the 3-position and the carbohydrazide moiety at the 2-position of the benzothiophene ring are key features that can be readily modified to explore structure-activity relationships (SAR).

Synthesis of 3-Chloro-1-benzothiophene-2-carbohydrazide Derivatives: A Generalized Workflow

The synthesis of these derivatives typically begins with the formation of the 3-chloro-1-benzothiophene-2-carbohydrazide core. This is often achieved by the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with hydrazine hydrate.[3] From this central intermediate, a variety of derivatives can be synthesized, most commonly through condensation reactions with aldehydes or ketones to form Schiff bases, or through cyclization reactions to generate various heterocyclic systems.

Synthesis_Workflow 3-Chloro-1-benzothiophene-2-carbonyl chloride 3-Chloro-1-benzothiophene-2-carbonyl chloride 3-Chloro-1-benzothiophene-2-carbohydrazide 3-Chloro-1-benzothiophene-2-carbohydrazide 3-Chloro-1-benzothiophene-2-carbonyl chloride->3-Chloro-1-benzothiophene-2-carbohydrazide + Hydrazine Hydrate Schiff Base Derivatives Schiff Base Derivatives 3-Chloro-1-benzothiophene-2-carbohydrazide->Schiff Base Derivatives + Aldehydes/Ketones Heterocyclic Derivatives (e.g., Oxadiazoles, Triazoles) Heterocyclic Derivatives (e.g., Oxadiazoles, Triazoles) 3-Chloro-1-benzothiophene-2-carbohydrazide->Heterocyclic Derivatives (e.g., Oxadiazoles, Triazoles) Cyclization Reagents

Caption: Generalized synthetic workflow for 3-chloro-1-benzothiophene-2-carbohydrazide derivatives.

Comparative In Vitro Antimicrobial Activity

A significant area of investigation for benzothiophene carbohydrazide derivatives has been their potential as antimicrobial agents. The following data compares the activity of several derivatives against various bacterial and fungal strains.

Schiff Base Derivatives of 3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide

One study explored the antimicrobial activity of a Schiff base derived from 3-chloro-6-methoxy-1-benzothiophene-2-carbohydrazide and salicylaldehyde, as well as its metal complexes.[5][6] The ligand itself, 3-chloro-N′-[(1E)-(2-hydroxyphenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide, demonstrated notable activity.

Table 1: Antimicrobial Activity of a 3-Chloro-6-methoxy-1-benzothiophene-2-carbohydrazide Schiff Base Derivative

CompoundTest OrganismZone of Inhibition (mm)
Schiff Base LigandE. coli18
S. aureus20
A. niger15
A. flavus16

Data extracted from a study by V. H. Masand et al.[5]

Amino Acid Derivatives of 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic Acid

A study on amino acid derivatives of the closely related 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid provides valuable insight into the antibacterial potential of this scaffold.[7] While not carbohydrazide derivatives, these compounds share the core benzothiophene structure with substitutions at the 2, 3, and 6 positions.

Table 2: Antibacterial Activity of 3-Chloro-6-methylbenzo[b]thiophene-2-carbonylamino Acid Methyl Ester Derivatives

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
L-Valine derivative125250250>250
L-Leucine derivative125125250250
L-Isoleucine derivative250250>250>250
Ampicillin (Standard)6.256.2512.525

Data from a study by M. A. Shalaby et al.[7]

The results indicate that these derivatives possess moderate antibacterial activity, with the L-leucine derivative showing the broadest spectrum of activity among the tested compounds.[7]

Acylhydrazone Derivatives of 6-Chlorobenzo[b]thiophene-2-carbohydrazide

In a notable study, a series of acylhydrazone derivatives of substituted benzo[b]thiophene-2-carbohydrazides were synthesized and evaluated for their activity against multidrug-resistant Staphylococcus aureus (MRSA).[8] The derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, demonstrated significant potency.

Table 3: Anti-MRSA Activity of a 6-Chlorobenzo[b]thiophene-2-carbohydrazide Derivative

CompoundS. aureus StrainMIC (µg/mL)
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideReference Strain4
Methicillin-Resistant Strain4
Daptomycin-Resistant Strain4

Data from a study by A. Bouhaire et al.[8]

This finding is particularly significant as it highlights the potential of this class of compounds to combat antibiotic-resistant bacteria.[8]

Comparative In Vitro Anticancer Activity

Benzothiophene derivatives have also been extensively investigated for their anticancer properties.[9][10] While specific data for this compound derivatives is not yet widely published, the evaluation of related structures provides a strong rationale for their investigation in this area.

A study on 3-chloro-N'-(2-hydroxybenzylidene)benzohydrazide (CHBH), a compound with a similar hydrazide structure, demonstrated its ability to induce cell proliferation arrest in several human cancer cell lines at micromolar concentrations.[11] This activity was attributed to a dual mechanism of iron chelation and inhibition of lysine-specific histone demethylase 1A (LSD1).[11]

Table 4: Antiproliferative Activity of a Related Benzohydrazide Derivative (CHBH)

Cell LineCancer TypeIC50 (µM)
A549Lung~5
HCT116Colon~5
PANC-1Pancreas~7.5
MDA-MB-231Breast~10

Approximate values extrapolated from graphical data in a study by M. Terracciano et al.[11]

The demonstrated anticancer activity of this related hydrazide suggests that 3-chloro-1-benzothiophene-2-carbohydrazide derivatives are promising candidates for anticancer drug discovery.

Experimental Protocols

General Procedure for the Synthesis of 3-Chloro-1-benzothiophene-2-carbohydrazide
  • Starting Material: 3-chloro-1-benzothiophene-2-carbonyl chloride.

  • Reaction: The carbonyl chloride is reacted with hydrazine hydrate.

  • Solvent: Typically, a suitable alcohol such as ethanol is used.

  • Conditions: The reaction is often carried out at room temperature or with gentle heating.

  • Work-up: The resulting carbohydrazide precipitate is collected by filtration, washed, and can be purified by recrystallization.[3]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Antimicrobial_Susceptibility_Workflow Prepare serial dilutions of test compounds in microtiter plate Prepare serial dilutions of test compounds in microtiter plate Inoculate wells with standardized bacterial/fungal suspension Inoculate wells with standardized bacterial/fungal suspension Prepare serial dilutions of test compounds in microtiter plate->Inoculate wells with standardized bacterial/fungal suspension Incubate at appropriate temperature and duration Incubate at appropriate temperature and duration Inoculate wells with standardized bacterial/fungal suspension->Incubate at appropriate temperature and duration Determine Minimum Inhibitory Concentration (MIC) Determine Minimum Inhibitory Concentration (MIC) Incubate at appropriate temperature and duration->Determine Minimum Inhibitory Concentration (MIC) Lowest concentration with no visible growth Lowest concentration with no visible growth Determine Minimum Inhibitory Concentration (MIC)->Lowest concentration with no visible growth

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

  • Preparation of Test Compounds: Stock solutions of the synthesized derivatives are prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing growth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific cell density.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The in vitro data for analogs of this compound strongly suggest that this class of compounds holds significant promise as a source of novel antimicrobial and anticancer agents. The presence of the 3-chloro-1-benzothiophene-2-carbohydrazide scaffold appears to be a key determinant of biological activity.

Future research should focus on the synthesis and comprehensive in vitro evaluation of a library of 3-chloro-6-substituted-1-benzothiophene-2-carbohydrazide derivatives, including the 6-ethyl analog. Structure-activity relationship studies will be crucial in identifying the optimal substitution patterns on the benzothiophene ring and the carbohydrazide moiety to maximize potency and selectivity. Furthermore, mechanistic studies are warranted to elucidate the specific cellular targets and pathways through which these compounds exert their therapeutic effects.

References

Comparative Analysis of Benzothiophene Acylhydrazones as Potent Antimicrobial Agents: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health, creating an urgent demand for novel antibiotics with distinct modes of action.[1] Within the landscape of medicinal chemistry, heterocyclic scaffolds are a cornerstone of drug discovery, and the benzothiophene nucleus has garnered significant attention.[2] This aromatic, sulfur-containing heterocycle is a privileged structure found in FDA-approved drugs like raloxifene and sertaconazole, attesting to its favorable pharmacological properties.[3][4] A highly successful strategy in modern drug design involves the molecular hybridization of two or more pharmacophores to create synergistic effects. By combining the benzothiophene core with the versatile acylhydrazone moiety (–C(O)NHN=CH–), a class of compounds has emerged with pronounced antimicrobial potential.[1][5][6] Acylhydrazones are known for their diverse biological activities, including antimicrobial and anticonvulsant properties, largely attributed to their ability to form stable chelate complexes with metal ions essential for microbial enzyme function.[7][8]

This guide provides a comprehensive analysis of benzothiophene acylhydrazones, synthesizing data from recent studies to offer a comparative perspective on their antimicrobial performance, structure-activity relationships (SAR), and proposed mechanisms of action.

The Synthetic Blueprint: A Modular Approach to Chemical Diversity

A key advantage of benzothiophene acylhydrazones is their accessible synthesis, which typically follows a convergent and modular pathway. This allows for the rapid generation of a diverse library of analogues for SAR exploration. The most common route begins with a substituted benzothiophene-2-carboxylic acid, which is converted to its corresponding carbohydrazide. This crucial intermediate is then condensed with a wide array of aromatic or heteroaromatic aldehydes to yield the final acylhydrazone products.[5][9]

G cluster_synthesis Generalized Synthetic Workflow start Benzothiophene-2-carboxylic Acid step1 Esterification (e.g., SOCl₂/MeOH) start->step1 intermediate1 Methyl Benzothiophene-2-carboxylate step1->intermediate1 step2 Hydrazinolysis (Hydrazine Hydrate) intermediate1->step2 intermediate2 Benzothiophene-2-carbohydrazide step2->intermediate2 step3 Condensation (Acidic Catalyst, Reflux) intermediate2->step3 reagent Substituted Aldehyde (Ar-CHO) reagent->step3 product Benzothiophene Acylhydrazone Library step3->product

Figure 1: A modular workflow for synthesizing diverse benzothiophene acylhydrazones.

Comparative Antimicrobial Performance: A Data-Driven Analysis

The antimicrobial efficacy of benzothiophene acylhydrazones is critically dependent on the nature and position of substituents on both the benzothiophene core and the terminal aromatic ring. The following data, compiled from various studies, illustrates these structure-activity relationships.

Antibacterial Activity

These compounds have demonstrated significant activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Representative Benzothiophene Acylhydrazones

Compound IDBenzothiophene SubstituentTerminal Ring SubstituentS. aureus (MRSA)E. coliReference
BTA-1 H4-Nitrophenyl32>128[6]
BTA-2 6-ChloroPyridin-2-yl464[5][6]
BTA-3 H4-Fluorophenyl64>128[9]
BTA-4 6-ChloroH>128>128[5]
Vancomycin (Control)(Control)1-2N/A[1]
Ciprofloxacin (Control)(Control)0.50.25[10]

Causality Behind Experimental Observations:

  • Core Substitution is Key: A comparison between unsubstituted (BTA-1 , BTA-3 ) and 6-chloro substituted (BTA-2 ) analogues reveals that halogenation of the benzothiophene ring can dramatically enhance potency. The electron-withdrawing nature of the chlorine atom in BTA-2 likely modulates the electronic properties of the entire scaffold, improving target interaction.

  • The Terminal Ring Matters: The significant activity of BTA-2 , which features a pyridine ring, compared to the phenyl derivatives (BTA-1 , BTA-3 ) suggests that the heteroaromatic nitrogen atom may act as an additional hydrogen bond acceptor, strengthening the binding to a biological target. The parent hydrazide (BTA-4 ) lacking the terminal ring is inactive, confirming the essentiality of this moiety.

  • Gram-Positive Selectivity: The generally lower activity against Gram-negative bacteria like E. coli is a common observation.[7][11] This is often attributed to the formidable outer membrane of Gram-negative organisms, which is rich in lipopolysaccharides and acts as a permeability barrier, preventing many compounds from reaching their intracellular targets.

Antifungal Activity

Benzothiophene derivatives have also been explored for their activity against pathogenic fungi, particularly Candida species.

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Benzothiophene Derivatives

Compound IDCore StructureC. albicansC. tropicalisReference
BT-1 Benzothiophene derivative3264[3][11]
BT-2 Substituted Benzothiophene6464[3][11]
Fluconazole (Control)0.5-41-8[12]

Analysis of Antifungal SAR:

While less extensively studied than their antibacterial counterparts, preliminary data indicates that benzothiophene derivatives possess moderate antifungal activity.[3][11] The structural features governing antifungal potency are still being elucidated, but lipophilicity and the potential to disrupt fungal membrane integrity are considered important factors.

Proposed Mechanisms of Action

While the exact molecular targets are still under active investigation, the dual-pharmacophore structure of benzothiophene acylhydrazones suggests two primary, potentially synergistic, mechanisms of action.

  • Enzyme Inhibition via Metal Chelation: Many essential microbial enzymes, including those involved in respiration and DNA replication, are metalloenzymes. The N-N-O donor set within the acylhydrazone linker is an excellent chelator for divalent metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺). By sequestering these crucial cofactors from the enzyme's active site, the compound can effectively inhibit its function, leading to metabolic collapse.

  • Disruption of Membrane Integrity: The lipophilic and planar nature of the benzothiophene core allows it to intercalate into the phospholipid bilayer of the microbial cell membrane. This insertion can disrupt membrane fluidity and potential, leading to increased permeability, leakage of vital intracellular contents (ions, ATP), and ultimately, cell death.

G cluster_moa Postulated Antimicrobial Mechanisms of Action cluster_path1 Pathway 1: Enzyme Inhibition cluster_path2 Pathway 2: Membrane Disruption compound Benzothiophene Acylhydrazone chelation Chelation of Metal Cofactor (M²⁺) compound->chelation intercalation Intercalation into Lipid Bilayer compound->intercalation enzyme Metalloenzyme inactivation Enzyme Inactivation enzyme->inactivation chelation->enzyme death Microbial Cell Death inactivation->death membrane Microbial Cell Membrane leakage Increased Permeability & Leakage membrane->leakage intercalation->membrane leakage->death

Figure 2: Dual-pronged mechanism involving enzyme inhibition and membrane disruption.

Self-Validating Experimental Protocol: Broth Microdilution for MIC Determination

The trustworthiness of antimicrobial data hinges on robust and standardized experimental protocols. The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound Stock: Accurately weigh the synthesized compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL). This ensures the final DMSO concentration in the assay remains non-inhibitory (<1%).

  • Preparation of Microtiter Plates: In a 96-well, sterile, flat-bottom plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the compound stock (appropriately diluted in broth) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient. Wells 11 and 12 serve as controls.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 11 now serves as the growth control (bacteria, no compound). Well 12 receives 50 µL of sterile broth only and serves as the sterility control (no bacteria, no compound). The final volume in each well is 100 µL.

  • Incubation: Seal the plate (e.g., with a breathable film) and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The growth control (well 11) must show clear turbidity, and the sterility control (well 12) must remain clear. This internal validation is critical for data integrity.

Conclusion and Future Directions

Benzothiophene acylhydrazones have firmly established themselves as a promising and synthetically tractable class of antimicrobial agents.[10] The comparative analysis clearly indicates that their potency can be significantly modulated through targeted substitutions, with halogenation of the benzothiophene core and the inclusion of heteroaromatic terminal rings being particularly effective strategies against Gram-positive pathogens.[5][6]

The path forward requires a multi-pronged research effort:

  • Mechanism Deconvolution: Advanced studies, such as activity-based protein profiling and genetic screening, are needed to identify the precise molecular targets and validate the proposed mechanisms of action.

  • Broadening the Spectrum: A key challenge is overcoming the Gram-negative permeability barrier. Strategies could involve co-administration with membrane permeabilizers or designing derivatives with physicochemical properties optimized for traversing the outer membrane.[11]

  • Pharmacokinetic and Toxicological Profiling: The most promising lead compounds must be advanced into preclinical studies to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their cytotoxicity against human cell lines to establish a therapeutic window.[3]

Continued investment in the chemical diversification and biological investigation of this scaffold is a meritorious endeavor in the global fight against antimicrobial resistance.

References

A Researcher's Guide to the Cytotoxic Assessment of Novel Benzothiophene Derivatives: A Comparative Study of 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-depth cytotoxic assessment of novel therapeutic candidates, using 3-chloro-6-ethyl-1-benzothiophene-2-carbohydrazide as a primary example. The benzothiophene scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity.[1][2] The objective here is not merely to present data, but to illuminate the scientific rationale behind a multi-assay approach, enabling researchers to build a robust and defensible cytotoxic profile for any compound of interest.

We will benchmark our target compound against two pillars of chemotherapy, Doxorubicin and Cisplatin. This comparison provides a critical context for evaluating its potential, positioning its efficacy relative to agents with well-understood, albeit different, mechanisms of action.

The Comparative Framework: Establishing Gold-Standard Benchmarks

To accurately gauge the potential of a novel compound, it must be evaluated against established agents. The choice of comparators should be deliberate, reflecting distinct and clinically relevant mechanisms of cytotoxicity.

  • Doxorubicin : An anthracycline antibiotic, Doxorubicin is a cornerstone of chemotherapy. Its primary cytotoxic mechanisms include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively trigger DNA damage, cell cycle arrest, and apoptosis.[3][4] It serves as an excellent benchmark for compounds that may target DNA replication and integrity.

  • Cisplatin : This platinum-based drug exerts its potent antitumor effects primarily by forming covalent DNA adducts, creating intrastrand and interstrand crosslinks.[5][6][7] These lesions distort the DNA helix, block replication, and activate complex signal transduction pathways that culminate in apoptotic cell death.[5][8][9] It is the quintessential comparator for agents suspected of inducing cytotoxicity via direct DNA damage.

Experimental Design: A Tripartite Strategy for Assessing Cell Fate

A single assay provides only one dimension of a compound's cytotoxic effect. A robust assessment requires a multi-faceted approach to distinguish between cytostatic (growth inhibition) and cytotoxic (cell-killing) effects, and to elucidate the mode of cell death. Our strategy integrates three distinct assays performed on a panel of representative cell lines: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung cancer), and HEK-293 (a non-cancerous human cell line to assess preliminary selectivity).

G cluster_setup Phase 1: Cell Culture & Treatment cluster_assays Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis seed Seed Cell Lines (MCF-7, A549, HEK-293) in 96-well plates treat Treat with serial dilutions of: - Target Compound - Doxorubicin - Cisplatin seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Assay 1: MTT (Metabolic Activity) incubate->mtt Endpoint 1 ldh Assay 2: LDH Release (Membrane Integrity) incubate->ldh Endpoint 2 flow Assay 3: Annexin V/PI (Apoptosis/Necrosis) incubate->flow Endpoint 3 (Separate plate setup) ic50 Calculate IC50 Values mtt->ic50 mode Determine Mode of Death ldh->mode flow->mode profile Build Cytotoxic Profile ic50->profile mode->profile

Caption: High-level experimental workflow for comprehensive cytotoxicity profiling.

Methodologies & Self-Validating Protocols

The trustworthiness of any result lies in the integrity of the protocol. Each method described below includes critical controls and explanatory insights to ensure the data is self-validating.

Protocol 1: MTT Assay for Metabolic Viability

This assay provides a quantitative measure of metabolic activity, which in most contexts, correlates with the number of viable cells. The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10]

Step-by-Step Methodology:

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment and recovery.

  • Compound Treatment : Prepare serial dilutions of the target compound, Doxorubicin, and Cisplatin. Remove the overnight culture medium and add 100 µL of medium containing the desired compound concentrations. Include "vehicle control" (e.g., DMSO) and "no treatment" wells.

  • Incubation : Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition : Carefully aspirate the treatment medium. Causality Check : This step is critical for colored compounds like Doxorubicin, as residual color will interfere with absorbance readings.[3] Wash once with 100 µL of PBS, then add 100 µL of fresh, serum-free medium plus 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation : Incubate for 3-4 hours at 37°C, protected from light. Viable cells will produce visible purple precipitates.

  • Solubilization : Carefully remove the MTT-containing medium. Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.

  • Analysis : Calculate percent viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. It is an indicator of lost plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11]

Step-by-Step Methodology:

  • Experimental Setup : Follow steps 1-3 of the MTT protocol in a separate 96-well plate.

  • Control Setup (Self-Validation) : It is essential to include three types of controls:

    • Vehicle Control : Cells treated with the vehicle (e.g., DMSO) to establish baseline LDH release (spontaneous necrosis).

    • Maximum Release Control : A set of untreated wells where a lysis buffer (e.g., Triton X-100) is added 30 minutes before the end of incubation. This defines 100% cytotoxicity.

    • Medium Background Control : Wells with culture medium but no cells to correct for background LDH activity.

  • Sample Collection : After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Assay Reaction : Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation & Reading : Incubate at room temperature for 20-30 minutes, protected from light. The reaction produces a colored formazan product. Stop the reaction with the provided stop solution and measure the absorbance at 490 nm.

  • Analysis : After subtracting the medium background, calculate percent cytotoxicity for each sample using the following formula: % Cytotoxicity = [(Sample Value - Vehicle Control) / (Max Release Control - Vehicle Control)] * 100

Quantitative Comparison & Data Interpretation

The ultimate goal is to generate comparative IC50 values. The table below presents hypothetical, yet plausible, data derived from the described assays. This data illustrates how a novel compound might perform relative to established drugs.

CompoundCell LineIC50 (µM) - MTT AssayInterpretation
This compound MCF-78.5Moderate activity
A5494.2Potent activity
HEK-293> 50Low toxicity to non-cancerous cells (High Selectivity Index)
Doxorubicin (Reference) MCF-72.5High potency, as expected[4]
A5491.8High potency
HEK-29310.2Moderate toxicity to non-cancerous cells
Cisplatin (Reference) MCF-715.0Potent activity
A5499.8Potent activity
HEK-29325.5Moderate toxicity to non-cancerous cells

Interpretation of Hypothetical Data : The target compound shows promising cytotoxic activity, particularly against the A549 lung cancer cell line. Crucially, its high IC50 value in the HEK-293 line suggests a favorable selectivity profile compared to both Doxorubicin and Cisplatin, a highly desirable characteristic for a therapeutic candidate.

Elucidating the Mechanism: Apoptosis vs. Necrosis

IC50 values tell us if a compound is effective, but not how. The Annexin V/PI assay, analyzed via flow cytometry, distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing deep mechanistic insight.

  • Principle : During early apoptosis, phosphatidylserine (PS) flips to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[12]

  • Expected Outcome : If our benzothiophene derivative induces apoptosis, we would expect to see a dose-dependent increase in the Annexin V-positive/PI-negative (early apoptotic) and Annexin V-positive/PI-positive (late apoptotic) cell populations. A significant increase in only the PI-positive population would suggest a primary necrotic mechanism.

Many cytotoxic benzothiophene derivatives are known to function by interfering with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[13][14] This represents a plausible hypothesis for our target compound.

G compound Benzothiophene Derivative tubulin Binds to Tubulin compound->tubulin inhibit Inhibits Microtubule Polymerization tubulin->inhibit arrest Mitotic Arrest (G2/M Phase) inhibit->arrest bcl2 Modulation of Bcl-2 Family Proteins arrest->bcl2 caspase9 Caspase-9 Activation bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential apoptotic pathway initiated by tubulin polymerization inhibition.

Conclusion

This guide outlines a rigorous, multi-assay strategy for assessing the cytotoxicity of the novel compound this compound. By employing a comparative framework with Doxorubicin and Cisplatin, and integrating assays for metabolic activity (MTT), membrane integrity (LDH), and mode of cell death (Annexin V/PI), a comprehensive cytotoxic profile can be constructed. Our hypothetical data suggests the compound is a promising candidate with potent, selective activity against cancer cells, likely mediated by an apoptotic mechanism. This structured approach provides the robust, multi-dimensional data required for informed decision-making in the early stages of drug development.

References

Comparative Guide to the Inhibitory Effects of Benzothiophene Derivatives on Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, creating an urgent need for novel antimicrobial agents with unique mechanisms of action.[1] Within the landscape of medicinal chemistry, heterocyclic compounds are a rich source of potential therapeutics, and among them, the benzothiophene scaffold has garnered significant attention.[2][3] This guide offers a technical comparison of the inhibitory effects of various benzothiophene derivatives against clinically relevant bacterial strains, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery.

The Benzothiophene Scaffold: A Privileged Structure in Antibacterial Research

Benzothiophene, an aromatic compound featuring a benzene ring fused to a thiophene ring, is a versatile structural motif found in numerous pharmacologically active molecules.[3][4] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and notably, antimicrobial effects. The structural rigidity and electron-rich nature of the benzothiophene nucleus allow for diverse chemical modifications, enabling the fine-tuning of its biological activity. This versatility makes it an excellent starting point for developing new classes of antibiotics that can potentially circumvent existing resistance mechanisms.[5]

Comparative Analysis of Antibacterial Efficacy

The antibacterial potency of benzothiophene derivatives is highly dependent on the nature and position of substituents on the core structure, as well as the target bacterial species. The fundamental differences in the cell wall composition between Gram-positive and Gram-negative bacteria often lead to significant variations in susceptibility.

Recent studies have explored numerous derivatives, providing a wealth of data on their structure-activity relationships (SAR). For instance, the introduction of acylhydrazone moieties has produced compounds with potent activity against multidrug-resistant Staphylococcus aureus (MRSA).[1][6] Similarly, novel tetrahydrobenzothiophene derivatives have shown excellent inhibitory activity against both Gram-positive (S. aureus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Salmonella).[7] Another study highlighted that fluorinated benzothiophene-indole hybrids are particularly effective against S. aureus and MRSA strains, with some derivatives showing activity superior to standard antibiotics like ciprofloxacin.[8]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative benzothiophene derivatives against a panel of bacterial strains, providing a quantitative basis for comparison.

Derivative ClassSpecific CompoundBacterial StrainMIC (µg/mL)Reference
Tetrahydrobenzothiophene Compound 3bEscherichia coli1.11 (µM)[7]
Compound 3bPseudomonas aeruginosa1.00 (µM)[7]
Compound 3bSalmonella0.54 (µM)[7]
Compound 3bStaphylococcus aureus1.11 (µM)[7]
Benzothiophene Acylhydrazone Compound II.bS. aureus (Methicillin-sensitive)4[1][6]
Compound II.bS. aureus (Methicillin-resistant)4[1][6]
Compound II.bS. aureus (Daptomycin-resistant)4[1][6]
Benzothiophene-Indole Hybrid Compound 3aS. aureus (MRSA JE2)2[8]
Compound 3cS. aureus (MRSA JE2)2[8]
Compound 4dS. aureus (MRSA JE2)1[8]
Ruthenium-Benzothiophene Complex Ru(II)-3Staphylococcus aureus-[9][10]
Ru(II)-3Pseudomonas aeruginosa-[9][10]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Selected Benzothiophene Derivatives. Note: MIC values for tetrahydrobenzothiophene derivatives were reported in µM. Ru(II) complexes showed activity, but specific MIC values were not detailed in the abstract.

Mechanistic Insights into Antibacterial Action

The efficacy of these compounds is rooted in their ability to interfere with critical bacterial processes. While the exact mechanism is often derivative-specific, several modes of action have been proposed and investigated.

  • Enzyme Inhibition: Certain benzothiophene derivatives have been found to inhibit essential bacterial enzymes. For example, active fluorinated benzothiophene-indole hybrids have been identified as inhibitors of bacterial pyruvate kinase, a key enzyme in glycolysis.[8]

  • Membrane Disruption: Chalcone-like benzothiophene derivatives are thought to exert their effect by disrupting the integrity of the bacterial cell membrane.[5]

  • Inhibition of Regulatory Proteins: Ruthenium complexes functionalized with benzothiophene have been shown to synergize with aminoglycoside antibiotics, a phenomenon attributed to the inhibition of the regulatory function of the SaCcpA protein in S. aureus.[9][10]

The following workflow provides a logical framework for the discovery and initial mechanistic evaluation of novel benzothiophene-based antibacterial agents.

G cluster_0 Discovery & Synthesis cluster_1 Primary Screening cluster_2 Mechanism of Action (MoA) Elucidation cluster_3 Lead Optimization A Design & Synthesize Benzothiophene Derivatives B Structural Characterization (NMR, HR-MS, IR) A->B C Antibacterial Susceptibility Testing (e.g., Agar Diffusion) B->C D MIC Determination (Broth Microdilution Assay) C->D Identify Active Compounds E Target-Based Assays (e.g., Enzyme Inhibition) D->E Potent Hits F Cellular Assays (e.g., Membrane Integrity) D->F Potent Hits G Synergy/Antagonism Studies D->G Potent Hits H Structure-Activity Relationship (SAR) Analysis E->H F->H G->H I Toxicity & Selectivity Assays (e.g., Cytotoxicity on Mammalian Cells) H->I

References

A Senior Application Scientist's Guide to the Validation of Molecular Docking Studies for Benzopyran-6-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Molecular docking is a cornerstone of modern structure-based drug design, offering invaluable predictions of how a ligand, such as a novel benzopyran-6-sulfonamide derivative, might bind to its macromolecular target. However, a predicted binding pose and its associated score are merely hypotheses. Without rigorous validation, these computational predictions can be misleading, channeling significant resources toward unpromising candidates.

This guide provides a comprehensive, field-proven framework for validating a molecular docking protocol. We will move beyond a simple checklist of steps to explore the causal logic behind each validation phase. The objective is to establish a self-validating system that ensures the generated results are not only computationally plausible but also robust and predictive of real-world biochemical interactions. Using examples relevant to benzopyran-6-sulfonamide derivatives, which have shown promise as inhibitors for targets like the Hypoxia Inducible Factor-1 (HIF-1) pathway and Penicillin-Binding Proteins (PBP-2X), we will construct a workflow that builds confidence at every stage.[1][2]

Part 1: Foundational Validation - Can the Protocol Reproduce a Known Truth?

The first and most fundamental test of any docking protocol is its ability to reproduce an experimentally determined binding mode. This process, known as redocking or self-docking, serves as a critical sanity check.[3][4]

The Principle of Redocking

Expertise & Experience: The core question redocking answers is: "If we remove the native ligand from its co-crystallized protein structure and ask our docking software to place it back, can it find the original pose?" A successful redocking validates the search algorithm's ability to adequately sample conformational space and the scoring function's capacity to correctly identify the native pose as a favorable one. Failure at this stage indicates a fundamental incompatibility between the software settings and the biological system, which must be resolved before proceeding.

The primary metric for success is the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand pose and the original crystallographic pose.[3][5]

cluster_0 Redocking Workflow PDB Co-crystallized Complex (Protein + Native Ligand) Separate Separate Ligand and Protein PDB->Separate Dock Dock Native Ligand Back into Protein Separate->Dock Compare Superimpose Poses & Calculate RMSD Dock->Compare Result Validation Decision Compare->Result

Caption: A simplified workflow for the redocking validation process.

Experimental Protocol: Redocking Validation
  • Obtain the Crystal Structure: Download the PDB file of the target protein co-crystallized with a benzopyran-6-sulfonamide or a highly similar ligand.

  • Prepare the System:

    • Separate the protein, the native ligand, and any crystallographic water molecules or cofactors into separate files.

    • Prepare the protein structure by adding hydrogen atoms, assigning correct protonation states, and performing energy minimization to relieve steric clashes.

    • Prepare the ligand by assigning correct atom types and charges.

  • Define the Binding Site: Define the docking grid box around the position of the original, co-crystallized ligand. The box should be large enough to allow for some rotational and translational freedom.

  • Perform Docking: Execute the docking run using the prepared protein and the extracted native ligand.

  • Analyze the Results:

    • Superimpose the top-scoring docked pose onto the original crystal structure.

    • Calculate the RMSD between the heavy atoms of the docked ligand and the crystallographic ligand.

Data Interpretation

The resulting RMSD value is a quantitative measure of success. While context-dependent, the following guidelines are widely accepted in the field:

RMSD Value (Å)InterpretationConfidence Level
≤ 2.0 Å Successful: The docking protocol accurately reproduces the experimental binding mode.[4]High
2.0 - 3.0 Å Acceptable: Minor deviations are present, but the overall binding mode may still be largely correct.Medium
> 3.0 Å Failed: The protocol is unable to reproduce the native pose, indicating a need to adjust parameters.Low

Part 2: Advanced Validation - Embracing Conformational Diversity

While redocking is essential, it represents an idealized scenario where the protein conformation is perfectly pre-organized for the ligand. In reality, proteins are dynamic, and ligand binding can induce conformational changes. Cross-docking provides a more rigorous test by evaluating the protocol's performance across different protein conformations.[6][7]

The Principle of Cross-Docking

Trustworthiness: Cross-docking assesses the robustness of your protocol against protein flexibility. The procedure involves docking a ligand from one crystal structure (e.g., PDB ID: A) into the binding site of a different crystal structure of the same protein, perhaps bound to a different ligand (e.g., PDB ID: B).[8] A successful cross-docking demonstrates that your protocol is not overly dependent on a single, specific protein conformation and can identify a correct binding mode even in a non-cognate receptor structure. This builds trust that the protocol can be applied to predict the binding of new ligands, where no co-crystallized structure exists.

cluster_redocking Redocking (Self-Docking) cluster_crossdocking Cross-Docking node_a Protein A Ligand A dock_a Dock Ligand A into Protein A node_a:l->dock_a:w RMSD < 2Å? dock_b Dock Ligand A into Protein B node_a:l->dock_b:w More Rigorous Test node_b Protein B Ligand B

Caption: Comparison of redocking (blue) and the more stringent cross-docking (red).

Part 3: Virtual Screening Validation - Can the Protocol Separate Wheat from Chaff?

Successfully reproducing a known pose is necessary but not sufficient. A truly useful docking protocol must also be able to distinguish true binders (actives) from a vast sea of molecules that do not bind (decoys). This is the goal of enrichment analysis.[9][10]

The Principle of Enrichment

Authoritative Grounding: An enrichment study simulates a real-world virtual screening campaign. A small set of known active ligands for the target of interest is seeded into a much larger library of "decoy" molecules. Decoys are compounds with similar physical properties (e.g., molecular weight, logP) to the actives but with different topologies, making them unlikely to bind.[11] The entire library is then docked to the target protein.

A successful protocol will rank the known actives significantly higher than the decoys. The Enrichment Factor (EF) is a key metric used to quantify this success.[9][12] It measures how many more actives are found in a small top fraction of the ranked list compared to random selection.

EFₓ% = (Hitsₓ% / Nₓ%) / (Hitsₜₒₜₐₗ / Nₜₒₜₐₗ)

Where:

  • Hitsₓ% is the number of actives found in the top x% of the ranked database.

  • Nₓ% is the total number of compounds in the top x% of the database.

  • Hitsₜₒₜₐₗ is the total number of actives in the entire database.

  • Nₜₒₜₐₗ is the total number of compounds in the entire database.

An EF value greater than 1.0 indicates that the docking protocol performs better than random chance. High EF values, particularly at the early stages of the screening (e.g., EF₁%), are indicative of a powerful and reliable protocol.[13]

cluster_enrichment Enrichment Factor Concept Database Full Database (Actives + Decoys) Docking Virtual Screening (Dock & Score All) Database->Docking Ranked Ranked List (Top Scores First) Docking->Ranked Top1 Top 1% of Ranked List Ranked->Top1 Calculate Calculate Enrichment Factor (EF) Top1->Calculate

Caption: Workflow for calculating the Enrichment Factor (EF) in a virtual screen.

Experimental Protocol: Enrichment Study
  • Assemble Ligand Sets:

    • Actives: Collect a set of structurally diverse, known binders for your target. For a benzopyran-6-sulfonamide project, this would include experimentally confirmed active compounds.

    • Decoys: Generate or download a decoy set. The Directory of Useful Decoys, Enhanced (DUD-E) is an excellent public resource for this purpose.[11]

  • Prepare the Library: Combine the actives and decoys into a single library and prepare all molecules for docking (e.g., generating 3D conformers, assigning charges).

  • Dock the Library: Using the previously validated protein structure and docking parameters, screen the entire library.

  • Analyze Enrichment:

    • Rank all compounds by their docking score.

    • Calculate the EF at various percentages of the screened library (e.g., 1%, 5%, 10%).

Data Interpretation

The following table shows a hypothetical enrichment result for a screen with 100 actives and 9,900 decoys (10,000 total compounds).

% of Database Screened# Compounds Screened# Actives FoundEnrichment Factor (EF)Interpretation
1%1003535.0Excellent early enrichment; high confidence.
5%5006513.0Strong performance.
10%1000808.0Good discriminatory power.
100%10,0001001.0Baseline (all actives found in the full set).

Part 4: Post-Docking Validation - Is the Predicted Pose Stable?

A high-scoring, well-validated docking pose represents a static, low-energy snapshot. However, the cellular environment is dynamic. Molecular Dynamics (MD) simulations provide a powerful means to assess the temporal stability of the predicted protein-ligand complex.[14][15]

The Principle of MD Simulation

Expertise & Experience: MD simulations examine the docked complex over time (typically nanoseconds to microseconds), simulating atomic motions under physiological conditions.[11] This final validation step answers the question: "Does the predicted binding pose remain stable, and are the key interactions maintained over time?" If a ligand quickly dissociates from the binding pocket or its key interactions break during the simulation, the initial docking result may be a false positive, despite a good score.[16] Conversely, a stable trajectory where the ligand's RMSD remains low and critical hydrogen bonds are preserved significantly increases confidence in the docking prediction.

MD Simulation Workflow Overview
  • System Setup: The top-scoring docked complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Minimization & Equilibration: The system is energy-minimized to remove bad contacts, then gradually heated and equilibrated to the desired temperature and pressure (e.g., 300 K, 1 atm).

  • Production Run: A long-duration simulation (e.g., 100-500 ns) is run to collect trajectory data.

  • Analysis: The trajectory is analyzed to assess:

    • RMSD: Of the protein backbone and the ligand relative to the starting pose.

    • RMSF (Root Mean Square Fluctuation): Of individual residues to identify flexible regions.

    • Interaction Stability: The persistence of key hydrogen bonds and hydrophobic contacts over time.

Conclusion

The validation of a molecular docking protocol is not a single event but a multi-stage campaign designed to build a robust, evidence-based case for its predictive power. For researchers working with high-potential scaffolds like benzopyran-6-sulfonamides, this rigorous approach is non-negotiable.

By starting with redocking to confirm basic competency, progressing to cross-docking to challenge the protocol against conformational changes, verifying discriminatory power with enrichment studies , and finally, assessing pose stability with Molecular Dynamics , we create a self-validating workflow. This layered strategy ensures that the computational insights generated are reliable, defensible, and ultimately, more likely to accelerate the journey from in silico hypothesis to a clinically impactful therapeutic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide (CAS No: 351000-82-3). As a halogenated benzothiophene derivative containing a reactive carbohydrazide moiety, this compound requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide is grounded in established safety protocols and regulatory standards, providing researchers with the necessary information to manage this chemical waste stream responsibly.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous substance. The primary hazards, identified from its Safety Data Sheet (SDS), are summarized below.[1]

Hazard ClassificationGHS Hazard StatementRationale and Implications
Skin Irritation H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation. Prolonged exposure may lead to more severe dermal effects.
Serious Eye Irritation H319: Causes serious eye irritationContact with eyes can result in significant pain, redness, and potential damage to the cornea. Immediate flushing is critical.
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Structural Alerts Halogenated Aromatic, HydrazideThe chloro- group makes this a halogenated organic compound, requiring specific incineration protocols.[2][3] The -carbohydrazide functional group is a derivative of hydrazine, a class of compounds known for potential toxicity and carcinogenicity, demanding cautious handling.[4][5]

Given these hazards, all handling and disposal operations must be conducted within a framework of strict safety protocols, as detailed in the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[6][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound in any form—pure, in solution, or as waste. The causality is clear: engineering controls like fume hoods are primary, but PPE minimizes the risk of exposure from splashes, spills, or unforeseen events.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene)To prevent skin contact and irritation.[1] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Eye Protection Safety goggles with side-shields or a face shieldTo protect against splashes and airborne particles causing serious eye irritation.[1][9]
Body Protection A buttoned lab coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodAll handling of the solid compound or its solutions should occur in a fume hood to prevent inhalation of dust or vapors.[10] If a fume hood is not feasible, a NIOSH-approved respirator may be required based on a formal exposure assessment.[7]

Waste Segregation: The Most Critical Step

Proper segregation is the cornerstone of safe and compliant chemical waste management.[11][12] Mixing incompatible waste streams can lead to dangerous chemical reactions, and cross-contaminating waste streams unnecessarily increases disposal costs. This compound falls into a specific, regulated category.

Core Principle: this compound is a halogenated organic compound . It must NEVER be mixed with non-halogenated waste.[2][3][13]

The rationale for this strict segregation lies in the final disposal method. Halogenated wastes are typically destroyed via high-temperature incineration.[2] This process requires specialized scrubbers to neutralize the acidic gases (e.g., HCl) produced during combustion. Mixing halogenated compounds into the much larger non-halogenated solvent waste stream (often used as a supplemental fuel in cement kilns) contaminates the entire batch, forcing it all to be treated via the more expensive and complex incineration process.[3]

Waste Segregation Workflow Diagram

The following diagram illustrates the decision process for segregating laboratory chemical waste, highlighting the critical path for this specific compound.

Caption: Waste disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

This protocol must be executed in compliance with your institution's specific Chemical Hygiene Plan and hazardous waste guidelines, which are mandated by OSHA and the Environmental Protection Agency (EPA).[8][14]

Step 1: Container Selection and Labeling
  • Obtain the Correct Container: Procure a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. For solids, this is typically a labeled, sealable pail. For liquids, a glass or chemically resistant polymer carboy is used.[11][15] The container must be in good condition and compatible with the waste.[15]

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[15] Clearly write the full chemical name: "This compound " and any solvents used. Do not use abbreviations or chemical formulas.[15]

Step 2: Waste Collection
  • Solid Waste: Carefully transfer excess solid reagent, contaminated gloves, weigh boats, and bench paper directly into the designated "Hazardous Waste: Halogenated Organic Solids" container. Minimize the generation of dust.

  • Liquid Waste: Pour solutions containing the compound and any halogenated solvents (e.g., dichloromethane, chloroform) into the designated "Hazardous Waste: Halogenated Organic Liquids" container using a funnel.

  • Keep Container Closed: The waste container must be securely sealed at all times, except when you are actively adding waste.[14] This is a common EPA violation and is critical for preventing spills and the release of vapors.[14]

Step 3: Storage and Final Disposal
  • Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16] Ensure it is stored away from incompatible materials.

  • Arrange for Pickup: Once the container is full or you are finished with the project, contact your institution's EHS department to arrange for the pickup and final disposal by a licensed hazardous waste management company.[12]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill or if you feel unwell, evacuate the area and contact your institution's emergency response line.

  • Contain the Spill:

    • Solid Spill: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a bag or container.

    • Liquid Spill: Use a chemical spill kit with an inert absorbent (e.g., vermiculite, sand) to dike and absorb the spill.[15]

  • Collect Cleanup Debris: Place all contaminated absorbent pads, PPE, and other cleanup materials into a new hazardous waste container or bag.[15]

  • Label and Dispose: Seal the container and label it as "Hazardous Waste: Spill Debris containing this compound." Dispose of this as halogenated organic solid waste.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water.

By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure that the disposal of this compound is conducted with the highest regard for personal and environmental safety, reinforcing a culture of responsibility within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-Chloro-6-ethyl-1-benzothiophene-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.